Pemetrexed Diethyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJAOZLLEHXUBF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Convergent Synthesis of Pemetrexed Diethyl Ester: A Technical Guide
This guide provides an in-depth exploration of the predominant synthetic pathway for Pemetrexed Diethyl Ester, a critical intermediate in the manufacturing of the multitargeted antifolate drug, Pemetrexed.[1][2][3] Developed for researchers, chemists, and professionals in drug development, this document elucidates the chemical logic, experimental protocols, and purification strategies that underpin the efficient and scalable production of this key molecule.
Introduction: The Strategic Importance of this compound
Pemetrexed, marketed as ALIMTA®, is a cornerstone in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[2][4] Its mechanism of action involves the inhibition of multiple folate-dependent enzymes crucial for the biosynthesis of purines and pyrimidines, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[1][4][5] The synthesis of Pemetrexed is a multi-step process, and the formation of its diethyl ester is a pivotal convergent step, bringing together the core pyrrolo[2,3-d]pyrimidine structure with the L-glutamic acid side chain.[1] The isolation of highly pure, crystalline this compound is paramount as it directly influences the quality and purity of the final active pharmaceutical ingredient (API), Pemetrexed Disodium.[2][4]
Core Synthesis Pathway: A Convergent Peptide Coupling Approach
The most industrially viable and widely documented synthesis of this compound involves the coupling of two key intermediates:
-
4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (Intermediate 1 )
-
L-glutamic acid diethyl ester (Intermediate 1a )
This strategy is favored for its efficiency and the ability to control stereochemistry, originating from the chiral pool of L-glutamic acid.
Caption: Overall synthetic workflow for this compound.
The Causality Behind Experimental Choices in Peptide Coupling
The formation of the amide (peptide) bond between the carboxylic acid of Intermediate 1 and the amine of Intermediate 1a is not a spontaneous reaction and requires activation of the carboxyl group. The choice of coupling agent and reaction conditions is critical to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the L-glutamate moiety.
A prevalent and effective method employs 2-chloro-4,6-dimethoxytriazine (CDMT) as the activating agent in the presence of a non-nucleophilic base, typically N-methylmorpholine (NMM) .[5]
Mechanism of Activation and Coupling:
-
Activation of the Carboxylic Acid: The carboxylic acid of Intermediate 1 reacts with CDMT, facilitated by NMM, to form a highly reactive triazine-activated ester (Intermediate 3 ).[5] This ester is an excellent leaving group, primed for nucleophilic attack.
-
Nucleophilic Acyl Substitution: The primary amine of L-glutamic acid diethyl ester (Intermediate 1a ) then acts as a nucleophile, attacking the activated carbonyl carbon of Intermediate 3 . This results in the formation of the desired amide bond and the release of a triazine byproduct.
Caption: Step-by-step experimental workflow for the coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of methodologies described in the scientific literature and patents.[1][5]
Materials and Reagents:
| Reagent | Molar Eq. | Purity |
| 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1 ) | 1.0 | >98% |
| L-glutamic acid diethyl ester (1a ) | 1.0 - 1.2 | >98% |
| 2-chloro-4,6-dimethoxytriazine (CDMT) | 1.1 - 1.3 | >97% |
| N-methylmorpholine (NMM) | 2.5 - 3.0 | Anhydrous |
| N,N-Dimethylformamide (DMF) | - | Anhydrous |
| Dichloromethane (DCM) | - | Reagent Grade |
| Saturated aqueous sodium bicarbonate | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | - | - |
Procedure:
-
Reaction Setup: To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1 ) in anhydrous N,N-dimethylformamide (DMF), add N-methylmorpholine (NMM). Stir the mixture at room temperature until a clear solution is obtained.
-
Activation: Add 2-chloro-4,6-dimethoxytriazine (CDMT) portion-wise to the solution, maintaining the temperature at ambient conditions. Stir for 1-2 hours to ensure complete formation of the active ester.
-
Coupling: To the reaction mixture, add L-glutamic acid diethyl ester (1a ).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material (1 ) is consumed.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: Achieving Crystalline Purity
The isolation of this compound in a solid, crystalline form with high purity is a critical advancement for the subsequent synthesis of the final API.[2][4] A robust purification process involves a specific sequence of washing and precipitation.
Purification Protocol:
-
Basic Aqueous Wash: The crude product, dissolved in an organic solvent, is washed with a basic aqueous solution (pH 7-10).[3][4] This step is crucial for removing any unreacted acidic starting material and other acidic impurities.
-
Concentration: The organic phase is then concentrated to a residue.[3][4]
-
Precipitation: A polar organic solvent, such as ethanol, is added to the residue.[3][4] The mixture is heated to a temperature between 50-80°C to ensure complete dissolution and then cooled to a temperature of 0-10°C to induce precipitation.[4]
-
Isolation and Drying: The precipitated crystalline solid is isolated by filtration, washed with a cold polar organic solvent, and dried under vacuum to afford this compound with a purity often exceeding 99.0%.[2][4]
Caption: Purification and isolation of crystalline this compound.
Alternative Isolation: The p-Toluenesulfonate Salt
An alternative to isolating the free base of this compound is its precipitation as a p-toluenesulfonate (tosylate) salt.[1][5] This method can also yield a highly pure, crystalline solid that is stable and easy to handle.
Protocol for Tosylate Salt Formation:
-
After the initial work-up, dissolve the crude this compound in ethanol.
-
Add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in ethanol.[1]
-
Stir the mixture at an elevated temperature (e.g., 50-60°C) for 1-2 hours.[1]
-
Cool the mixture to room temperature to allow for the precipitation of the tosylate salt.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.[1]
The diethyl ester, whether as the free base or the tosylate salt, is then subjected to saponification (hydrolysis of the ethyl esters) to yield Pemetrexed diacid, the direct precursor to the final disodium salt.[1][6]
Conclusion
The synthesis of this compound via peptide coupling of its core fragments represents a robust and scalable process central to the production of Pemetrexed. The strategic selection of coupling reagents like CDMT and the implementation of a controlled purification process involving basic washes and crystallization are key to obtaining a high-purity intermediate. This, in turn, ensures the final API meets the stringent quality standards required for therapeutic use. This guide provides the fundamental principles and practical methodologies for the successful synthesis and purification of this vital pharmaceutical intermediate.
References
- US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google P
- Pemetrexed: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action - Benchchem.
- EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google P
- Pemetrexed synthesis - ChemicalBook.
- A novel process for the synthesis of pemetrexed disodium salt - European Patent Office - EP 2 409 978 B1 - Googleapis.com.
- Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC - NIH.
- PEMETREXED - New Drug Approvals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 5. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to Pemetrexed Diethyl Ester: A Key Intermediate in Pemetrexed Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer. The synthesis of this complex molecule relies on the efficient and high-purity production of key intermediates. Among these, Pemetrexed Diethyl Ester stands out as a critical precursor, the quality of which directly impacts the purity and yield of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of this compound, from its synthesis and purification to its analytical characterization and subsequent conversion to Pemetrexed. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a comprehensive resource for professionals in drug development and manufacturing.
Introduction: The Strategic Importance of this compound
Pemetrexed functions by inhibiting several key folate-dependent enzymes, primarily thymidylate synthase (TS), which are crucial for the biosynthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[1][2] Its intricate chemical structure necessitates a multi-step synthesis, where the formation and purification of intermediates are of paramount importance. This compound serves as a protected form of the final Pemetrexed molecule, allowing for controlled reactions and facilitating purification.[3] The ester groups protect the carboxylic acid functionalities of the glutamic acid moiety during the crucial peptide bond formation. The ability to isolate this compound as a stable, crystalline solid with high purity is a significant advantage in the overall manufacturing process, as it allows for the removal of impurities before the final, more challenging, purification of the API.[1][4]
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound typically involves the coupling of two key fragments: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and L-glutamic acid diethyl ester.[5][6] The choice of coupling agents, solvents, and reaction conditions is critical to maximize yield and minimize the formation of impurities.
Core Reaction and Rationale
A common and efficient method employs a peptide coupling agent to facilitate the formation of the amide bond between the benzoic acid derivative and the amino group of L-glutamic acid diethyl ester.[1][2]
Experimental Protocol: Synthesis of this compound
-
Activation: In an appropriate aprotic organic solvent such as a mixture of dimethylformamide (DMF) and dichloromethane (DCM), 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is reacted with a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a base such as N-methylmorpholine (NMM).[5][6][7] This forms a highly reactive ester intermediate. The reaction is typically carried out at a reduced temperature (e.g., 0-15°C) to control the reaction rate and prevent side reactions.[7]
-
Coupling: To the activated intermediate, a solution of L-glutamic acid diethyl ester hydrochloride is added, followed by an additional amount of NMM to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amino group on the activated carboxyl group.[5][6][7]
-
Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts and unreacted starting materials.[1][5]
The causality behind these choices lies in the need for a robust and high-yielding coupling reaction. CDMT is an effective activating agent that forms a stable yet reactive intermediate with the carboxylic acid. NMM acts as a non-nucleophilic base, crucial for both the activation step and the liberation of the free amine from its hydrochloride salt without interfering with the coupling reaction. The use of aprotic solvents like DMF and DCM is essential to prevent hydrolysis of the activated intermediate and to ensure good solubility of the reactants.[8]
Caption: Synthesis workflow of this compound.
Purification of this compound: Achieving High Purity
The purity of this compound is a critical determinant of the final API's quality.[4] Several methods have been developed to purify the crude product, with crystallization being the most common and effective approach.
Crystallization and Salt Formation
Direct crystallization of the crude this compound can be challenging due to the presence of closely related impurities. A highly effective strategy involves the formation of a salt, such as the p-toluenesulfonate salt, which often exhibits better crystallization properties and allows for the efficient removal of impurities.[7]
Experimental Protocol: Purification via p-Toluenesulfonate Salt Formation
-
Extraction: The crude reaction mixture containing this compound is extracted with an organic solvent like dichloromethane.[7]
-
Salt Formation: To the organic extract, a solution of p-toluenesulfonic acid in a suitable solvent such as ethanol is added.[4][7]
-
Crystallization: The mixture is heated to facilitate dissolution and then gradually cooled to induce crystallization of the this compound p-toluenesulfonate salt.[4] The resulting solid is collected by filtration.
-
Recrystallization (Optional): For even higher purity, the salt can be recrystallized from a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and ethanol.[9][10]
-
Free Base Liberation: The purified salt is then treated with a base, such as an aqueous sodium carbonate solution, to liberate the free this compound, which can be extracted into an organic solvent and isolated.[4]
This multi-step purification process is self-validating. The formation of a crystalline salt acts as a powerful purification technique, as the crystal lattice selectively incorporates the desired molecule, excluding impurities. The subsequent liberation of the free base from the purified salt ensures that the final intermediate is of high purity. A purity of over 99.0% is often achievable with this method.[1][2] Some processes even report achieving purities greater than 99.5%.[7]
| Purification Method | Typical Purity Achieved (HPLC) | Key Advantages | Key Disadvantages |
| Direct Crystallization | 97-98%[7] | Simpler process | May not effectively remove all impurities |
| p-Toluenesulfonate Salt Formation | >99.5%[7] | Excellent for impurity removal, yields a stable crystalline solid | Additional steps of salt formation and liberation are required |
| Trifluoroacetate Salt Formation | High Purity[11] | Effective purification, avoids genotoxic impurities | Trifluoroacetic acid is corrosive and requires careful handling |
graph PurificationWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"CrudePDE" [label="Crude this compound\nin Organic Solvent"]; "AddPTSA" [label="Add p-Toluenesulfonic Acid\nin Ethanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Crystallization" [label="Crystallization of\np-Toluenesulfonate Salt"]; "Filtration1" [label="Filtration"]; "PurifiedSalt" [label="Purified this compound\np-Toluenesulfonate Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Liberation" [label="Liberate Free Base\n(e.g., aq. Na2CO3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Extraction" [label="Extraction into\nOrganic Solvent"]; "Isolation" [label="Isolation of Pure\nthis compound"]; "PurePDE" [label="High-Purity Pemetrexed\nDiethyl Ester (>99.5%)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"CrudePDE" -> "AddPTSA"; "AddPTSA" -> "Crystallization"; "Crystallization" -> "Filtration1"; "Filtration1" -> "PurifiedSalt"; "PurifiedSalt" -> "Liberation"; "Liberation" -> "Extraction"; "Extraction" -> "Isolation"; "Isolation" -> "PurePDE"; }
Caption: Purification workflow via salt formation.
Analytical Characterization of this compound
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for quantifying any impurities.[12]
Experimental Protocol: HPLC Analysis
-
Column: A reverse-phase column, such as an Agilent Extend-C18 (4.6 x 250mm, 5 µm), is commonly used.[13]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., 0.0265 mol/L potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile) is employed.[13]
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for detecting this compound and related aromatic impurities.[13]
-
Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase.[13]
This method allows for the separation of the main compound from process-related impurities and degradation products, providing a quantitative measure of purity.[12]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by providing detailed information about the arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its identity. The exact mass can be determined using high-resolution mass spectrometry.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the amide, ester, and aromatic functionalities.
Physical Characterization
-
Powder X-Ray Diffraction (PXRD): For crystalline forms of this compound, PXRD is used to characterize the crystal structure.[1][5]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and thermal stability of the compound.[1][6]
Conversion to Pemetrexed: The Final Step
The highly purified this compound is then converted to the final Pemetrexed API through hydrolysis of the ester groups.
Experimental Protocol: Hydrolysis of this compound
-
Saponification: this compound is dissolved in a suitable solvent, and an aqueous solution of a base, typically sodium hydroxide, is added. The reaction is usually carried out at a controlled temperature (e.g., 5-20°C) to minimize degradation.[7]
-
Acidification: After the hydrolysis is complete (as monitored by HPLC), the reaction mixture is acidified with an acid, such as hydrochloric acid, to a pH of approximately 3.0.[14] This protonates the carboxylate groups, causing the Pemetrexed diacid to precipitate out of the solution.
-
Isolation: The precipitated Pemetrexed is collected by filtration, washed, and dried.[14]
This final step is critical, and the high purity of the starting this compound simplifies the purification of the final Pemetrexed API, which is often converted to its more stable and soluble disodium salt for pharmaceutical formulation.[15][16]
Caption: Conversion of this compound to Pemetrexed API.
Conclusion
This compound is more than just a synthetic intermediate; it is a strategic component in the efficient and high-quality manufacturing of Pemetrexed. A thorough understanding of its synthesis, the rationale behind the chosen reaction conditions, and the intricacies of its purification and characterization are essential for any scientist or professional involved in the development and production of this vital anticancer drug. The ability to produce this intermediate in a highly pure and crystalline form is a key enabler for achieving the stringent quality standards required for the final Pemetrexed API.
References
- Google Patents. (2015). US8981090B2 - Process for the synthesis of pemetrexed disodium salt.
- Google Patents. (2014). WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof.
- Google Patents. (n.d.). Method for preparing improved intermediate for producing high-purity pemetrexed and....
- Google Patents. (n.d.). KR101308767B1 - Preparation method of this compound with high purity and the....
-
New Drug Approvals. (n.d.). PEMETREXED. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 2409978 B1 - A novel process for the synthesis of pemetrexed disodium salt. Retrieved from [Link]
- Google Patents. (2012). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.
- Google Patents. (n.d.). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.
- Google Patents. (n.d.). EP2675808A2 - Process for pemetrexed disodium.
- Google Patents. (2015). US9174991B2 - Crystalline form of pemetrexed disodium.
-
Journal of Drug Delivery and Therapeutics. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). An Improved And Efficient Process For The Preparation Of Pemetrexed Disodium. Retrieved from [Link]
- Google Patents. (n.d.). CN109912605B - Purification method of pemetrexed intermediate.
-
AR Life Sciences. (n.d.). Pemetrexed Intermediate (Cas no: 1118-89-4). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2015). CN103884784B - Method for analyzing and detecting pemetrexed disodium intermediate.
-
Journal of Applied Pharmaceutical Science. (2017). A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. Retrieved from [Link]
-
International Journal of Analytical Chemistry. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate | Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. medkoo.com [medkoo.com]
- 4. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 5. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 6. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 7. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 8. WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof - Google Patents [patents.google.com]
- 9. An Improved And Efficient Process For The Preparation Of Pemetrexed [quickcompany.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN109912605B - Purification method of pemetrexed intermediate - Google Patents [patents.google.com]
- 12. jddtonline.info [jddtonline.info]
- 13. CN103884784A - Method for analyzing and detecting pemetrexed disodium intermediate - Google Patents [patents.google.com]
- 14. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. US9174991B2 - Crystalline form of pemetrexed disodium - Google Patents [patents.google.com]
A-Technical-Guide-to-the-Discovery-and-Synthesis-of-Pemetrexed-Diethyl-Ester
Abstract
Pemetrexed, marketed as Alimta®, is a potent multi-targeted antifolate agent crucial in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its discovery, stemming from foundational research on butterfly wing pigments and folic acid, represents a landmark in rational drug design.[3][4] This guide provides an in-depth exploration of the journey from the initial discovery of the pemetrexed scaffold to the strategic synthesis of its diethyl ester prodrug. We will delve into the mechanistic rationale for the esterification, present detailed synthetic protocols, and discuss the critical role of this intermediate in the production of the final active pharmaceutical ingredient. This document is intended for researchers, chemists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry of this vital chemotherapeutic agent.
Introduction: The Clinical Significance of Pemetrexed
Pemetrexed is a cornerstone in modern oncology, primarily used in combination with cisplatin for treating malignant pleural mesothelioma and as a first-line or second-line treatment for advanced non-squamous non-small cell lung cancer (NSCLC).[1][5] Its therapeutic success lies in its unique mechanism of action as a multi-targeted antifolate. Unlike earlier antifolates, pemetrexed simultaneously inhibits three key enzymes essential for the synthesis of purine and pyrimidine nucleotides:
By disrupting these folate-dependent pathways, pemetrexed effectively halts the production of DNA and RNA precursors, thereby arresting the proliferation of rapidly dividing cancer cells.[1][7] The development of pemetrexed was significantly advanced by the discovery that co-administration of folic acid and vitamin B12 mitigates its hematologic and gastrointestinal toxicities without compromising its antitumor efficacy.[5][6][8]
The Genesis of Discovery: From Butterfly Wings to a Blockbuster Drug
The story of pemetrexed begins not in a pharmaceutical lab, but with the intellectual curiosity of Dr. Edward C. Taylor at Princeton University.[3][9] In the 1940s, Taylor became fascinated by the structural similarity between the pigments in butterfly wings and folic acid, a vitamin known to be essential for cell division.[3][4] This observation sparked a lifelong pursuit: to create molecules that could act as "antifolates," inhibiting the enzymes that tumor cells rely on for their voracious consumption of folates to fuel their growth.[3]
This line of inquiry led to a fruitful, multi-decade collaboration between Taylor's academic lab and the pharmaceutical company Eli Lilly.[10] This partnership combined Taylor's expertise in heterocyclic chemistry with Eli Lilly's resources for biological screening and clinical development, culminating in the design and synthesis of pemetrexed.[3][10] The drug's pyrrolo[2,3-d]pyrimidine core was a novel scaffold designed to be efficiently transported into cells and then intracellularly converted into active polyglutamated forms, which are potent inhibitors of the target enzymes.[7][8][11]
The Prodrug Strategy: Rationale for Pemetrexed Diethyl Ester
Pemetrexed itself is a dicarboxylic acid. While this structure is crucial for its intracellular activity (polyglutamation), it presents a challenge for efficient transport across the cell membrane. To overcome this, a prodrug strategy was employed. The dicarboxylic acid is temporarily masked as a diethyl ester .
This compound serves as a protected intermediate in the synthesis.[12][13] This esterification neutralizes the negative charges of the carboxyl groups, increasing the molecule's lipophilicity. This enhanced lipophilicity is thought to facilitate easier passage through the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ethyl ester groups, releasing the active dicarboxylic acid form of pemetrexed, which can then undergo polyglutamation and exert its therapeutic effect.[14][15]
This two-step process—esterification for delivery and intracellular hydrolysis for activation—is a classic and effective prodrug strategy.
Mechanism of Action: From Prodrug to Active Inhibitor
The following diagram illustrates the cellular uptake and activation pathway of Pemetrexed.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that hinges on the formation of a peptide bond between two key fragments: the pyrrolo[2,3-d]pyrimidine core and the L-glutamic acid diethyl ester side chain.[16][17]
Synthetic Workflow Overview
The general strategy involves activating the carboxylic acid of the core fragment and then reacting it with the free amine of the glutamic acid derivative.
Detailed Experimental Protocol
This protocol describes the coupling reaction to form the ester and its subsequent isolation as a p-toluenesulfonate (tosylate) salt, which aids in purification and handling.[16]
Step 1: Amide Coupling Reaction [16][17][18]
-
Setup: To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-methylmorpholine (NMM) (2.5 eq).
-
Activation: Cool the mixture to 0-5 °C in an ice bath. Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Causality: CDMT serves as an efficient peptide coupling agent. It reacts with the carboxylic acid to form a highly reactive triazine-activated ester, which is susceptible to nucleophilic attack by the amine. NMM is a non-nucleophilic organic base used to neutralize the HCl generated during the activation and coupling steps.
-
-
Intermediate Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the complete formation of the activated ester intermediate.[16]
-
Coupling: In a separate flask, prepare a solution of L-glutamic acid diethyl ester hydrochloride (1.1 eq) and NMM (1.1 eq) in DMF. Add this solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[16]
Step 2: Work-up and Salt Formation [16][19]
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and acidic byproducts) and then with brine.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Salt Formation: Dissolve the crude product in ethanol. Add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in ethanol.[16]
-
Causality: Formation of the tosylate salt serves a dual purpose. It converts the product into a stable, crystalline solid that is much easier to isolate and purify by filtration compared to the often-oily free base. It also provides an additional purification step, as impurities may remain in the mother liquor.
-
-
Isolation: Stir the mixture at 50-60 °C for 1-2 hours, then cool to room temperature to allow for complete precipitation. Filter the resulting solid, wash with cold ethanol to remove residual impurities, and dry under vacuum to afford the final this compound p-toluenesulfonate salt.[16]
Step 3: Saponification to Pemetrexed
The final step to produce the active drug is the hydrolysis (saponification) of the diethyl ester.
-
Hydrolysis: Suspend the this compound tosylate salt (1.0 eq) in a mixture of ethanol and water. Cool the suspension to 0-5 °C and add a solution of sodium hydroxide (2.2 eq) in water dropwise.[16][20]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by HPLC until saponification is complete.[16]
-
Precipitation: Adjust the pH of the solution to 3-4 with 1N hydrochloric acid. This protonates the carboxylate groups, causing the free Pemetrexed diacid to precipitate out of the solution.[16]
-
Isolation: Stir the suspension for 1-2 hours, filter the solid, wash thoroughly with water and ethanol, and dry to yield pure Pemetrexed.[16]
Physicochemical and Analytical Data
Precise characterization of the this compound intermediate is critical for quality control in the pharmaceutical manufacturing process.
| Property | Value | Source |
| IUPAC Name | diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | [21][22] |
| Molecular Formula | C24H29N5O6 | [13][21] |
| Molecular Weight | 483.52 g/mol | [13][21] |
| CAS Number | 146943-43-3 | [13][21] |
| Appearance | White to off-white solid | [23] |
| Solubility | Soluble in DMSO | [13] |
| Storage | Store at -20°C for long-term stability | [13] |
Analytical methods such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized ester.[23] Patents describe a crystalline form of the diethyl ester characterized by DSC with an endothermic peak at 151.7°C.[18]
Conclusion
The development of Pemetrexed and its diethyl ester intermediate is a testament to the power of rational drug design, born from fundamental chemical curiosity and nurtured through a synergistic academic-industrial collaboration. The diethyl ester strategy effectively solves the drug delivery challenge posed by the dicarboxylic acid structure of the active molecule. The synthetic route, centered around a robust peptide coupling reaction, is efficient and scalable. This in-depth understanding of the discovery, mechanism, and synthesis of this compound provides valuable insights for scientists and researchers dedicated to the ongoing development of novel and effective cancer therapies.
References
- Time in Mercer County, US. Google Search. Accessed January 22, 2026.
- Hanauske, A. R., Chen, V., Paoletti, P., & Niyikiza, C. (2001). Pemetrexed disodium: a novel antifolate clinically active against a variety of solid tumors. The Oncologist, 6(4), 363-373.
- Pemetrexed. Wikipedia. Accessed January 22, 2026.
- Goldman, I. D., & Zhao, R. (2002). Biochemical pharmacology of pemetrexed.
- How does pemetrexed work? Drugs.com. Accessed January 22, 2026.
- Adjei, A. A. (2004). Pemetrexed (ALIMTA), a novel multitargeted antineoplastic agent. Clinical Cancer Research, 10(12_suppl), 4276s-4280s.
- Pemetrexed: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action. Benchchem. Accessed January 22, 2026.
- Partnership Yields Revolutionary Cancer Drug. Better World Project. Accessed January 22, 2026.
- Edward C. Taylor. Wikipedia. Accessed January 22, 2026.
- Pemetrexed synthesis. ChemicalBook. Accessed January 22, 2026.
- A novel process for the synthesis of pemetrexed disodium salt. Google Patents. EP2409978A2. Accessed January 22, 2026.
- This compound. PubChem. CID 135487707. Accessed January 22, 2026.
- Princeton chemist Edward C. Taylor, inventor of anti-cancer drug, dies at 94. Princeton University. Accessed January 22, 2026.
- Edward C. Taylor. Grokipedia. Accessed January 22, 2026.
- Preparation method of this compound with high purity and the pemetrexed disodium salt using the same. Google Patents. KR101308767B1. Accessed January 22, 2026.
- Process for the synthesis of pemetrexed disodium salt. Google Patents. US8981090B2. Accessed January 22, 2026.
- Edward C. Taylor, inventor of anti-cancer drug, dies at 94. Princeton Chemistry. Accessed January 22, 2026.
- US court backs validity of key patent for Eli Lilly's Alimta. FirstWord Pharma. Accessed January 22, 2026.
- Major win for Eli Lilly pemetrexed patent in Germany.
- This compound. Amsbio. Accessed January 22, 2026.
- This compound. MedKoo Biosciences. Accessed January 22, 2026.
- PEMETREXED patent infringement in France: €28 million in damages for Eli Lilly. Wolters Kluwer. Accessed January 22, 2026.
- Eli Lilly v. Fresenius Kabi. Pierre Véron. Accessed January 22, 2026.
- Paris Court awards record damages of €28m over patent infringement in pemetrexed case. Pinsent Masons. Accessed January 22, 2026.
- Gruza, M. M., Witkowska, A., Bujak, I., & Michalak, O. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(10), 19088-19101.
- This compound. LGC Standards. Accessed January 22, 2026.
- Joerger, M., & O'Reilly, T. (2009). The role of pemetrexed in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action. Current Drug Targets, 10(1), 31-41.
- Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug.
- Hanauske, A. R., Chen, V. H., Paoletti, P., & Niyikiza, C. (2001). Biochemical pharmacology of pemetrexed. Seminars in oncology, 28(4 Suppl 10), 37-43.
- This compound TOSYL
- This compound. SRIRAMCHEM. Accessed January 22, 2026.
- Somogyi, J., & Kōvér, A. (1987). Intracellular hydrolysis of EGTA-esters. Acta biochimica et biophysica Hungarica, 22(2-3), 263-270.
- Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5 -formyl-N8,N10 -dideazatetrahydrofolic acid. CNKI. Accessed January 22, 2026.
Sources
- 1. Pemetrexed - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. The Importance of Technology Transfer | Better World [autm.net]
- 4. Princeton chemist Edward C. Taylor, inventor of anti-cancer drug, dies at 94 [princeton.edu]
- 5. The role of pemetrexed in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edward C. Taylor - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. amsbio.com [amsbio.com]
- 13. medkoo.com [medkoo.com]
- 14. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5 -formyl-N8,N10 -dideazatetrahydrofolic acid [xuebao.bjmu.edu.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 19. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 20. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
- 21. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound | LGC Standards [lgcstandards.com]
- 23. This compound - SRIRAMCHEM [sriramchem.com]
An In-depth Technical Guide to Pemetrexed Diethyl Ester: Synthesis, Characterization, and Role as a Key Intermediate
This technical guide provides a comprehensive overview of Pemetrexed Diethyl Ester (CAS Number: 146943-43-3), a critical intermediate in the synthesis of the multi-targeted antifolate chemotherapeutic agent, Pemetrexed. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, analytical characterization, and its pivotal role in the manufacturing of Pemetrexed.
Introduction: The Significance of Pemetrexed and its Precursor
Pemetrexed, marketed under the brand name Alimta®, is a cornerstone in the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC)[1]. Its efficacy stems from its ability to simultaneously inhibit multiple folate-dependent enzymes crucial for the de novo synthesis of purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA[2][3]. Pemetrexed is considered a prodrug that is converted intracellularly into its active polyglutamated forms, which are potent inhibitors of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[2][3][4].
The synthesis of a complex molecule like Pemetrexed is a multi-step process. This compound emerges as the immediate precursor to the final active pharmaceutical ingredient (API). It is a "protected" form of Pemetrexed, where the two carboxylic acid groups of the L-glutamic acid moiety are esterified. This esterification is a crucial strategic step in the synthesis, facilitating purification and handling before the final deprotection (hydrolysis) to yield the diacid form of Pemetrexed[5][6].
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 146943-43-3 | [7] |
| Molecular Formula | C₂₄H₂₉N₅O₆ | [7] |
| Molecular Weight | 483.52 g/mol | [7] |
| Appearance | White to Off-white solid | [1] |
| Melting Point | 158-163 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [8] |
| Storage | Store at 2-8 °C for short-term, -20 °C for long-term | [9][10] |
Synthesis of this compound: A Step-by-Step Workflow
The synthesis of this compound is a well-documented process, often detailed in the patent literature. The core of the synthesis is a peptide bond formation between the key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, and the amino group of L-glutamic acid diethyl ester.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation from publicly available methods and should be adapted and optimized for specific laboratory conditions[5][11].
-
Preparation of L-Glutamic Acid Diethyl Ester (Free Base):
-
Suspend L-glutamic acid diethyl ester hydrochloride in a suitable organic solvent such as dichloromethane (DCM).
-
Cool the suspension to 0-5 °C.
-
Adjust the pH to 8.5-9.5 with a cold aqueous solution of a mild base (e.g., sodium carbonate).
-
Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of L-glutamic acid diethyl ester.
-
-
Peptide Coupling Reaction:
-
In a reaction vessel, dissolve 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid in an aprotic solvent mixture, such as dimethylformamide (DMF) and DCM.
-
Cool the mixture to approximately 5 °C.
-
Add a coupling agent, for example, 2-chloro-4,6-dimethoxy-1,3,5-triazine, and stir for about an hour at the same temperature[5].
-
In a separate flask, dissolve the freshly prepared L-glutamic acid diethyl ester in DMF and add it to the reaction mixture.
-
Add a base, such as N-methylmorpholine, to the reaction mixture[5].
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water and DCM.
-
Separate the organic layer.
-
Wash the organic phase with a basic aqueous solution to remove unreacted acidic starting material and byproducts[12].
-
Concentrate the organic phase under reduced pressure.
-
Induce precipitation of the this compound by adding a polar organic solvent (e.g., ethanol)[12].
-
The resulting solid can be further purified by recrystallization to yield a crystalline form with high purity (>99.0%)[12].
-
Filter the crystalline product, wash with a suitable solvent, and dry under vacuum.
-
Analytical Characterization
Ensuring the purity and identity of this compound is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective analytical technique for this purpose.
Typical RP-HPLC Method
Several validated RP-HPLC methods have been developed for the analysis of Pemetrexed and its related substances, including the diethyl ester intermediate[13].
| Parameter | Typical Conditions | Source(s) |
| Column | Hypersil BDS C18 (100 x 4.6 mm, 3 µm) or Zorbax SB C8 (150 x 4.6 mm, 3.5 µm) | [13][14] |
| Mobile Phase A | 0.02 M Sodium Dihydrogen Phosphate with 0.1% Formic Acid (pH 3.8) | [13] |
| Mobile Phase B | Acetonitrile | [13] |
| Elution | Gradient or Isocratic | [13][14] |
| Flow Rate | 1.2 mL/min | [13] |
| Column Temperature | 27 °C | [13] |
| Detection | UV at 240 nm | [13] |
| Diluent | Methanol:Water (1:1 v/v) | [13] |
Mechanism of Action of Pemetrexed and the Role of the Diethyl Ester
This compound is a non-pharmacologically active intermediate. Its biological significance lies in its conversion to Pemetrexed. The active drug, Pemetrexed, exerts its cytotoxic effects by disrupting the folate-dependent metabolic pathways essential for cell replication[15].
Pemetrexed's Multi-Targeted Inhibition Pathway
Caption: Pemetrexed's mechanism of action targeting key folate pathway enzymes.
This compound as a Prodrug Analogue
While this compound is primarily a synthetic intermediate, it structurally resembles an ester prodrug. Prodrugs are inactive compounds that are metabolized in the body to release the active drug. Ester prodrugs are commonly designed to enhance properties like lipophilicity and membrane permeability. They are typically hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to yield the active carboxylic acid[16].
Although no specific in vivo studies on this compound as a therapeutic agent are publicly available, it can be hypothesized that if administered, it would be hydrolyzed by cellular esterases to Pemetrexed. However, the standard and approved route of administration is Pemetrexed itself, which then acts as a prodrug for its polyglutamated forms[2][3].
The final step in the chemical synthesis of Pemetrexed mirrors this potential biological activation: a base-catalyzed hydrolysis (saponification) of the ester groups.
Final Synthesis Step: Hydrolysis of this compound
Caption: Final hydrolysis step to produce Pemetrexed from its diethyl ester.
A typical procedure involves suspending the this compound in a mixture of ethanol and water, followed by the dropwise addition of a sodium hydroxide solution. The reaction is stirred until completion (monitored by HPLC), and then the pH is adjusted to precipitate the Pemetrexed diacid, which is then filtered, washed, and dried[15].
Conclusion
This compound is a compound of significant interest not for its direct biological activity, but for its indispensable role as the immediate precursor in the chemical synthesis of Pemetrexed. Its synthesis via peptide coupling and subsequent purification to a high-purity crystalline form are critical steps that enable the efficient and scalable production of the final Pemetrexed API. A comprehensive understanding of its properties, synthesis, and analysis, as detailed in this guide, is fundamental for professionals engaged in the research, development, and manufacturing of this life-saving oncology drug.
References
-
PubChem. This compound. ([Link])
- Goldman, J. D., & Goker, E. (2004). Biochemical pharmacology of pemetrexed. Cancer network, 18(6 Suppl 4), 13-9.
- Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 567-575.
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 567-575. ([Link])
- Huskey, S. E., et al. (1999). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 27(12), 1464-1471.
-
Protheragen. This compound. ([Link])
- Hanauske, A. R., Chen, V., & Paoletti, P. (2001). Pemetrexed disodium: a novel antifolate clinically active against multiple solid tumors. The oncologist, 6(4), 363-373.
- Google Patents. KR101308767B1 - Preparation method of this compound with high purity and the... ()
- Halazy, S., et al. (2022). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Advances in Chemical Engineering and Science, 12(4), 235-257.
-
Allmpus. This compound. ([Link])
- Google Patents. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt. ()
- Google Patents. US8981090B2 - Process for the synthesis of pemetrexed disodium salt. ()
- Chattopadhyay, S., et al. (2007). Enzymes involved in the bioconversion of ester-based prodrugs. Current drug metabolism, 8(6), 554-565.
- Google Patents. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt. ()
- Google Patents. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt. ()
-
StatPearls. Pemetrexed. ([Link])
- Adjei, A. A. (2004). Pemetrexed (ALIMTA), a novel multitargeted antineoplastic agent. Clinical cancer research, 10(12 Pt 2), 4276s-4280s.
- Banu, T., et al. (2020). RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. Research Journal of Pharmacy and Technology, 13(8), 3685-3689.
Sources
- 1. Pemetrexed - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 2. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 6. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 9. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of mTOR antagonizes the cytotoxic activity of pemetrexed in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pemetrexed for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase and Its Role in Promoting PET Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vivo Studies of Pemetrexed Diethyl Ester
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: Pemetrexed and the Rationale for its Diethyl Ester Prodrug
Pemetrexed is a potent, multi-targeted antifolate agent that has become a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3] Its mechanism hinges on the disruption of crucial metabolic pathways essential for cell replication. Pemetrexed Diethyl Ester is a protected intermediate used in the chemical synthesis of the active drug, Pemetrexed.[4][5] In the context of in vivo research, it functions as a prodrug. Esterification of the carboxylic acid groups can modify the compound's physicochemical properties, such as lipophilicity, potentially altering its membrane permeability and pharmacokinetic profile. Upon administration, it is anticipated that ubiquitous intracellular and plasma esterases rapidly hydrolyze the ester groups, releasing the active Pemetrexed diacid to exert its therapeutic effects. Therefore, understanding the in vivo behavior of Pemetrexed is paramount to designing and interpreting studies involving its diethyl ester prodrug.
This guide provides a comprehensive overview of the core principles, experimental design, and field-proven protocols for conducting robust in vivo studies with Pemetrexed and its prodrugs.
Part 1: The Core Mechanism of Action
Pemetrexed's efficacy stems from its ability to simultaneously inhibit multiple key enzymes involved in the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA.[6][7] Unlike older antifolates, this multi-targeted approach creates a more comprehensive blockade of nucleotide synthesis.
The primary enzymatic targets are:
-
Thymidylate Synthase (TS): The principal target, TS is crucial for the synthesis of thymidine, a pyrimidine nucleotide required for DNA synthesis and repair.[3][8]
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR depletes the pool of tetrahydrofolate cofactors necessary for purine and thymidylate synthesis.[6][9]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is a key player in the de novo purine biosynthesis pathway.[3][6]
Intracellularly, Pemetrexed is activated through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] This process traps the drug within the cell and significantly increases its inhibitory potency, particularly against TS.[1] This multi-faceted inhibition leads to a profound depletion of nucleotides, inducing S-phase cell cycle arrest and apoptosis.[10]
Part 2: Preclinical Pharmacokinetics and Metabolism
The pharmacokinetic profile of Pemetrexed has been characterized in multiple species. Following administration, this compound is expected to be rapidly converted to the active Pemetrexed diacid. The subsequent pharmacokinetic behavior is governed by the properties of the active drug.
Key pharmacokinetic parameters for Pemetrexed are summarized below. It exhibits a two-compartment model behavior with a relatively short terminal half-life in rodents.[11][12] The primary route of elimination is renal, with the majority of the drug excreted unchanged in the urine.[12] This makes renal function a critical determinant of drug clearance and, consequently, toxicity.[13][14]
| Parameter | Mouse | Rat | Dog | Reference |
| Route | IV / IP | IV / Intrapleural | IV | [12][15] |
| Terminal Half-life (t½) | ~7-10 hours (IP) | N/A | N/A | [12] |
| Clearance (CL) | Correlates with Creatinine Clearance (CrCL) | N/A | N/A | [11] |
| Volume of Distribution (Vc) | ~11.3 L (scaled) | N/A | N/A | [11] |
| Primary Elimination | Renal (unchanged drug) | Renal | Renal | [12] |
| Table 1: Summary of Pemetrexed Pharmacokinetic Parameters in Preclinical Species. Note: Data is primarily from studies using Pemetrexed disodium/diacid. |
Part 3: Designing and Executing In Vivo Efficacy Studies
The antitumor activity of Pemetrexed is typically evaluated in rodent models, most commonly using human tumor xenografts in immunocompromised mice.
Causality Behind Experimental Choices
-
Animal Model: Athymic nude or NOD/SCID mice are standard choices for xenograft studies as they lack a functional adaptive immune system, allowing human tumor cells to grow.[16][17] For studies involving immunotherapy combinations, syngeneic models (e.g., MC38 colon adenocarcinoma in C57BL/6 mice) are required to ensure a competent immune system is present.[18]
-
Tumor Implantation: Subcutaneous implantation is most common due to the ease of tumor measurement. Orthotopic models (e.g., implanting lung cancer cells into the lung) offer higher biological relevance but are more technically demanding.[16][19]
-
Dosing and Formulation: this compound, being more lipophilic, may require a formulation with solvents like DMSO and/or solubilizing agents like PEG or Tween® 80 for intraperitoneal (IP) or intravenous (IV) administration. Doses in mice typically range from 50 to 300 mg/kg.[16][20] The selection of dose and schedule is critical; regimens can be daily for several days or intermittent (e.g., weekly) to mimic clinical use and manage toxicity.[16][20]
Workflow for a Xenograft Efficacy Study
Step-by-Step Experimental Protocol
This protocol represents a self-validating system for assessing the efficacy of this compound in a subcutaneous NSCLC xenograft model.
-
Animal Husbandry: House 6-8 week old female athymic nude mice in a specific pathogen-free (SPF) facility. Allow at least one week of acclimatization.
-
Cell Culture: Culture human NSCLC cells (e.g., A549 or H2122) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or Matrigel at a concentration of 2x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2x10⁶ cells) into the right flank of each mouse.
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weight at the same frequency as a general measure of health.
-
-
Randomization: When average tumor volumes reach 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across all groups.
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 100 mg/kg)
-
Group 3: Positive control (e.g., standard-of-care chemotherapy)
-
-
Drug Preparation and Administration:
-
Formulation: Prepare a stock solution of this compound in 100% DMSO. For injection, dilute the stock in a vehicle such as saline with 5% Tween® 80 and 5% PEG400 to a final DMSO concentration of <10%. The vehicle for the control group must match this formulation.
-
Administration: Administer the drug via intraperitoneal (IP) injection daily for 5 consecutive days, followed by 2 days off (5-on/2-off schedule), for 2-3 cycles.[18]
-
-
Endpoint Determination: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, severe lethargy).
-
Data Analysis: Analyze tumor growth inhibition (TGI) and perform statistical comparisons between groups. Kaplan-Meier survival analysis can be used if survival is an endpoint.
Summary of Representative In Vivo Studies
| Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Athymic Nude Mice (H2122 Xenograft) | NSCLC | Pemetrexed (100-300 mg/kg/day, IP, 10 doses) | Effectively delayed tumor growth by 12 to 18 days compared to control. | [16][20] |
| Athymic Nude Rats (Orthotopic H2122) | NSCLC | Pemetrexed (50-200 mg/kg/day, IP) | Significantly prolonged survival; a lower dose (50 mg/kg) appeared more effective. | [16][20] |
| Syngeneic Mice (Colon26 Xenograft) | Colorectal | Pemetrexed (50 mg/kg, IP, 5-on/2-off) + anti-PD-L1 | Combination showed increased antitumor efficacy and enhanced immune activation. | [18] |
| CD1 Mice (Orthotopic G3 Medulloblastoma) | Medulloblastoma | Pemetrexed (dose not specified) | A single dose increased median survival compared to vehicle-treated animals. | [21] |
| Table 2: Selected Preclinical In Vivo Efficacy Studies of Pemetrexed. |
Part 4: Preclinical Toxicity and Mitigation Strategies
A critical component of any in vivo study is monitoring and managing drug-related toxicity. For Pemetrexed, the primary dose-limiting toxicities are hematological (neutropenia, thrombocytopenia) and gastrointestinal (mucositis).[6][22]
The Self-Validating System: Vitamin Supplementation
A landmark finding in the development of Pemetrexed was that its most severe toxicities could be significantly reduced by co-administration of folic acid and vitamin B12.[3][6][7] This supplementation does not compromise the drug's antitumor efficacy and is now a mandatory part of its clinical administration.[6] Any preclinical in vivo protocol must incorporate this to be considered robust and clinically relevant.
Protocol for Vitamin Supplementation in Mice:
-
Folic Acid: Can be provided in the drinking water or via oral gavage.
-
Vitamin B12: Typically administered via subcutaneous or intramuscular injection prior to and during the treatment course.
| Toxicity Finding | Species | Dosing Schedule | Mitigation | Reference |
| General Toxicity | Mice & Rats | Single high dose | Low acute toxicity (MLD >4722 mg/m² in mice). | [12] |
| Hematologic & GI Toxicity | Dogs | Daily IV injections | Daily dosing was more toxic than weekly administration of a larger total dose. | [12] |
| Myelosuppression, Mucositis | Clinical | Standard Dosing | Significantly ameliorated by folic acid and vitamin B12 supplementation. | [6][7] |
| Prostate & Testicular Atrophy | Mice | Weekly IV (up to 270 mg/kg) | Observed with all formulations of pemetrexed. | [23] |
| Table 3: Summary of Key Preclinical Toxicology Findings for Pemetrexed. |
Conclusion
Conducting in vivo studies with this compound requires a foundational understanding of its role as a prodrug for the well-characterized multi-targeted antifolate, Pemetrexed. The experimental design must be grounded in the established principles of Pemetrexed's mechanism of action, pharmacokinetics, and toxicity profile. Key pillars for a successful study include the selection of a biologically relevant animal model, a well-defined and justified dosing regimen, and the non-negotiable inclusion of vitamin supplementation to manage toxicity. By adhering to these field-proven insights and self-validating protocols, researchers can generate reliable and translatable data that will meaningfully advance the understanding and application of this important class of anticancer agents.
References
-
Taylor & Francis. (n.d.). Pharmacokinetic evaluation of pemetrexed. Drug Metabolism Reviews. [Link][13]
-
Buyskens, P., et al. (n.d.). Population pharmacokinetics of pemetrexed disodium (ALIMTA) in patients with cancer. Cancer Chemotherapy and Pharmacology. [Link][11]
-
Vella, L. A., et al. (2019). The Folate Pathway Inhibitor Pemetrexed Pleiotropically Enhances Effects of Cancer Immunotherapy. Clinical Cancer Research. [Link][18]
-
Teicher, B. A. (2006). Preclinical studies of pemetrexed and gemcitabine, alone and in combinations, in human lung cancers. American Association for Cancer Research. [Link][16]
-
Dubuc, A. M., et al. (2017). Pemetrexed and gemcitabine as combination therapy for the treatment of Group3 medulloblastoma. Oncotarget. [Link][21]
-
Sørensen, J. B. (2011). Pharmacokinetic evaluation of pemetrexed. Expert Opinion on Drug Metabolism & Toxicology. [Link][14]
-
FDA. (2003). Pharmacology Review(s) - accessdata.fda.gov. [Link][12]
-
Adjei, A. A. (2003). Preclinical and clinical studies with combinations of pemetrexed and gemcitabine. Seminars in Oncology. [Link][24]
-
Shih, C., et al. (2006). Studies of pemetrexed and gemcitabine, alone and in combinations, in human lung cancer models. Journal of Clinical Oncology. [Link][20]
-
Le Chevalier, T. (2005). [Pemetrexed: from preclinic to clinic]. Bulletin du Cancer. [Link][1]
-
Chen, K.-H., et al. (2022). Pemetrexed combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer. Cancer Medicine. [Link][25]
-
Clarke, S. J., et al. (2009). Pemetrexed pharmacokinetics and pharmacodynamics in a phase I/II study of doublet chemotherapy with vinorelbine. British Journal of Cancer. [Link][8]
-
Lai, Y.-J., et al. (2019). Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model. Frontiers in Oncology. [Link][19]
-
Sørensen, J. B. (2011). Pharmacokinetic evaluation of pemetrexed. PubMed. [Link][26]
-
FDA. (2020). APPLICATION NUMBER: - 208419Orig1s000 NON-CLINICAL REVIEW(S). [Link][23]
-
Siddiqui, F., & Tirma, I. (2024). Pemetrexed. StatPearls - NCBI. [Link][2]
-
Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer. [Link][6]
-
Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Mayo Clinic. [Link][7]
-
Hanna, N. H. (2004). Pemetrexed in Advanced NSCLC: A Review of the Clinical Data. CancerNetwork. [Link][27]
-
Joerger, M., & O'Reilly, T. (2009). The role of pemetrexed in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action. Current Drug Targets. [Link][3]
-
Greillier, L., et al. (2009). Intrapleural administration of pemetrexed: a pharmacokinetic study in an animal model. Journal of Thoracic Oncology. [Link][15]
-
de Rouw, N., et al. (2021). Mechanisms, Management and Prevention of Pemetrexed-Related Toxicity. Clinical Pharmacokinetics. [Link][22]
-
Byers, L. A. (n.d.). Discovery and Development of Predictive Biomarkers for the Personalization of Pemetrexed Therapy in Non-Small Cell Lung Cancer. DSpace Repository. [Link][17]
-
ResearchGate. (n.d.). In vivo bioavailability study of native pemetrexed and PEGylated.... [Link][10]
-
Google Patents. (n.d.). KR101308767B1 - Preparation method of this compound with high purity and the.... [28]
-
Google Patents. (n.d.). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt. [29]
-
Scagliotti, G., et al. (2007). Pemetrexed single agent chemotherapy in previously treated patients with locally advanced or metastatic non-small cell lung cancer. Lung Cancer. [Link][9]
Sources
- 1. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of pemetrexed in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Pemetrexed pharmacokinetics and pharmacodynamics in a phase I/II study of doublet chemotherapy with vinorelbine: implications for further optimisation of pemetrexed schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pemetrexed single agent chemotherapy in previously treated patients with locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetics of pemetrexed disodium (ALIMTA) in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Intrapleural administration of pemetrexed: a pharmacokinetic study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Pemetrexed and gemcitabine as combination therapy for the treatment of Group3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms, Management and Prevention of Pemetrexed-Related Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Preclinical and clinical studies with combinations of pemetrexed and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pemetrexed combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic evaluation of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cancernetwork.com [cancernetwork.com]
- 28. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 29. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Pemetrexed Diethyl Ester: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of Pemetrexed Diethyl Ester, a key intermediate in the preparation of the potent multi-targeted antifolate, Pemetrexed. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction
Pemetrexed is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] Its mechanism of action involves the inhibition of multiple folate-dependent enzymes crucial for the biosynthesis of purines and pyrimidines, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells. The synthesis of Pemetrexed often proceeds through the formation of its diethyl ester derivative, which facilitates purification and handling before the final saponification to the active pharmaceutical ingredient.
This application note details a robust and well-documented synthetic route to this compound, focusing on the coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid diethyl ester.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a convergent approach, primarily involving a peptide bond formation. The key steps are:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of the pyrrolo[2,3-d]pyrimidine core is activated to facilitate nucleophilic attack by the amine.
-
Peptide Coupling: The activated carboxylic acid is then reacted with the amino group of L-glutamic acid diethyl ester to form the desired amide bond.
-
Purification via Tosylate Salt Formation: The crude this compound is often converted to its p-toluenesulfonate (tosylate) salt, which can be readily purified by crystallization.
-
Liberation of the Free Base: The purified tosylate salt is then converted back to the free base of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | 137281-39-1 | C₁₅H₁₄N₄O₃ | The core heterocyclic component. |
| L-Glutamic acid diethyl ester hydrochloride | 1118-89-4 | C₉H₁₈ClNO₄ | The amino acid component. |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | 3140-73-6 | C₅H₆ClN₃O₂ | The coupling agent. |
| N-Methylmorpholine (NMM) | 109-02-4 | C₅H₁₁NO | A tertiary amine base. |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | For salt formation and purification. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, for reaction and extraction. |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, as a reaction solvent. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | For crystallization and washing. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | For workup and free base liberation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | For drying organic layers. |
Experimental Protocols
Part 1: Synthesis of this compound p-Toluenesulfonate Salt
This part of the protocol describes the coupling reaction and the subsequent purification of the product as its tosylate salt.
Step 1: Preparation of L-Glutamic Acid Diethyl Ester Free Base
-
Dissolve L-Glutamic acid diethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
To this solution, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain L-glutamic acid diethyl ester as an oil. Use this immediately in the next step.
Step 2: Peptide Coupling and Tosylate Salt Formation
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (2.2 eq) to the suspension, followed by the portion-wise addition of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq), ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The suspension should become a clear solution as the activated ester forms.
-
To this solution, add a solution of the freshly prepared L-glutamic acid diethyl ester (from Step 1, ~1.1 eq) in a small amount of anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or foam.
-
Dissolve the crude product in ethanol.
-
To this solution, add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in ethanol.
-
Stir the mixture at 50-60 °C for 1-2 hours, then cool to room temperature to allow for precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford this compound p-toluenesulfonate salt as a white to off-white solid.
Part 2: Conversion of the Tosylate Salt to this compound Free Base
This part of the protocol details the liberation of the free base from its purified tosylate salt.
-
Suspend the this compound p-toluenesulfonate salt (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the conversion by TLC, observing the disappearance of the salt spot and the appearance of the free base spot.
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of DCM.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue is this compound free base, which can be further purified by column chromatography on silica gel if necessary, although the salt precipitation method often yields a high-purity product.
Mechanistic Insights
The core of this synthesis is the peptide bond formation facilitated by CDMT. The mechanism is as follows:
-
Activation: In the presence of the base N-methylmorpholine (NMM), the carboxylic acid is deprotonated to its carboxylate anion.
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of CDMT, displacing the chloride ion and forming a highly reactive O-acyltriazine intermediate.
-
Nucleophilic Attack: The amino group of L-glutamic acid diethyl ester acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
-
Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond of this compound and releases a non-reactive triazine byproduct.
The use of NMM is crucial as it acts as a base to deprotonate the carboxylic acid and also to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
Expected Analytical Profile:
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons from the benzoyl and pyrrolopyrimidine rings, ethyl ester protons (triplet and quartet), and protons from the glutamic acid backbone and the ethyl bridge.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would correspond to the carbonyl carbons of the esters and amide, aromatic carbons, and aliphatic carbons of the ethyl groups, glutamic acid backbone, and the ethyl bridge.
-
Mass Spectrometry (ESI+): The expected m/z for the protonated molecule [M+H]⁺ would be approximately 484.22.
-
HPLC: Purity should be assessed using a suitable reverse-phase HPLC method. A high-purity product (>98%) is expected after the tosylate salt purification.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Reagent Handling:
-
CDMT: Can cause serious eye damage and may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.
-
N-Methylmorpholine: Flammable liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin and causes severe skin burns and eye damage.
-
Dichloromethane and Dimethylformamide: These are hazardous solvents. Avoid inhalation of vapors and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
References
-
Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 2016. [Link]
- A novel process for the synthesis of pemetrexed disodium salt.
- Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using the intermediate.
-
This compound. PubChem. [Link]
Sources
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Pemetrexed Diethyl Ester
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Pemetrexed Diethyl Ester. This compound is a critical intermediate in the synthesis of Pemetrexed, a multi-targeted antifolate agent used in chemotherapy.[1][2] The accurate analysis of this intermediate is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). The described gradient method demonstrates excellent specificity, linearity, accuracy, and precision, and is capable of separating this compound from its parent compound, Pemetrexed, and other process-related impurities and degradation products.[3][4] All validation procedures were performed in accordance with the International Council on Harmonisation (ICH) guidelines.[5][6]
Introduction and Scientific Rationale
Pemetrexed is a potent chemotherapeutic agent that functions by inhibiting multiple folate-dependent enzymes crucial for cell replication.[5][7] this compound (C₂₄H₂₉N₅O₆, MW: 483.52) is a key precursor in its synthesis.[1][8][9] The purity of this intermediate directly impacts the quality of the final Pemetrexed API. Therefore, a reliable analytical method is required to monitor its purity, quantify related substances, and assess its stability.
Causality of Method Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen analytical technique due to its superior ability to separate moderately polar to non-polar compounds. The stationary phase, typically a C18 (octadecylsilyl) silica gel, provides a non-polar environment. By using a polar mobile phase (a mixture of aqueous buffer and an organic modifier like acetonitrile), compounds are separated based on their hydrophobicity. Pemetrexed and its related substances, including the diethyl ester, possess ideal characteristics for this separation mechanism.
A stability-indicating method is essential as it proves that the analytical procedure can accurately measure the analyte of interest free from interference from potential degradation products, process impurities, or other excipients.[10][11] To achieve this, forced degradation studies are conducted under various stress conditions as mandated by ICH guideline Q1A(R2) to ensure method specificity.[12][13]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV Detector.
-
Chemicals and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Phosphate (Analytical Grade)
-
Formic Acid (or Orthophosphoric Acid) (Analytical Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. A gradient elution is employed to ensure the resolution of early-eluting polar impurities and later-eluting non-polar compounds like this compound.
| Parameter | Condition |
| HPLC Column | Hypersil BDS C18, 100 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.02M Sodium Dihydrogen Phosphate buffer with 0.1% Formic Acid, pH adjusted to 3.8 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.2 mL/min[3][4] |
| Column Temperature | 27°C[3][4] |
| Detection Wavelength | 240 nm[3][4] |
| Injection Volume | 20 µL[5] |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.76 g of Sodium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Add 1.0 mL of Formic Acid and adjust the pH to 3.8 using diluted sodium hydroxide or formic acid as required. Filter through a 0.22 µm membrane filter.
-
Diluent: Prepare a mixture of Methanol and Water in a 1:1 (v/v) ratio.[3][4]
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh a sample powder equivalent to about 25 mg of this compound and prepare as described for the Standard Stock Solution. Prepare a working sample solution in the same manner as the Working Standard Solution.
Method Validation: A Self-Validating System
The analytical method was rigorously validated according to ICH Q2(R1) guidelines to ensure its trustworthiness for the intended application.[6]
Specificity (Forced Degradation)
Forced degradation studies are the cornerstone of a stability-indicating method, demonstrating that the analyte peak is resolved from all potential degradants.[11][14] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.5N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.5N NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 10% v/v H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Solid drug substance heated at 105°C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The results confirmed that the method effectively separated the this compound peak from all degradation products, proving its stability-indicating nature.[15][16]
Caption: Workflow for demonstrating method specificity via forced degradation.
Validation Parameter Summary
The following table summarizes the results obtained during method validation.
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (Range) | 0.5 - 150 µg/mL | Correlation Coefficient (R²) ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9999[3] | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.58% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.85% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.025 µg/mL[5] | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.085 µg/mL[5] | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant impact on results from minor changes in pH (±0.2), flow rate (±10%), and column temperature (±2°C).[17] | System Suitability Parameters Met |
System Suitability
Before commencing any analysis, the chromatographic system must pass a system suitability test (SST) to ensure it is performing adequately. A solution of the working standard is injected in replicate (n=5).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
These criteria ensure that the system can provide reproducible and accurate results for the analysis.
Caption: Logical workflow for HPLC analysis initiation and system suitability.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, accurate, precise, and robust for the quantitative analysis of this compound. The stability-indicating nature of the method makes it highly suitable for routine quality control analysis of bulk drug substances and for monitoring the stability of this compound under various conditions. This protocol provides a reliable, self-validating system for researchers and drug development professionals working with Pemetrexed and its related compounds.
References
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 588-610. [Link]
-
Rao, D. V., et al. (2012). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology, 36(7). [Link]
-
Satyavathi, K., & Deveswararao, C. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 133-137. [Link]
-
Srinivasan, T., et al. (2023). RP-HPLC Method Development, Validation Including Stability Indicating and Forced Degradation Studies for the Estimation of Pemetrexed in API and Pharmaceutical Dosage Form. Journal of Physics: Conference Series, 2603(1), 012055. [Link]
-
ResearchGate. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. ResearchGate Publication. [Link]
-
Al-Mamun, M. A., et al. (2024). Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection. Journal of AOAC INTERNATIONAL, 107(3), 415-429. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 135487707. [Link]
-
Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3256-3268. [Link]
-
Baertschi, S. W., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3256-3268. [Link]
-
Protheragen. (n.d.). This compound. Product Page. [Link]
-
Dotse, L. K., & Cordova, C. M. I. (2023). Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. International Journal of Analytical Chemistry. [Link]
-
ResearchGate. (2012). Development and validation of RP-HPLC method for related substance of pemetrexed disodium. ResearchGate Publication. [Link]
-
ResearchGate. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. ResearchGate Publication. [Link]
-
Kumar, P. S., et al. (2020). RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. Research Journal of Pharmacy and Technology, 13(9), 4123-4129. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Blog. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. baertschiconsulting.com [baertschiconsulting.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Guide to the Crystallization of Pemetrexed Diethyl Ester: Principles, Protocols, and Characterization
An Application Note and Protocol for Researchers
Abstract
Pemetrexed is a multi-targeted antifolate agent used in chemotherapy, particularly for non-small-cell lung cancer and mesothelioma.[1][2] Its synthesis involves the critical intermediate, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]-pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester, commonly known as pemetrexed diethyl ester.[3][4] The isolation of this intermediate in a highly pure, stable, and crystalline form is paramount for the successful synthesis of the final active pharmaceutical ingredient (API), pemetrexed disodium, meeting stringent quality standards.[5][6] This guide provides an in-depth exploration of the crystallization of this compound, offering detailed protocols, the scientific rationale behind procedural steps, and methods for physicochemical characterization.
Introduction: The Critical Role of Crystallization
In pharmaceutical development, crystallization is a foundational unit operation used to purify and isolate APIs and their intermediates.[7][8] A well-controlled crystallization process is vital as it dictates several critical attributes of the solid-state material, including:
-
Purity: Crystallization is a highly effective method for rejecting impurities from the crystal lattice, significantly enhancing the chemical purity of the compound.[9] For this compound, achieving purity greater than 99.0% is often a key objective to ensure the final API complies with pharmacopeial requirements.[5][10]
-
Polymorphism: The crystalline structure of a compound can exist in different forms, known as polymorphs, which may exhibit varied physicochemical properties like solubility and stability.[9][11] Controlling the crystallization process allows for the consistent isolation of the desired, most stable polymorph.
-
Particle Properties: Crystal size and shape (habit) influence downstream processing steps such as filtration and drying, as well as the bulk properties of the powder, like flowability and density.[12]
The ability to isolate this compound as a high-purity crystalline solid is a significant process advantage, enabling a more streamlined and efficient conversion to the final pemetrexed disodium salt.[6]
Foundational Principles of Crystallization
Crystallization occurs when a solute in a solution transitions into a highly ordered solid state. This process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through various methods, with cooling and anti-solvent addition being the most common in pharmaceutical manufacturing.[7]
-
Cooling Crystallization: This technique is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, reducing the solubility of the solute and inducing crystallization.[7]
-
Anti-solvent Crystallization: In this method, a second solvent (the "anti-solvent") in which the solute is poorly soluble is added to a solution of the solute. This reduces the overall solubility of the solute in the mixed solvent system, leading to precipitation.[7]
The rate of cooling or anti-solvent addition, agitation, and the presence of seed crystals are critical parameters that control the kinetics of nucleation and crystal growth, ultimately determining the final crystal attributes.[12]
Experimental Protocols for Crystallization
The following protocols are derived from established patent literature and offer robust methods for obtaining crystalline this compound. These procedures assume the starting material is a crude reaction mixture post-synthesis, typically dissolved in an organic solvent like dichloromethane.
Protocol 1: Controlled Cooling Crystallization
This protocol is adapted from a process that emphasizes purification and isolation via temperature control.[5][6][10] The initial steps involve an aqueous wash to remove water-soluble impurities and reagents.
Methodology:
-
Aqueous Wash: Begin with the crude this compound in an organic phase (e.g., dichloromethane). Wash the organic solution with a basic aqueous solution, such as a dilute sodium bicarbonate solution, to achieve a pH between 7 and 8.[6] This step neutralizes any remaining acidic reagents and removes corresponding salts. Separate the organic phase.
-
Solvent Exchange & Concentration: Concentrate the organic phase under reduced pressure to remove the initial solvent (e.g., dichloromethane).[5][10] Add a polar organic solvent, such as absolute ethanol, to the residue.
-
Dissolution: Heat the mixture to a temperature between 60°C and 65°C to ensure complete dissolution of the this compound.[5][10]
-
Crystallization: Gradually cool the solution to induce crystallization. A typical cooling profile involves reducing the temperature to approximately 5°C over several hours.[5][10] A white solid should precipitate.
-
Maturation: Maintain the resulting slurry at this temperature for a period of 1 to 10 hours (4 hours is often sufficient) under gentle agitation.[5][10] This "aging" or "maturation" step allows for crystal growth and can improve purity and yield.
-
Isolation & Drying: Filter the solid precipitate using a Buchner funnel. Wash the filter cake with two portions of cold absolute ethanol.[5] Dry the crystalline solid under vacuum at 60°C until a constant weight is achieved.[5]
Diagram of Cooling Crystallization Workflow
Caption: Workflow for Cooling Crystallization of this compound.
Protocol 2: Anti-Solvent Crystallization
This protocol is effective for purifying crude material by leveraging differential solubility in a mixed-solvent system.[13]
Methodology:
-
Dissolution: Dissolve the low-purity this compound in a minimal amount of a mixed solvent system. A suitable system consists of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a C1-C4 alcohol co-solvent (e.g., ethanol).[13]
-
Anti-Solvent Addition: To the clear solution, slowly add an anti-solvent at a controlled temperature. Suitable anti-solvents include C3-C6 ketones (e.g., acetone, methyl ethyl ketone), C3-C6 esters, or acetonitrile.[13] The addition should be gradual to avoid rapid precipitation, which can trap impurities.
-
Precipitation & Maturation: As the anti-solvent is added, the solution will become supersaturated, and crystals will begin to precipitate. Once the addition is complete, stir the resulting slurry for 1-2 hours to allow for complete crystallization.
-
Isolation & Drying: Filter the crystals, wash with a small amount of the anti-solvent or the alcohol co-solvent, and dry under vacuum.[13]
Table 1: Summary of Crystallization Protocol Parameters
| Parameter | Protocol 1: Cooling Crystallization | Protocol 2: Anti-Solvent Crystallization |
| Crystallization Method | Cooling | Anti-solvent |
| Primary Solvent(s) | Polar organic solvent (e.g., Ethanol) | DMF or DMSO with a C1-C4 alcohol |
| Anti-Solvent(s) | Not Applicable | C3-C6 Ketone, C3-C6 Ester, or Acetonitrile |
| Temperature Profile | Heat to 60-65°C, then cool to ~5°C[5][10] | Typically performed at a controlled temperature (e.g., room temp.) |
| Key Advantage | Effective for compounds with high temperature-dependent solubility. | Useful for purifying materials from highly soluble crude mixtures. |
| Expected Purity | > 99.0%[5][10] | > 98.5%[13] |
Physicochemical Characterization of Crystalline Form
After isolation, it is essential to characterize the solid to confirm its identity, purity, and crystalline form. Several analytical techniques are indispensable for this purpose.[11][14][15][16]
Diagram of Characterization Workflow
Caption: Key Analytical Techniques for Crystal Characterization.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of a material.[14][15] The resulting diffraction pattern is a unique "fingerprint" of a specific crystal lattice structure.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[11] It is used to determine the melting point and detect other thermal events like polymorphic transitions or desolvation. A sharp melting endotherm is indicative of a pure crystalline substance.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the presence of residual solvents or water (in the case of hydrates).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. While not typically used to differentiate polymorphs, it confirms the chemical identity of the compound.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the chemical purity of the isolated material and quantifying any process-related impurities.[5][17]
Conclusion
The crystallization of this compound is a critical control point in the overall synthesis of pemetrexed. By carefully selecting the crystallization method—be it controlled cooling or anti-solvent addition—and meticulously controlling process parameters, researchers can consistently obtain this key intermediate with high purity and in the desired solid form. The application of appropriate analytical characterization techniques provides the necessary validation of the material's quality, ensuring a robust and reproducible manufacturing process for this important chemotherapeutic agent.
References
- EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.
- EP2409978B1 - A novel process for the synthesis of pemetrexed disodium salt.
- KR101308767B1 - Preparation method of this compound with high purity and the...
- US5416211A - Method for preparing improved intermediate for producing high-purity pemetrexed and...
-
Syrris - Pharmaceutical Crystallization in drug development. Syrris.com. [Link]
-
R. de Boer et al. (2021) - Genetic polymorphism in ATIC is associated with effectiveness and toxicity of pemetrexed in non-small-cell lung cancer. Thorax. [Link]
- US8981090B2 - Process for the synthesis of pemetrexed disodium salt.
-
Allan S. Myerson (2008) - From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]
-
A. Artas et al. (2018) - Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. [Link]
-
A. K. Frank et al. (2014) - Polymorphisms in folate pathway and pemetrexed treatment outcome in patients with malignant pleural mesothelioma. Pharmacogenomics. [Link]
-
S. Dhanuskodi et al. (2018) - CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. [Link]
-
IJEETE (2023) - CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering. [Link]
-
W. Buikhuisen et al. (2010) - Pemetrexed pathway-associated germline polymorphisms: a useful tool for treatment individualization? Journal of Clinical Oncology. [Link]
-
L. X. Yu et al. (2004) - Applications of process analytical technology to crystallization processes. Advanced Drug Delivery Reviews. [Link]
-
PubChem - this compound. National Center for Biotechnology Information. [Link]
- EP2882753B1 - Process for the preparation of pemetrexed and lysin salt thereof.
-
D. P. L. Green et al. (2012) - Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development. [Link]
-
H. G. Brittain (2009) - Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Polymorphism in Pharmaceutical Solids. [Link]
-
SciSpace - Recrystallization of Active Pharmaceutical Ingredients. typeset.io. [Link]
-
S. H. Lee et al. (2014) - Correlation of genetic polymorphisms with clinical outcomes in pemetrexed-treated advanced lung adenocarcinoma patients. Pharmacogenomics. [Link]
-
ResearchGate - What are the different techniques to characterize chemical crystals?. ResearchGate.net. [Link]
-
Neuland Labs (2023) - The Crucial Role of Crystallization in Drug Substances Development. Neulandlabs.com. [Link]
Sources
- 1. Genetic polymorphism in ATIC is associated with effectiveness and toxicity of pemetrexed in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymorphisms in folate pathway and pemetrexed treatment outcome in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 6. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 7. syrris.com [syrris.com]
- 8. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 9. scispace.com [scispace.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. academic.oup.com [academic.oup.com]
- 12. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 13. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 14. acadpubl.eu [acadpubl.eu]
- 15. ijoeete.com [ijoeete.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Pemetrexed Diethyl Ester
Abstract
Pemetrexed Diethyl Ester is a pivotal intermediate in the synthesis of Pemetrexed, a multi-targeted antifolate chemotherapeutic agent.[1] The purity, identity, and stability of this ester precursor are critical as they directly impact the quality and safety of the final active pharmaceutical ingredient (API), Pemetrexed. This document provides a comprehensive guide to the essential analytical methods required for the thorough characterization of this compound. We will detail protocols for purity determination using High-Performance Liquid Chromatography (HPLC), structural confirmation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal stability assessment by Thermogravimetric Analysis (TGA). This integrated approach ensures a robust and reliable characterization, meeting stringent regulatory standards for pharmaceutical development.[2]
Introduction: The Critical Role of Intermediate Characterization
In pharmaceutical synthesis, the adage "the quality of the output is determined by the quality of the input" holds significant weight. This compound ((S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate) is the penultimate precursor to Pemetrexed.[3] Its chemical structure incorporates the core pyrrolo[2,3-d]pyrimidine ring and the benzoyl-L-glutamic acid side chain, albeit in a protected diethyl ester form.[4] Any impurities, isomers, or degradation products present in this intermediate can carry through to the final API or lead to the formation of new impurities during the final saponification step.[3]
Therefore, a multi-technique analytical strategy is not merely a quality control exercise but a fundamental component of process understanding and validation. This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical rationale and practical protocols for a comprehensive characterization workflow.
Physicochemical Properties
A foundational step in any analytical endeavor is understanding the basic physicochemical properties of the analyte. These properties inform decisions regarding solvent selection, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source |
| IUPAC Name | diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | [4] |
| Molecular Formula | C₂₄H₂₉N₅O₆ | [1][4] |
| Molecular Weight | 483.52 g/mol | [1] |
| Exact Mass | 483.2118 Da | [5] |
| CAS Number | 146943-43-3 | [2][5] |
| Appearance | White Solid | [5] |
Chromatographic Purity: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying any process-related impurities or degradation products. A reversed-phase (RP-HPLC) method is ideally suited for this molecule due to the presence of both nonpolar (benzoyl and pyrrolopyrimidine groups) and moderately polar functionalities.
Causality of Method Design:
-
Stationary Phase: An octadecylsilane (C18) column is the preferred choice, offering excellent hydrophobic retention for the core structure of the molecule.[6]
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (typically acetonitrile) is necessary to resolve impurities with varying polarities. A phosphate or perchlorate buffer is used to control the pH, ensuring consistent ionization states of the molecule's acidic and basic functional groups, which leads to sharp, reproducible peaks.[7][8]
-
Detection: The chromophoric nature of the molecule, specifically the fused pyrrolopyrimidine and benzoyl rings, allows for sensitive detection using a UV detector. Wavelengths between 230 nm and 254 nm have been shown to be effective.[6][7][8]
Workflow for HPLC Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Protocol 1: HPLC Purity Determination
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 100 x 4.6 mm, 3.5 µm particle size | | Mobile Phase A | 0.02 M Sodium Dihydrogen Phosphate, pH adjusted to 3.8 with H₃PO₄ | | Mobile Phase B | Acetonitrile | | Diluent | Methanol:Water (1:1 v/v)[7] | | Flow Rate | 1.2 mL/min[7] | | Column Temperature | 27 °C[7] | | Detection Wavelength | 240 nm[9] | | Injection Volume | 20 µL | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 |
-
Standard Preparation: a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.[6] b. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature and dilute to the mark with diluent. This yields a 1.0 mg/mL stock solution.
-
Sample Preparation: a. Prepare the test sample in the same manner as the reference standard.
-
Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. b. Inject a blank (diluent) to ensure a clean baseline. c. Inject the sample solution and run the gradient program. d. Integrate all peaks and calculate the area percent purity.
Structural Confirmation: Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming the identity of a compound. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which serves as direct evidence for a specific elemental composition.
Causality of Method Design:
-
Ionization: Electrospray Ionization (ESI) is highly effective for this molecule, as it is readily ionizable in solution, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.
-
Analysis: The measured mass of the [M+H]⁺ ion can be compared to the theoretical calculated mass. A mass accuracy within 5 ppm provides high confidence in the assigned elemental formula (C₂₄H₂₉N₅O₆).
Workflow for LC-MS Identity Confirmation
Caption: LC-MS Identity Confirmation Workflow.
Protocol 2: High-Resolution Mass Spectrometry
-
Instrumentation: An LC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC Conditions (for sample introduction):
Parameter Condition Column C18, 50 x 2.1 mm, 1.9 µm Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Flow Rate 0.3 mL/min | Gradient | 5% to 95% B over 5 minutes |
-
MS Conditions:
Parameter Condition Ionization Mode ESI Positive Scan Range m/z 100 - 1000 Capillary Voltage 4000 V Sheath Gas Temp 350 °C | Theoretical [M+H]⁺ | 484.2190 Da (for C₂₄H₃₀N₅O₆⁺) |
-
Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).[1] b. Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Procedure: a. Calibrate the mass spectrometer according to the manufacturer's instructions. b. Inject the sample into the LC-MS system. c. Acquire the full scan mass spectrum corresponding to the main chromatographic peak. d. Determine the experimental monoisotopic mass of the [M+H]⁺ ion and calculate the mass error in ppm against the theoretical value.
Definitive Structural Elucidation: NMR Spectroscopy
While MS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the molecular structure by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. This technique is crucial for confirming the correct isomeric form (e.g., attachment to the L-glutamic acid moiety) and for identifying and characterizing unknown impurities.[3] A comprehensive data package for a reference standard will typically include ¹H NMR data.[10]
Protocol 3: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. b. Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical for solubilizing the sample and avoiding signal overlap. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Cap the tube and gently agitate until the sample is fully dissolved.
-
Procedure: a. Tune and shim the spectrometer probe for the specific sample. b. Acquire a ¹H NMR spectrum. Key expected signals include aromatic protons, the ethyl ester groups (triplet and quartet), and protons on the glutamic acid backbone and the ethyl bridge. c. Acquire a ¹³C NMR spectrum. This will confirm the presence of all 24 carbon atoms in their unique chemical environments, including carbonyls from the ester and amide groups. d. (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity between protons and carbons for unambiguous structural assignment.[3]
Thermal Characterization
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the stability, melting behavior, and presence of residual solvents or water in the sample.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity. Impurities typically broaden the melting peak and lower the melting point.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the presence of volatile components like residual solvents or water.[10][11]
Protocol 4: Thermal Analysis
-
Instrumentation: A calibrated TGA and/or DSC instrument.
-
Sample Preparation: a. Accurately weigh 2-5 mg of this compound into a standard aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Procedure (General): a. Place the sample pan into the instrument furnace. b. Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300-400 °C). c. Record the resulting thermogram (mass loss vs. temperature for TGA; heat flow vs. temperature for DSC). d. Analyze the data to identify the melting point onset and peak from the DSC curve and the decomposition onset from the TGA curve.
Conclusion
The analytical characterization of this compound requires a synergistic combination of orthogonal techniques. HPLC serves as the primary tool for purity assessment, while high-resolution mass spectrometry provides unambiguous confirmation of its elemental composition. NMR spectroscopy offers the definitive proof of structure, and thermal analysis provides crucial data on its physical properties and stability. By implementing the protocols detailed in this guide, scientists can ensure the identity, purity, and quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective Pemetrexed API.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 651-660. [Link]
- Google Patents. (n.d.). Method for preparing improved intermediate for producing high-purity pemetrexed and method for preparing high-purity pemetrexed disodium salt using same.
-
ResearchGate. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. [Link]
-
PubChem. Pemetrexed. National Center for Biotechnology Information. [Link]
-
Patel, A. D., et al. (2011). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC AND UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PEMETREXED DISODIUM IN BULK DRUG AND PHARMACEUTICAL FORMULATION. International Journal of Drug Development & Research, 3(2), 301-307. [Link]
-
Jia, B., et al. (2021). Identification of serum biomarkers to predict pemetrexed/platinum chemotherapy efficacy for advanced lung adenocarcinoma patients by data-independent acquisition (DIA) mass spectrometry analysis with parallel reaction monitoring (PRM) verification. Translational Lung Cancer Research, 10(2), 981–994. [Link]
-
Cybulski, M., et al. (2020). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 25(24), 5855. [Link]
-
Jia, B., et al. (2021). Identification of serum biomarkers to predict pemetrexed/platinum chemotherapy efficacy for advanced lung adenocarcinoma patients by data-independent acquisition (DIA) mass spectrometry analysis with parallel reaction monitoring (PRM) verification. PubMed, 10(2), 981-994. [Link]
-
van den Heuvel, J. J. M., et al. (2014). A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients. Analytical and Bioanalytical Chemistry, 406(24), 5915–5921. [Link]
-
Kumar, P., et al. (2024). Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection. Journal of AOAC INTERNATIONAL, qsae008. [Link]
-
Annapurna, M. M., et al. (2017). A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. Journal of Applied Pharmaceutical Science, 7(10), 065-071. [Link]
-
Zhang, Y., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. International Journal of Analytical Chemistry, 2021, 6636889. [Link]
- Google Patents. (n.d.).
-
Caires, F. J., & de Lima, A. P. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1599. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. CN103884784A - Method for analyzing and detecting pemetrexed disodium intermediate - Google Patents [patents.google.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Purification of Pemetrexed Diethyl Ester
Abstract
Pemetrexed Diethyl Ester is a critical intermediate in the synthesis of Pemetrexed, a multi-targeted antifolate drug used in oncology.[][2] The purity of this ester directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth analysis of common impurities and presents two robust, field-proven protocols for the purification of this compound to a purity level exceeding 99%. We will explore purification via direct crystallization and through the formation of a p-toluenesulfonate (p-TSA) salt, explaining the scientific rationale behind each step to empower researchers in their process development and optimization efforts.
Introduction: The Criticality of Purity
The synthesis of Pemetrexed involves the peptide coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid diethyl ester.[3][4] This process, along with subsequent steps, can introduce a variety of process-related impurities. These byproducts can include unreacted starting materials, diastereomers, and derivatives formed from side reactions, such as N-methylation or dimerization.[3][4][5]
Achieving a high degree of purity (>99.0%) at the this compound stage is highly advantageous, as it can simplify the final purification of the Pemetrexed API, potentially eliminating the need for complex downstream purification steps.[6][7] This guide is designed for researchers, chemists, and drug development professionals seeking reliable methods to produce high-purity this compound.
Understanding the Impurity Profile
Effective purification begins with understanding what needs to be removed. The primary impurities associated with this compound synthesis include:
-
Starting Materials: Unreacted 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate.
-
N-Methyl Impurity: Arises from methylation of the pyrrolo[2,3-d]pyrimidine core, potentially from methylating agents or solvents like DMF.[3][4]
-
Dimer Impurities: Formed during the basic hydrolysis of the ester to the final diacid, but can be present in trace amounts earlier.[3]
-
Enantiomeric Impurity (D-isomer): Typically originates from trace amounts of the D-enantiomer in the commercial diethyl L-glutamate starting material.[3]
-
Byproducts from Coupling Reagents: Residuals and derivatives from agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[4]
The purification strategies outlined below are designed to effectively remove these and other related substances.
Core Purification Strategies
Two primary, highly effective methods for purifying crude this compound are detailed: Direct Crystallization and Purification via p-Toluenesulfonate Salt Formation.
Strategy 1: Direct Crystallization
This technique relies on the differential solubility of this compound and its impurities in a carefully selected solvent/anti-solvent system. The process typically involves an initial wash to remove acidic or basic impurities, followed by concentration and controlled precipitation.
Causality and Scientific Rationale: A key step in this process is an initial wash with a mild basic aqueous solution (pH 7-10).[7] This selectively removes acidic impurities, such as unreacted benzoic acid precursor, by converting them into their more water-soluble salt forms, which are then partitioned into the aqueous phase. The subsequent crystallization from a polar organic solvent system allows the desired this compound to precipitate in a highly pure, crystalline form, while many organic impurities remain in the mother liquor.[6][7] The choice of solvent and the cooling profile are critical for controlling crystal size and maximizing purity.
Strategy 2: Purification via p-Toluenesulfonate (p-TSA) Salt Formation
For achieving exceptionally high purity, forming a salt of the this compound is a superior strategy. The diethyl ester, being weakly basic, can form a stable, highly crystalline salt with a strong acid like p-toluenesulfonic acid (p-TSA).
Causality and Scientific Rationale: The formation of the p-TSA salt significantly alters the molecule's solubility profile, allowing for highly selective crystallization from specific solvent systems like ethanol or mixtures containing dichloromethane and dimethylformamide.[8][9] This process is remarkably effective at excluding impurities that do not share the same salt-forming capability or crystal lattice packing efficiency. The resulting crystalline salt often exhibits purities greater than 99.5%.[8][9] This highly purified salt can then be used directly in the subsequent hydrolysis step or neutralized to yield the purified free ester if required.
Experimental Protocols & Workflows
Workflow 1: Purification by Direct Crystallization
Caption: Workflow for Direct Crystallization Purification.
Protocol 1: High-Purity this compound via Direct Crystallization This protocol is synthesized from methodologies described in patents EP2409978A2 and US8981090B2.[6][7]
-
Initial Wash:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM).
-
Wash the organic solution with a mild basic aqueous solution (e.g., dilute sodium bicarbonate) to achieve a pH between 7 and 10.[7] Agitate for 15-20 minutes.
-
Scientist's Note: This step is critical for removing acidic starting materials and byproducts. A pH above 10 should be avoided to prevent potential hydrolysis of the ester groups.
-
-
Phase Separation & Concentration:
-
Separate the organic layer containing the product.
-
Concentrate the organic phase under reduced pressure to remove the initial solvent.
-
-
Crystallization:
-
Add a polar organic solvent, such as ethanol or a mixture of polar solvents, to the concentrated residue.[6]
-
Heat the mixture to a temperature between 60-65°C to ensure complete dissolution.[6]
-
Scientist's Note: The volume of the solvent is key. A supersaturated solution upon cooling is desired for good yield and crystal formation. Typically, 6 to 7 parts by weight of solvent to 1 part of the ester is effective.[10]
-
-
Precipitation and Isolation:
-
Slowly cool the solution to a temperature between 0-10°C, preferably around 5°C.[6]
-
Maintain this temperature and stir for a holding period of 1 to 10 hours (typically 4 hours) to allow for complete crystal precipitation.[6]
-
Filter the resulting solid precipitate.
-
Wash the filter cake with a small amount of cold solvent (the same used for crystallization).
-
Dry the solid under vacuum at 40-50°C to a constant weight.
-
-
Purity Analysis:
-
Analyze the final product purity using a validated HPLC method. The expected purity should be >99.0%.[7]
-
Workflow 2: Purification via p-TSA Salt Formation
Caption: Workflow for p-TSA Salt Purification.
Protocol 2: Ultra-High Purity this compound via p-Toluenesulfonate Salt This protocol is based on the methodology for preparing high-purity intermediates as described in patent US20180134731A1.[8]
-
Initial Preparation:
-
Following the synthesis reaction, the crude this compound is typically present in an organic solvent like DCM. If necessary, perform an aqueous wash as described in Protocol 1.
-
To the extracted organic solution containing the crude ester, add dimethylformamide (DMF) and ethanol (EtOH).[8]
-
-
Salt Formation:
-
Add one equivalent of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to approximately 50°C and stir for 2 hours to facilitate complete salt formation and crystallization.[8]
-
Scientist's Note: The specific solvent ratios (DCM/DMF/EtOH) are critical and may require optimization, but this combination is proven to be effective for producing a high-quality crystalline salt.[8]
-
-
Isolation:
-
Purity Analysis:
-
Analyze the final salt using HPLC. The expected purity should be ≥99.5%, with individual impurities below 0.1%.[8] The highly pure p-TSA salt is now ready for the subsequent saponification step to form Pemetrexed.
-
Data Presentation: Comparison of Techniques
| Parameter | Method 1: Direct Crystallization | Method 2: p-TSA Salt Formation | Reference(s) |
| Primary Solvents | Dichloromethane, Dimethylformamide | Dichloromethane, Dimethylformamide | [6][8] |
| Crystallization Solvent | Polar Solvents (e.g., Ethanol) | Ethanol | [6][8] |
| Key Reagent | Mild Aqueous Base (for wash) | p-Toluenesulfonic Acid | [7][8] |
| Temperature Profile | Heat to 60-65°C, Cool to 0-10°C | Heat to ~50°C, Cool to 30°C | [6][8] |
| Reported Purity | >99.0% | >99.5% | [7][8] |
| Primary Advantage | Simpler, avoids use of strong acid | Higher purity, excellent impurity rejection | [6][8] |
Conclusion
The purification of this compound is a fundamental step in ensuring the quality of the final Pemetrexed API. Both direct crystallization and p-TSA salt formation are highly effective methods for achieving pharmaceutical-grade purity. Direct crystallization offers a straightforward approach yielding material with >99.0% purity.[6][7] For applications demanding even higher standards, the formation of the p-toluenesulfonate salt provides an exceptional purification factor, consistently delivering purities above 99.5% and effectively purging process-related impurities.[8][9] The choice of method will depend on the specific impurity profile of the crude material and the quality requirements of the final product.
References
- A novel process for the synthesis of pemetrexed disodium salt. EP2409978A2.
- Process for the synthesis of pemetrexed disodium salt. US8981090B2.
- Malinowska, L., Badowska-Rosłonek, K., Kaczmarek, Ł., & Ramza, J. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10004–10031. PMC - NIH.
- A novel process for the synthesis of pemetrexed disodium salt. EP2409978A2.
- Preparation method of this compound with high purity and the pemetrexed disodium salt using the same. KR101308767B1.
- Method for preparing improved intermediate for producing high-purity pemetrexed and pemetrexed disodium salt using same. US20180134731A1.
- New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydr
- A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics.
- Pemetrexed synthesis. ChemicalBook.
- A novel process for the synthesis of pemetrexed disodium salt.
- Pemetrexed Impurities. BOC Sciences.
- Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug.
- Pemetrexed Impurities and Rel
- Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development.
- Method for analyzing and detecting pemetrexed disodium intermediate. CN103884784A.
- (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
- Method for preparing improved intermediate for producing high-purity pemetrexed and pemetrexed disodium salt using same. KR20180056093A.
Sources
- 2. veeprho.com [veeprho.com]
- 3. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 7. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 8. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 9. WO2015034293A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 10. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality
An authoritative guide for researchers, scientists, and drug development professionals on the proper use of Pemetrexed Diethyl Ester as a reference standard in analytical applications.
Pemetrexed, marketed under trade names like Alimta®, is a potent multi-targeted antifolate agent used in chemotherapy, particularly for non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of key enzymes—thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—which are critical for the synthesis of purine and pyrimidine nucleotides, thereby preventing the formation of DNA and RNA required for cell growth.[3][4][5]
The synthesis of the Pemetrexed active pharmaceutical ingredient (API) is a multi-step process wherein this compound (CAS: 146943-43-3) serves as a crucial protected intermediate.[6] As with any synthetic route, process-related impurities and intermediates can potentially be present in the final drug substance. Regulatory bodies mandate strict control over such impurities to ensure the safety and efficacy of the final drug product.
This is where the role of a highly characterized analytical reference standard becomes paramount. A reference standard is a substance of established purity and identity used as a benchmark for qualitative and quantitative analysis.[7][8] The use of a this compound reference standard is indispensable for developing and validating analytical methods to accurately identify and quantify its presence as a potential impurity in Pemetrexed API. This guide provides detailed application notes and protocols for the effective use of this compound as a reference standard, grounded in principles of scientific integrity and method validation.
This compound Reference Standard: Characterization and Handling
The foundational principle of any analytical measurement is the integrity of the reference standard. Its identity, purity, and stability must be well-documented to serve as a reliable calibrator.[9] An inaccurate standard invalidates all subsequent measurements, regardless of the sophistication of the analytical instrumentation.
| Property | Information |
| Analyte Name | This compound[10] |
| CAS Number | 146943-43-3[11] |
| Molecular Formula | C₂₄H₂₉N₅O₆[11] |
| Molecular Weight | 483.52 g/mol [10][12] |
| IUPAC Name | diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate[11] |
Protocol 1: Receipt, Handling, and Storage
The stability of the reference standard is critical for its intended use over its entire lifecycle. Pemetrexed and its related compounds can be susceptible to degradation from environmental factors.[13] Therefore, adherence to proper storage and handling protocols is not merely procedural but essential for preserving the standard's certified purity.
Step-by-Step Protocol:
-
Verification Upon Receipt: Immediately upon receipt, log the material's details, including supplier, lot number, and date. Cross-reference the information with the accompanying Certificate of Analysis (CoA).[9]
-
Storage Conditions: Store the standard in a tightly sealed container, protected from light. For long-term storage (months to years), maintain at -20°C. For short-term use (days to weeks), storage at 2-8°C is acceptable.[6]
-
Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic solid, which would alter its effective concentration.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a clean, controlled environment, such as a weighing enclosure or a fume hood, to prevent cross-contamination.
Protocol 2: Preparation of Stock and Working Standard Solutions
The accuracy of quantitative analysis begins with the precise preparation of the stock solution. Every subsequent dilution and measurement relies on the integrity of this initial step.
Step-by-Step Protocol:
-
Solvent Selection (Diluent): A mixture of methanol and water (1:1 v/v) is a suitable diluent due to its ability to solubilize this compound and its compatibility with reversed-phase chromatography systems.[14]
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard using a calibrated analytical balance.
-
Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent.
-
Invert the flask 15-20 times to ensure homogeneity. This is your Primary Stock Solution .
-
-
Working Standard Preparation:
-
Prepare a series of working standards for the calibration curve by performing serial dilutions from the Primary Stock Solution using Class A volumetric pipettes and flasks.
-
For example, to prepare a 100 µg/mL solution, transfer 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
-
Storage of Solutions: Store stock and working solutions at 2-8°C and protect from light. Evaluate the stability of these solutions as part of method validation; a common practice is to prepare fresh working standards daily.
Application 1: Quantification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical quality control for purity and assay testing. The method separates compounds based on their polarity, making it ideal for resolving the Pemetrexed API from its more hydrophobic diethyl ester intermediate.[15]
Sources
- 1. Pemetrexed - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medkoo.com [medkoo.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. veeprho.com [veeprho.com]
- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. veeprho.com [veeprho.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rjptonline.org [rjptonline.org]
Application Note: Comprehensive Solubility Profiling of Pemetrexed Diethyl Ester
Abstract
This document provides a detailed guide for determining the aqueous solubility of Pemetrexed Diethyl Ester (CAS No. 146943-43-3), a critical prodrug and synthetic intermediate of the multi-targeted antifolate chemotherapeutic agent, Pemetrexed.[1][2] Understanding the solubility characteristics of this esterified form is paramount for optimizing downstream formulation, ensuring consistent bioavailability, and controlling drug release profiles. We present comprehensive, step-by-step protocols for both kinetic and thermodynamic solubility assays, coupled with a robust HPLC-UV method for precise quantification. The methodologies are designed to align with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[3][4]
Introduction: The Rationale for Solubility Testing
This compound is the diethyl ester form of Pemetrexed, a folate analog metabolic inhibitor.[5] Pemetrexed itself functions by disrupting critical folate-dependent metabolic processes essential for cell replication, thereby inhibiting the growth of cancerous cells.[6] As a key intermediate, the diethyl ester's physicochemical properties, particularly its solubility, directly influence its handling, formulation, and in vivo conversion to the active pharmaceutical ingredient (API).
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[7] By characterizing the solubility of this compound under various conditions (e.g., different pH values), researchers can:
-
Guide Formulation Strategy: Select appropriate excipients and delivery systems.
-
Predict In Vivo Performance: Understand how the compound will behave in physiological environments like the gastrointestinal tract.
-
Ensure Data Quality: Prevent issues in other in vitro assays where compound precipitation could lead to erroneous results.[7]
This guide details two complementary industry-standard solubility assays:
-
Kinetic Solubility: A high-throughput method ideal for early-stage discovery, measuring the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[8][9] This mimics the conditions of many in vitro biological assays.
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of a compound after an extended incubation period, representing the true maximum concentration of a dissolved solid in a solvent.[9][10]
Physicochemical Properties of this compound
A foundational understanding of the molecule is critical for experimental design.
| Property | Value | Source |
| CAS Number | 146943-43-3 | [1][5][11] |
| Molecular Formula | C₂₄H₂₉N₅O₆ | [1][2][11] |
| Molecular Weight | 483.52 g/mol | [1][2][11] |
| IUPAC Name | Diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | [11] |
Overall Experimental Workflow
The comprehensive solubility assessment follows a multi-stage process, beginning with buffer and stock solution preparation, proceeding to the specific solubility assays, and culminating in quantitative analysis via HPLC.
Figure 2: Comparison of Kinetic and Thermodynamic workflows.
Protocol: HPLC Quantification Method
A robust analytical method is essential for accurate concentration measurement. The following method is adapted from established protocols for the parent drug, Pemetrexed, and should be validated for the diethyl ester according to ICH guidelines. [6][12][13] HPLC Parameters:
-
Column: Zorbax SB C8, (4.6 x 150mm), 3.5µm or equivalent [6]* Mobile Phase: Isocratic elution with a mixture of 0.1 M Acetate Buffer (pH 5.3) and Acetonitrile (89:11 v/v) [6]* Flow Rate: 2.0 mL/min [6]* Column Temperature: 30°C [6]* Injection Volume: 20 µL [6]* Detection: UV/PDA at 230 nm
-
Run Time: ~10 minutes
Method Validation (Self-Validating System): Before analyzing experimental samples, the HPLC method must be validated to ensure it is fit for purpose, as per ICH Q2(R1)/Q2(R2) guidelines. [14][15]1. Specificity: Ensure no interference from buffer components or impurities at the retention time of this compound. 2. Linearity: Prepare a calibration curve using the 10 mM DMSO stock solution. A typical range would be 1 µM to 200 µM. The correlation coefficient (r²) should be >0.999. [6]3. Accuracy & Precision: Perform recovery studies at low, medium, and high concentrations. The recovery should be within 98-102%, and the relative standard deviation (%RSD) for replicate injections should be <2%. [12]4. Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Data Analysis and Presentation
Solubility is calculated by comparing the peak area of the analyte in the saturated sample to the calibration curve generated from the standards of known concentration.
Example Calibration Curve Data:
| Standard Conc. (µM) | Peak Area (mAU*s) |
| 1.0 | 15,230 |
| 5.0 | 76,100 |
| 25.0 | 380,550 |
| 50.0 | 760,900 |
| 100.0 | 1,522,000 |
| 200.0 | 3,045,000 |
| Linear Equation | y = 15215x + 120 |
| r² | 0.9999 |
Hypothetical Solubility Results:
The following table presents an example of how final solubility data should be structured for clear interpretation and comparison.
| Assay Type | Buffer pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | RSD (%) (n=3) |
| Kinetic | 4.5 | 25 | 72.5 | 150.0 | 1.8 |
| 6.8 | 25 | 65.3 | 135.0 | 2.1 | |
| 7.4 | 25 | 63.8 | 132.0 | 1.5 | |
| Thermodynamic | 4.5 | 25 | 55.6 | 115.0 | 1.2 |
| 6.8 | 25 | 46.4 | 96.0 | 0.9 | |
| 7.4 | 25 | 43.5 | 90.0 | 1.4 |
Interpretation of Results: The hypothetical data suggest that this compound exhibits pH-dependent solubility, with higher solubility observed at a more acidic pH. As expected, the kinetic solubility values are higher than the thermodynamic values, which is a common phenomenon as the kinetic assay can result in supersaturated solutions that have not yet reached equilibrium. [8]
Conclusion and Best Practices
This application note provides a comprehensive framework for the robust determination of this compound solubility. By employing both kinetic and thermodynamic assays, researchers can generate a complete solubility profile that is invaluable for guiding drug development decisions.
Key Best Practices:
-
Always use a validated HPLC method: This is the cornerstone of trustworthy data.
-
Control Temperature: Solubility is temperature-dependent; maintain consistent conditions.
-
Ensure Equilibration: For thermodynamic assays, 24 hours is a minimum; longer times may be needed and should be confirmed by sampling at multiple time points (e.g., 24h and 48h).
-
Proper Phase Separation: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility.
-
Document Everything: Meticulously record all parameters, from buffer preparation to HPLC conditions, to ensure reproducibility.
By adhering to these protocols and principles, scientists can produce high-quality, reliable solubility data for this compound, accelerating its development path and contributing to the creation of effective pharmaceutical products.
References
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135487707, this compound. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5557.
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Dhalape, V. M., Khadangale, S. T., & Pinjari, R. V. (2020). RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. Research Journal of Pharmacy and Technology, 13(8), 3685-3689.
-
Walsh Medical Media. (2023). Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Validated Reverse Phase HPLC Method for The Determination of Pemetrexed Disodium in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
PubMed. (2024). Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. :: this compound | CAS No. 146943-43-3 | SVAK Life Sciences :: [svaklifesciences.com]
- 6. rjptonline.org [rjptonline.org]
- 7. evotec.com [evotec.com]
- 8. asianpubs.org [asianpubs.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Chiral separation of Pemetrexed Diethyl Ester enantiomers.
An Application Guide for the Enantioselective Analysis of Pemetrexed Diethyl Ester
Abstract and Introduction
Pemetrexed is a potent multi-targeted antifolate agent, widely utilized in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of several key enzymes in the folate pathway, ultimately disrupting DNA synthesis in cancer cells.[3] The synthesis of Pemetrexed, like many complex pharmaceutical molecules, involves chiral centers. The final drug substance, Pemetrexed, is the L-enantiomer (specifically, the S-configuration at the glutamic acid moiety).[3] Consequently, the stereochemical purity of its synthetic intermediates is of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This compound is a critical intermediate in the synthesis of Pemetrexed.[4] Controlling its enantiomeric purity is a crucial in-process control step. The presence of the undesired D-enantiomer can lead to impurities in the final drug product and may have different pharmacological or toxicological profiles. The historical precedent of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the absolute necessity for robust enantioselective analytical methods in drug development.[5]
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The narrative explains the scientific rationale behind the selection of the stationary phase, mobile phase, and other chromatographic parameters, providing researchers and drug development professionals with a robust protocol for quality control and purity assessment.
Analyte Physicochemical Properties
Understanding the properties of the analyte is the foundation of any successful method development. This compound is the diester form of the Pemetrexed acid, a modification that significantly alters its solubility and chromatographic behavior, making it amenable to normal-phase chromatography.
| Property | Value | Source |
| IUPAC Name | diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | PubChem[6] |
| Molecular Formula | C₂₄H₂₉N₅O₆ | PubChem[6] |
| Molecular Weight | 483.52 g/mol | Santa Cruz Biotechnology[7] |
| CAS Number | 146943-43-3 | MedKoo[4] |
The Rationale of Chiral Method Development
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[5] This is typically achieved using a Chiral Stationary Phase (CSP) in HPLC. The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different interaction energies and, consequently, differential retention times.[8]
Caption: The "Three-Point Interaction Model" for chiral recognition on a CSP.
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are among the most versatile and widely used in chiral separations.[8][9] They function by forming "chiral pockets" or grooves where analyte molecules can partition.[8] For Pemetrexed and its derivatives, amylose-based CSPs have proven highly effective. Specifically, the Chiralpak AD-H column, which features an amylose tris(3,5-dimethylphenylcarbamate) selector, provides excellent enantioselectivity for this class of compounds.[1][10]
Mobile Phase Strategy
A normal-phase chromatographic mode was selected. This mode typically employs non-polar solvents like n-hexane as the main component, with polar modifiers such as ethanol or isopropanol to control retention. The choice of modifiers and additives is critical:
-
Alcohols (Ethanol, Isopropanol): These polar modifiers compete with the analyte for polar interaction sites on the CSP, modulating retention time. Higher alcohol content generally leads to shorter retention times.
-
Acidic/Basic Additives (TFA/DEA): this compound contains basic nitrogen atoms and acidic protons. Small amounts of an acid like Trifluoroacetic Acid (TFA) or a base like Diethylamine (DEA) are often added to the mobile phase.[11] These additives can suppress the ionization of residual silanol groups on the silica support and interact with the analyte, significantly improving peak shape and resolution. For this separation, TFA was found to be a crucial component for achieving sharp, well-resolved peaks.[1][10]
Caption: Logical workflow for chiral method development.
Detailed Analytical Protocol: HPLC Method
This protocol is based on a validated method for the enantiomeric separation of Pemetrexed and its related substances, including the diethyl ester.[1][10]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. (e.g., Waters Alliance 2695 with 2998 PDA Detector).[1]
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.[1]
-
Reagents: HPLC grade n-Hexane, Ethanol, Isopropyl Alcohol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: this compound racemic standard or sample to be tested.
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | Proven selectivity for Pemetrexed analogs.[1][10] |
| Mobile Phase | n-Hexane : Ethanol : IPA : TFA (250 : 650 : 100 : 1, v/v/v/v) | Optimized ratio for achieving baseline separation and reasonable run time.[1] |
| Flow Rate | 0.5 mL/min | Slower flow rates can enhance resolution on complex CSPs by improving mass transfer.[12] |
| Column Temp. | 35 °C | Temperature can influence enantioselectivity; 35°C provides robust and reproducible results.[1] |
| Detection | UV at 240 nm | Wavelength at which the analyte exhibits significant absorbance for good sensitivity.[1] |
| Injection Vol. | 5 µL | Small volume to prevent column overloading and maintain peak efficiency.[1] |
| Run Time | 30 minutes | Sufficient time to elute both enantiomers with good resolution from the solvent front and other impurities.[1] |
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Carefully measure 250 mL of n-Hexane, 650 mL of Ethanol, 100 mL of Isopropyl Alcohol, and 1 mL of TFA.
-
Combine the components in a suitable solvent reservoir.
-
Mix thoroughly and degas using sonication or vacuum filtration for at least 15 minutes.
-
-
Standard Solution Preparation (e.g., 0.5 mg/mL):
-
Accurately weigh approximately 5 mg of this compound racemic standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Mix well to ensure complete dissolution. This solution will be used to establish retention times and system suitability.
-
-
Sample Preparation:
-
Prepare the test sample at a similar concentration to the standard solution using the mobile phase as the diluent.
-
Filter the sample through a 0.45 µm syringe filter if it contains particulate matter.
-
Experimental Procedure & System Suitability
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the racemic standard solution five times to check for system suitability.
-
Inject the sample solution(s).
The system is deemed ready for analysis if it meets the following criteria based on the standard injections:
| System Suitability Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 2.0 between enantiomer peaks | Ensures baseline or near-baseline separation for accurate quantification.[10] |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak | Confirms good peak shape, free from excessive tailing. |
| % RSD of Retention Time | ≤ 2.0% | Demonstrates the stability and precision of the pump and system. |
| % RSD of Peak Area | ≤ 5.0% for the minor enantiomer | Ensures reproducible injection and detection, crucial for impurity quantification.[10] |
Expected Elution: Under these conditions, the L-enantiomer (Pemetrexed precursor) and the D-enantiomer are expected to elute at approximately 9.6 minutes and 12.3 minutes, respectively, although this may vary slightly between systems.[1]
Method Validation and Trustworthiness
A fully validated method provides confidence in the generated results. This protocol is based on methods that have been validated according to International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters include:
-
Specificity: The method demonstrates excellent specificity, resolving the D-isomer from the main L-isomer and other process-related impurities such as the acid intermediate and alanine derivative.[1]
-
Limit of Detection (LOD) and Quantification (LOQ): The sensitivity of the method must be sufficient to detect and quantify the undesired enantiomer at its specification limit (e.g., typically not more than 1.0% w/w).[10] For Pemetrexed disodium, a related compound, the LOQ for the D-isomer has been reported as low as 5 µg/mL.[10]
-
Linearity: The method should demonstrate a linear relationship between the concentration of the D-isomer and its peak area over a relevant range.
-
Accuracy and Precision: The method must be accurate (closeness to the true value) and precise (reproducibility of results), with RSD values for precision typically within 5%.[10]
-
Robustness: The method should be insensitive to small, deliberate changes in parameters like mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min), demonstrating its reliability for routine use.[1]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers using normal-phase HPLC. The selection of a polysaccharide-based chiral stationary phase (Chiralpak AD-H) coupled with an optimized mobile phase of n-Hexane, Ethanol, IPA, and TFA yields excellent resolution and peak shape. By adhering to the detailed steps for system setup, sample preparation, and system suitability, researchers and quality control analysts can reliably and accurately determine the enantiomeric purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the final Pemetrexed drug product.
References
- Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology.
-
A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase. Chromatographia. [Link]
-
This compound | C24H29N5O6. PubChem. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Pemetrexed. StatPearls - NCBI. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pemetrexed | 137281-23-3 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 6. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Application Note: Structural Elucidation and Purity Assessment of Pemetrexed Diethyl Ester via Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Critical Role of Intermediates in API Synthesis
Pemetrexed is a potent multi-targeted antifolate drug, primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1][2] The synthesis of the Pemetrexed active pharmaceutical ingredient (API) involves several key steps, with Pemetrexed Diethyl Ester emerging as a crucial synthetic intermediate. The purity and structural integrity of this ester are paramount, as any impurities or structural deviations can carry through to the final API, potentially impacting its safety and efficacy.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the comprehensive characterization of pharmaceutical compounds.[3] Its non-destructive nature and ability to provide detailed information on molecular structure, connectivity, and composition make it indispensable for both structural confirmation and impurity profiling.[4][5] This application note provides a detailed protocol and expert insights for the complete ¹H and ¹³C NMR analysis of this compound, designed for researchers, analytical scientists, and process chemists in drug development.
Scientific Principle: Why NMR for Pharmaceutical Analysis?
The fundamental principle of NMR spectroscopy is based on the interaction of atomic nuclei with an external magnetic field.[4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they align either with or against the field, creating distinct energy levels. The absorption of radiofrequency energy promotes transitions between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each nucleus.
This sensitivity provides three key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus, allowing for the identification of functional groups (e.g., aromatic, aliphatic, ester).
-
Signal Splitting (Multiplicity): Reveals the number of neighboring protons, providing direct evidence of molecular connectivity.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, enabling quantitative analysis.[4]
For pharmaceutical intermediates like this compound, NMR is a first-line technique for unequivocal structure identification and can simultaneously detect and help identify process-related impurities and residual solvents without the need for specific reference standards for every potential unknown.[6]
Structural Overview of this compound
A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The IUPAC name for the molecule is diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate.[7] For the purpose of this guide, key atomic positions are numbered as shown below to facilitate NMR signal assignment.
Figure 1. Chemical structure of this compound with numbering for NMR assignments.
Experimental Protocols
Protocol 1: High-Fidelity Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The primary objective is to obtain a clear, homogeneous solution at an appropriate concentration.
Materials:
-
This compound sample (CAS No: 146943-43-3)[8]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
High-precision 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Step-by-Step Procedure:
-
Weighing: Accurately weigh approximately 10-15 mg of the this compound sample directly into a clean, dry vial.
-
Causality: This concentration range is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe on modern 400-600 MHz spectrometers without causing significant signal broadening due to aggregation.
-
-
Solvent Selection: Add 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Causality: DMSO-d₆ is an excellent solvent for Pemetrexed and its derivatives. Crucially, its residual proton signal (~2.50 ppm) does not typically overlap with key analyte signals. Furthermore, it allows for the observation of exchangeable protons (e.g., -NH, -NH₂) as they exchange slowly in this solvent.
-
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. Visually inspect for any particulates.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
Labeling: Clearly label the NMR tube with a unique identifier. Proper sample tracking is a core tenet of Good Laboratory Practice (GLP).[9]
Protocol 2: NMR Data Acquisition
These parameters are provided for a 500 MHz spectrometer and may be adjusted based on the available instrument.
A. ¹H NMR (Proton) Acquisition:
-
Experiment: Standard 1D Proton (zg30 or similar)
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Spectral Width: -2 to 12 ppm
-
Pulse Program: 30° pulse angle
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Causality: A 2-second delay is generally sufficient for proton relaxation, ensuring accurate signal integration. For precise quantitative NMR (qNMR), this delay should be increased to 5 times the longest T1 relaxation time of the protons of interest.
-
-
Number of Scans: 16-64 scans
-
Causality: Averaging multiple scans improves the signal-to-noise ratio, which is critical for detecting low-level impurities.
-
B. ¹³C NMR (Carbon) Acquisition:
-
Experiment: 1D Carbon with proton decoupling (e.g., zgpg30)
-
Spectral Width: -10 to 200 ppm
-
Pulse Program: 30° pulse angle
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 scans
-
Causality: The low natural abundance of ¹³C and its smaller gyromagnetic ratio necessitate a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
C. (Optional) 2D NMR for Unambiguous Assignment:
-
For complete, unequivocal structural confirmation, especially for novel compounds or reference standard characterization, 2D NMR experiments are recommended.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
Data Analysis and Interpretation
The following sections detail the expected spectral features of this compound.
Expected ¹H and ¹³C NMR Chemical Shifts
The analysis of ¹H and ¹³C NMR spectra allows for the complete mapping of the molecule's carbon-proton framework. The pyrrolo[2,3-d]pyrimidine core is a key structural feature whose signals can be assigned based on published data for similar heterocyclic systems.[10][11][12] The table below summarizes the predicted chemical shifts, multiplicities, and assignments corresponding to the structure in Figure 1.
| Position | Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1' / 1'' | Ester -CH₃ | ~1.15 | Triplet | 6H | ~14.5 |
| 2' / 2'' | Ester -CH₂- | ~4.05 | Quartet | 4H | ~60.0 |
| 4 | Glutamate α-CH | ~4.50 | Multiplet | 1H | ~52.5 |
| 5 | Glutamate β-CH₂ | ~2.00 | Multiplet | 2H | ~27.0 |
| 6 | Glutamate γ-CH₂ | ~2.20 | Multiplet | 2H | ~30.5 |
| 8 | Glutamate Amide N-H | ~8.60 | Doublet | 1H | - |
| 10, 14 | Benzoyl Ring (ortho to amide) | ~7.80 | Doublet | 2H | ~128.0 |
| 11, 13 | Benzoyl Ring (meta to amide) | ~7.30 | Doublet | 2H | ~129.5 |
| 15 | Ethylene Bridge -CH₂- | ~2.95 | Triplet | 2H | ~35.0 |
| 16 | Ethylene Bridge -CH₂- | ~2.80 | Triplet | 2H | ~25.0 |
| 18 | Pyrrolo Ring C-H | ~6.50 | Singlet | 1H | ~100.0 |
| 20 | Pyrrolo Ring N-H | ~10.50 | Broad Singlet | 1H | - |
| 22 | Pyrimidine N-H | ~10.60 | Broad Singlet | 1H | - |
| 23 | Pyrimidine -NH₂ | ~6.10 | Broad Singlet | 2H | - |
| 3, 7 | Ester C=O | - | - | - | ~172.5 |
| 9 | Amide C=O | - | - | - | ~166.0 |
| 24 | Pyrimidine C=O | - | - | - | ~158.0 |
| 12, 17, 19, 21, 25 | Quaternary Carbons | - | - | - | ~117-152 |
Note: Chemical shifts are predictive and can vary slightly based on concentration, temperature, and instrument calibration. Broad signals for NH/NH₂ protons are due to chemical exchange and quadrupole effects.
Impurity Profiling
The high resolution of NMR makes it a powerful tool for detecting impurities.[4][5] When analyzing the spectrum, pay close attention to:
-
Process-Related Impurities: Look for small signals in the aromatic and aliphatic regions that do not correspond to the main compound. Potential impurities could include starting materials or byproducts from the coupling reaction.[13][14] The (R)-isomer of the diethyl ester is a potential impurity that would be difficult to distinguish by standard NMR but could be identified using chiral chromatography.[13][15]
-
Residual Solvents: Common synthesis solvents like Dichloromethane (~5.3 ppm), Ethyl Acetate (~2.0, ~4.1, ~1.2 ppm), or Dimethylformamide (~8.0, ~2.9, ~2.7 ppm) are readily identifiable by their characteristic signals.
-
Hydrolysis: The presence of the mono-ester or the fully hydrolyzed Pemetrexed diacid can be inferred by a reduction in the integration of the ethyl ester signals (1' and 2') relative to the rest of the molecule and the appearance of carboxylic acid protons (>10 ppm).
Visualization of the Analytical Workflow
A robust analytical workflow ensures reproducibility and traceability from sample submission to final report. The following diagram illustrates the logical flow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Method Validation and Trustworthiness
For use in a regulated environment, any analytical method must be validated to ensure it is suitable for its intended purpose.[16] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this involves demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The NMR method demonstrates high specificity through the unique pattern of chemical shifts and coupling constants, which serves as a detailed fingerprint of the this compound molecule. This allows it to be distinguished from related substances and impurities.[16]
-
System Suitability: Before running samples, a standard sample with known purity should be analyzed to verify the spectrometer's resolution and sensitivity, ensuring the system is performing correctly.
The revised ICH Q2(R2) and new Q14 guidelines further emphasize a lifecycle approach to analytical procedures, including spectroscopic methods like NMR.[17][18]
Conclusion
NMR spectroscopy is an essential, high-information technique for the analysis of the critical pharmaceutical intermediate, this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation outlined in this note, researchers can achieve unambiguous structural confirmation and a comprehensive purity assessment. This robust analytical framework ensures the quality of the intermediate, contributing to the overall safety and efficacy of the final Pemetrexed API.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Scorza, E. S., et al. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Available at: [Link]
-
Sadeghpour, M., et al. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health (NIH). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Giri, B. P. (2016). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate. Available at: [Link]
-
C-CART. GOOD LAB PRACTICE-NMR. Available at: [Link]
- Ciambecchini, U., et al. (2012). A novel process for the synthesis of pemetrexed disodium salt. Google Patents.
-
Shestakova, T., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]
- Ciambecchini, U., et al. (2012). A novel process for the synthesis of pemetrexed disodium salt. Google Patents.
-
National Center for Biotechnology Information. Pemetrexed. PubChem Compound Summary for CID 135410875. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Badowska-Roslonek, K., et al. (2017). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. MDPI. Available at: [Link]
-
Ciambecchini, U., et al. (2013). A novel process for the synthesis of pemetrexed disodium salt. European Patent Office. Available at: [Link]
-
Al-blewi, F. F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
- Lee, K., et al. (2014). Method for preparing improved intermediate for producing high-purity pemetrexed and method for preparing high-purity pemetrexed using same. Google Patents.
-
SynThink Research Chemicals. Pemetrexed R-Isomer Diethyl Ester. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 135487707. Available at: [Link]
-
New Drug Approvals. PEMETREXED. Available at: [Link]
-
Shukla, N., et al. (2021). Protocol to perform fragment screening using NMR spectroscopy. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. toref-standards.com [toref-standards.com]
- 6. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
- 9. mun.ca [mun.ca]
- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. fda.gov [fda.gov]
- 17. ICH Official web site : ICH [ich.org]
- 18. starodub.nl [starodub.nl]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Pemetrexed Diethyl Ester
Abstract
Pemetrexed, a multi-targeted antifolate agent, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma.[1][2] Its synthesis often involves the use of esterified derivatives to enhance solubility and facilitate purification. Pemetrexed diethyl ester is a key intermediate in this process.[3] Accurate characterization of such intermediates is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis and fragmentation of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will explore the predictable fragmentation pathways based on the molecule's structure and provide a comprehensive, step-by-step guide for researchers to develop a robust LC-MS/MS method for its identification and characterization.
Introduction: The Rationale for In-Depth Characterization
Pemetrexed functions by inhibiting multiple folate-dependent enzymes, thereby disrupting the synthesis of purine and pyrimidine nucleotides essential for DNA and RNA replication in cancer cells.[1][4] The manufacturing process of Pemetrexed often utilizes the diethyl ester form as a protected intermediate.[5] The complete removal and confirmation of the absence of this esterified precursor in the final drug product is a critical quality control step. Therefore, a highly sensitive and specific analytical method is required to identify and quantify this compound.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of pharmaceutical compounds.[6][7][8] This guide will provide the foundational knowledge and a practical protocol for leveraging this technology for the in-depth analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway of this compound
Understanding the fragmentation of this compound is key to developing a selective and sensitive MS/MS method. The fragmentation pattern can be logically predicted by considering the known fragmentation of Pemetrexed and the general fragmentation rules for esters in mass spectrometry.[9][10]
2.1. Precursor Ion Formation
In positive ion electrospray ionization (ESI+), this compound (Molecular Weight: 483.52 g/mol , Formula: C24H29N5O6)[3][11][12][13] is expected to readily form a protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of approximately 484.22.
2.2. Collision-Induced Dissociation (CID) and Predicted Product Ions
Upon subjecting the [M+H]+ precursor ion to collision-induced dissociation (CID), fragmentation is anticipated to occur at the most labile bonds. The primary sites of fragmentation will be the amide bond and the two ester linkages.
The proposed fragmentation pathway is as follows:
-
Primary Fragmentation: The most prominent fragmentation is expected to be the cleavage of the amide bond between the benzoyl group and the glutamic acid moiety. This would result in the formation of a stable acylium ion.
-
Secondary Fragmentation: Subsequent fragmentation would likely involve the neutral loss of ethanol (C2H5OH, 46.07 Da) from the ester groups and further fragmentation of the glutamic acid backbone.
A diagram illustrating this predicted fragmentation is presented below:
Sources
- 1. Pemetrexed, What is Pemetrexed? About its Science, Chemistry and Structure [3dchem.com]
- 2. Pemetrexed: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. cancernetwork.com [cancernetwork.com]
- 5. medkoo.com [medkoo.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scbt.com [scbt.com]
- 12. molcan.com [molcan.com]
- 13. allmpus.com [allmpus.com]
Application Note: FT-IR Characterization of Pemetrexed Diethyl Ester
Introduction and Scientific Principles
Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] Pemetrexed Diethyl Ester is a key intermediate in the synthesis of Pemetrexed.[2] Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for the characterization of pharmaceutical ingredients and intermediates.[3][4][5] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the chemical bonds within a molecule.[3][6] This application note provides a detailed protocol for the characterization of this compound using FT-IR spectroscopy, offering insights into spectral interpretation and best practices for data acquisition.
The fundamental principle of FT-IR spectroscopy lies in the interaction of infrared radiation with molecular vibrations. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the bond absorbs the energy, resulting in a vibrational transition. The resulting spectrum of absorption versus wavenumber is unique to the molecule's structure. This makes FT-IR an invaluable tool for confirming the identity and purity of pharmaceutical compounds like this compound.[6]
Molecular Structure and Expected Vibrational Modes
The chemical structure of this compound (C₂₄H₂₉N₅O₆) contains several key functional groups that give rise to characteristic absorption bands in the mid-IR region.[2][7][8] Understanding these groups is paramount for accurate spectral interpretation.
Key Functional Groups:
-
Ester (C=O and C-O): The two diethyl ester groups are the primary feature distinguishing this molecule from the parent drug, Pemetrexed.
-
Amide (N-H and C=O): An amide linkage connects the glutamic acid diethyl ester moiety to the benzoyl group.
-
Aromatic Rings: A substituted benzene ring and a pyrrolo[2,3-d]pyrimidine core are present.
-
Amine (N-H): A primary amine group is present on the pyrimidine ring.
-
Aliphatic C-H bonds: Found in the ethyl and pentanedioate portions of the molecule.
Based on these functional groups, a table of expected FT-IR absorption bands can be compiled.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibration Type | Expected Characteristics |
| 3500 - 3100 | N-H Stretching (Amine and Amide) | Moderate to strong, potentially multiple bands.[9] |
| 3100 - 3000 | Aromatic C-H Stretching | Weak to moderate intensity peaks just above 3000 cm⁻¹.[10][11][12][13] |
| 3000 - 2850 | Aliphatic C-H Stretching | Multiple bands of moderate to strong intensity. |
| ~1735 | Ester C=O Stretching | Strong, sharp absorption. This is a key peak.[14][15] |
| ~1690 | Amide C=O Stretching (Amide I band) | Strong absorption, typically at a lower wavenumber than the ester C=O.[14] |
| ~1624 | C=N Stretching | Moderate intensity, characteristic of the pyrimidine ring system.[9] |
| 1600 - 1450 | Aromatic C=C Stretching | Multiple sharp bands of variable intensity.[10][11][12][13][16] |
| ~1550 | Amide N-H Bending (Amide II band) | Moderate to strong absorption. |
| 1300 - 1000 | C-O Stretching (Ester) | Two strong, characteristic bands.[15] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong bands whose positions can indicate the substitution pattern of the aromatic rings.[10][16] |
Experimental Protocols
Two primary methods for solid sample analysis in FT-IR are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR). Both are detailed below.
Method A: KBr Pellet Transmission Method
This is a traditional method that yields high-quality spectra but requires careful sample preparation.[17][18]
Instrumentation and Materials:
-
FT-IR Spectrometer (e.g., Agilent Cary 630, Bruker ALPHA II)
-
Hydraulic Press with Pellet Die Set
-
Agate Mortar and Pestle
-
This compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Spatula and weighing paper
Protocol:
-
Drying: Gently heat the KBr powder in an oven to remove absorbed moisture, which can cause significant interference in the spectrum (broad peak ~3400 cm⁻¹ and another ~1630 cm⁻¹).[19] Similarly, ensure the mortar, pestle, and die set are clean and dry.[19]
-
Grinding: Place 1-2 mg of this compound into the agate mortar and grind to a fine powder.[20]
-
Mixing: Add ~150 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[20] The goal is to disperse the sample particles uniformly within the KBr matrix.[19]
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8,000-10,000 psi) for 1-2 minutes.[21]
-
Pellet Inspection: Carefully release the pressure and extract the pellet. A high-quality pellet should be thin and transparent or translucent.[18][21]
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹, and co-add 16-32 scans to improve the signal-to-noise ratio.
Method B: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique requiring minimal to no sample preparation, making it ideal for routine analysis.[3][4][22]
Instrumentation and Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., Diamond or Germanium crystal).[22]
-
This compound (small amount, ~0.5-2 mg)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Protocol:
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.[20]
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.[20]
-
Data Acquisition: Collect the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent like isopropanol.
Data Interpretation and Expected Results
A representative FT-IR spectrum of this compound will exhibit a complex pattern of absorption bands. The most prominent and diagnostically important peaks are expected in the following regions:
-
High Wavenumber Region (4000-2500 cm⁻¹):
-
Multiple bands between 3400 cm⁻¹ and 3100 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and the secondary amide.
-
Weaker bands just above 3000 cm⁻¹ due to aromatic C-H stretching.[10][12]
-
Stronger bands below 3000 cm⁻¹ from the aliphatic C-H stretching of the ethyl and glutamyl portions of the molecule.
-
-
Carbonyl Region (1800-1600 cm⁻¹): This region is critical for identification.
-
A very strong, sharp peak around 1735 cm⁻¹ is the hallmark of the ester C=O stretch .[14] Its presence is the primary confirmation of the diethyl ester functionality compared to the parent drug, Pemetrexed, which would show carboxylic acid C=O absorption at a lower frequency (~1698 cm⁻¹).[9]
-
Another strong peak, typically around 1690 cm⁻¹ , is assigned to the amide C=O stretch .[14]
-
A band around 1624 cm⁻¹ can be attributed to C=N stretching within the heterocyclic ring system.[9]
-
-
Fingerprint Region (1600-600 cm⁻¹): This region contains a multitude of bands from various bending and stretching vibrations, providing a unique fingerprint for the molecule.[3]
-
Aromatic C=C stretching vibrations will appear as a series of sharp peaks between 1600 and 1450 cm⁻¹.[10][11][16]
-
The two strong C-O stretching bands from the ester groups are expected between 1300 and 1000 cm⁻¹, providing secondary confirmation of this functionality.[15]
-
Strong C-H out-of-plane bending bands below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.[10][16]
-
Workflow and Logic Diagrams
Visualizing the experimental and logical flow can enhance understanding and reproducibility.
Caption: Relationship between functional groups and key FT-IR peaks.
Conclusion
FT-IR spectroscopy is a definitive and efficient technique for the structural characterization of this compound. The presence of a strong carbonyl absorption band around 1735 cm⁻¹, characteristic of the ester group, along with other key bands for the amide, aromatic, and amine functionalities, provides unambiguous confirmation of the molecule's identity. Both the KBr pellet and ATR methods are suitable for analysis, with ATR offering significant advantages in speed and ease of use for routine quality control. This application note provides a robust framework for researchers, scientists, and drug development professionals to successfully characterize this important pharmaceutical intermediate.
References
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (2020). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 3(2).
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
-
FTIR characterization of PEG, native pemetrexed, and PEGylated... (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). Bruker. [Video]. YouTube. Retrieved from [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). Covalent Metrology. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]
- Kassis, A. S. (2011). Attenuated Total Reflection Infrared Spectroscopy (ATR-IR) as an In Situ Technique for Dissolution Studies.
-
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). OpenStax. Retrieved from [Link]
- Applications of Attenuated Total Reflection Infrared Spectroscopic Imaging to Pharmaceutical Formulations. (2003). Analytical Chemistry, 75(9), 2140-2146.
- Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024, August 14). Spectroscopy Online.
-
Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- Kazarian, S. G., & Chan, K. L. A. (2013). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceuticals, 6(3), 324-349.
- Chan, K. L. A., Hammond, S. V., & Kazarian, S. G. (2003). Applications of attenuated total reflection infrared spectroscopic imaging to pharmaceutical formulations. Analytical Chemistry, 75(9), 2140–2146.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Isaacs, C. A., et al. (2022). Potential Process Control Issues with Pemetrexed. Journal of Pharmaceutical Sciences, 111(10), 2739-2743.
-
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (n.d.). Specac Ltd. Retrieved from [Link]
-
This compound TOSYLATE. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
-
IR spectra of a carboxylic acid, alcohol, and ester. (n.d.). [Educational material]. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]
-
This compound. (n.d.). Protheragen. Retrieved from [Link]
-
FTIR analysis of A549 NSCLC cells exposed to compounds 4 through 10... (n.d.). ResearchGate. Retrieved from [Link]
- Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells. (2021). Cancer Science, 112(10), 4065-4076.
- Zinner, R. G. (2004). Pemetrexed in the treatment of advanced non-small-cell lung cancer: a review of the clinical data. Clinical Lung Cancer, 5 Suppl 2, S67-S74.
- Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). Molecules, 24(18), 3324.
-
This compound Archives. (n.d.). DR JCR BIO. Retrieved from [Link]
Sources
- 1. Pemetrexed in the treatment of advanced non-small-cell lung cancer: a review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 4. agilent.com [agilent.com]
- 5. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azooptics.com [azooptics.com]
- 7. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 17. shimadzu.com [shimadzu.com]
- 18. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 19. kinteksolution.com [kinteksolution.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. pelletpressdiesets.com [pelletpressdiesets.com]
- 22. covalent.com [covalent.com]
Troubleshooting & Optimization
Technical Support Center: Pemetrexed Diethyl Ester Synthesis Impurity Profile
Introduction
Pemetrexed is a multi-targeted antifolate drug crucial in the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer.[1][2] Its synthesis is a multi-step process where Pemetrexed Diethyl Ester is a key intermediate.[1] The purity of this intermediate is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API), Pemetrexed Disodium.[3] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and manage impurities that may arise during the synthesis of this compound.
The synthesis of Pemetrexed typically involves the coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid diethyl ester.[1][4] The resulting this compound is then saponified to yield the final product.[1] Impurities can be introduced through starting materials, reagents, or side reactions during the synthesis process. Understanding the impurity profile is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several process-related impurities can form. The most commonly reported impurities include:
-
N-Methyl Impurity: This impurity arises from the methylation of the pyrrolo[2,3-d]pyrimidine ring system.[4] The source of the methyl group has been identified as the peptide coupling agent, 2-chloro-4,6-dimethoxytriazine (CDMT).[4]
-
Dimeric Impurities: Dimerization can occur, particularly during the basic hydrolysis of the diethyl ester to the final Pemetrexed disodium salt.[5]
-
Enantiomeric Impurity (R-isomer): The use of L-glutamic acid diethyl ester as a starting material can sometimes contain trace amounts of the D-enantiomer, leading to the formation of the (R)-isomer of Pemetrexed.[5]
-
γ-Dipeptide and α-Dipeptide Impurities: These impurities can form from side reactions involving the glutamic acid moiety.[5]
-
N,N-Dimethylformamidine Impurity: When N,N-dimethylformamide (DMF) is used as a solvent, it can react to form this impurity.[5]
Q2: How can I minimize the formation of the N-Methyl impurity during the coupling reaction?
A2: The formation of the N-Methyl impurity is linked to the use of CDMT as a coupling agent in the presence of N-methylmorpholine (NMM).[4] To minimize its formation, consider the following:
-
Control of Stoichiometry: Use the minimum effective amount of CDMT. A large excess of CDMT can increase the likelihood of N-methylation.[4]
-
Temperature and Time Management: The N-methylation reaction is temperature and time-dependent.[4] Adhering to the specified reaction times and maintaining low temperatures (e.g., 0°C) during the formation of the active ester can significantly reduce the formation of this impurity.[4][6]
-
Order of Addition: A specific sequence of adding reagents, such as adding L-glutamic acid diethyl ester after the activation of the benzoic acid derivative, can help favor the desired peptide coupling over N-methylation.[6]
Q3: What analytical techniques are best suited for identifying and quantifying impurities in this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and validated technique for separating and quantifying Pemetrexed and its related substances.[7][8] For structural elucidation of unknown impurities, hyphenated techniques are indispensable:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1D and 2D NMR experiments are powerful tools for the definitive structural confirmation of isolated impurities.[4][5]
-
Chiral HPLC: This technique is specifically required to detect and quantify the enantiomeric (R)-impurity.[5]
Q4: My synthesis of this compound results in a low purity product (around 90-95%). What are the likely causes and how can I improve the purity?
A4: Low purity of this compound can stem from several factors. A common issue is the generation of byproducts during the amide coupling step, particularly when the reaction is carried out at room temperature, which can lead to significant heat generation.[6][9] To improve purity:
-
Temperature Control: Lowering the reaction temperature to 0-15°C can significantly increase the purity of the diethyl ester to 97-98% and reduce specific byproducts.[6][9]
-
Purification Strategy: While direct crystallization of the diethyl ester can be challenging, converting it to a salt, such as the p-toluenesulfonate (PTSA) salt, facilitates purification through recrystallization.[4][6] However, this introduces the risk of forming genotoxic p-toluenesulfonic acid esters.[10]
-
Washing and Extraction: A multi-step purification process involving washing with a basic aqueous solution, followed by concentration and precipitation from a suitable solvent system, has been shown to yield crystalline this compound with purity greater than 99.0%.[2][11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: High Levels of an Unknown Impurity at RRT 1.01-1.03
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exothermic Reaction During Coupling | 1. Monitor the internal reaction temperature during the addition of L-glutamic acid diethyl ester. 2. Lower the reaction temperature to 0-15°C.[6][9] 3. Control the rate of addition of the amine component. | The amide coupling reaction can be highly exothermic, leading to the formation of byproducts.[9] Lowering the temperature slows down the reaction rate and minimizes side reactions. |
| Suboptimal Purification | 1. Implement a purification step involving the formation of the p-toluenesulfonate salt, followed by recrystallization.[6] 2. Alternatively, develop a purification method involving washing the organic layer with a basic aqueous solution followed by crystallization from a mixed solvent system.[2][11] | The free base of this compound can be difficult to purify by direct crystallization. Forming a salt often improves its crystalline properties, allowing for more effective removal of impurities. A liquid-liquid extraction can remove acidic or basic impurities. |
Issue 2: Presence of the N-Methyl Impurity Detected by LC-MS
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excess Coupling Reagent | 1. Carefully control the stoichiometry of CDMT.[4] 2. Perform small-scale experiments to determine the optimal amount of CDMT required for complete conversion without significant impurity formation. | An excess of the coupling agent, CDMT, which contains methoxy groups, is the source of the methyl group for the N-methylation side reaction.[4] |
| Prolonged Reaction Time or Elevated Temperature | 1. Monitor the reaction progress by HPLC. 2. Quench the reaction as soon as the starting material is consumed. 3. Maintain the reaction temperature at 0°C during the activation step.[4] | The N-methylation reaction is kinetically controlled.[4] Longer reaction times and higher temperatures provide more opportunity for this side reaction to occur. |
Issue 3: Poor Yield of this compound After Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | 1. Ensure the L-glutamic acid diethyl ester hydrochloride is fully neutralized to the free base before the coupling reaction.[6] 2. Verify the quality and reactivity of the coupling agents (CDMT and NMM). | The hydrochloride salt of the amine is not reactive in the amide coupling reaction. Incomplete neutralization will lead to lower yields. |
| Product Loss During Workup | 1. Optimize the pH during aqueous washes to prevent hydrolysis of the ester groups. A mildly basic solution (pH 8-9) is often used.[3] 2. Select an appropriate anti-solvent for crystallization to maximize precipitation and minimize solubility of the product in the mother liquor.[3] | This compound is susceptible to hydrolysis under strongly acidic or basic conditions. Careful control of pH during workup is crucial. The choice of solvent and anti-solvent is critical for achieving high recovery during crystallization. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound p-Toluenesulfonate Salt
-
Preparation of L-glutamic acid diethyl ester free base: Dissolve L-glutamic acid diethyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and dry over anhydrous sodium sulfate.[6]
-
Coupling Reaction: In a separate flask, suspend 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid in DMF. Cool the mixture to 0°C. Add N-methylmorpholine (NMM) followed by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and stir at 0°C.[4]
-
Add the solution of L-glutamic acid diethyl ester free base to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).[4]
-
Salt Formation and Isolation: Upon reaction completion, add water and an organic solvent to extract the product. To the organic layer, add a solution of p-toluenesulfonic acid in ethanol. The p-toluenesulfonate salt of this compound will precipitate.[3]
-
Filter the solid, wash with ethanol, and dry under vacuum to obtain the purified salt.[12]
This compound Synthesis Pathway
Caption: Synthetic workflow for Pemetrexed from key intermediates.
Formation of Key Process-Related Impurities
Caption: Formation pathways of major impurities from the intermediate.
Summary of Common Pemetrexed Impurities
| Impurity Name | Typical Source | Recommended Analytical Method | Mitigation Strategy |
| N-Methyl Impurity | Reaction with coupling agent (CDMT)[4] | LC-MS, HPLC-UV | Control stoichiometry, temperature, and reaction time[4] |
| Dimer Impurity | Basic hydrolysis conditions[5] | HPLC-UV, LC-MS | Optimize hydrolysis conditions (temperature, time) |
| Enantiomeric Impurity (R)-1 | D-enantiomer in L-glutamic acid diethyl ester starting material[5] | Chiral HPLC | Use high-purity L-glutamic acid diethyl ester |
| N,N-Dimethylformamidine Impurity | Reaction with DMF solvent[5] | LC-MS | Consider alternative solvents if this impurity is problematic |
| γ-Dipeptide and α-Dipeptide Impurities | Side reactions of glutamic acid moiety[5] | HPLC-UV, LC-MS | Optimize coupling conditions |
References
-
Michalak, O., Gruza, M. M., Witkowska, A., Bujak, I., & Cmoch, P. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10004–10023. [Link]
-
Tesconi, M. S., et al. (2005). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development, 9(5), 589–593. [Link]
- Google Patents. (n.d.). KR101308767B1 - Preparation method of this compound with high purity and the...
- Google Patents. (n.d.). US8981090B2 - Process for the synthesis of pemetrexed disodium salt.
-
Jaggavarapu, R. M. R., et al. (2022). Facile Synthetic Protocols for the Preparation of New Impurities in Pemetrexed Disodium Heptahydrate as an Anti-cancer Drug. Current Organic Synthesis, 19(1), 2–9. [Link]
- Google Patents. (n.d.). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.
-
Pharmaceutical Technology. (2014). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology, 38(2). [Link]
-
New Drug Approvals. (n.d.). PEMETREXED. New Drug Approvals. [Link]
-
ResearchGate. (2025). Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. ResearchGate. [Link]
- Google Patents. (n.d.). Method for preparing improved intermediate for producing high-purity pemetrexed and...
-
European Patent Office. (2011). EP2409978B1 - A novel process for the synthesis of pemetrexed disodium salt. Googleapis.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 3. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20160214987A1 - Method for preparing an intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using the intermediate - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 12. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Pemetrexed Diethyl Ester Synthesis
Welcome to the technical support center for the synthesis of pemetrexed diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to maximize your reaction yield and purity.
I. Introduction to this compound Synthesis
Pemetrexed is a multi-targeted antifolate drug crucial in the treatment of cancers like malignant pleural mesothelioma and non-squamous non-small cell lung cancer.[1][2] Its synthesis is a multi-step process, with the coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid diethyl ester being a critical step to form this compound.[1] This intermediate is then saponified to yield the final pemetrexed diacid.[1] Achieving a high yield and purity of the diethyl ester is paramount for the overall success of the synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Reaction Yield
Question: My this compound synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yield is a multifaceted issue. Let's break down the potential causes and solutions systematically.
A. Inefficient Amide Coupling
The core of this synthesis is an amide bond formation. The efficiency of this step is critical.
-
Pillar of Expertise: The choice of coupling agent and reaction conditions directly dictates the activation of the carboxylic acid and subsequent nucleophilic attack by the amine of L-glutamic acid diethyl ester. Incomplete activation or side reactions will inevitably lower your yield.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are fresh and anhydrous. Moisture can hydrolyze the activated intermediate.
-
Optimize Stoichiometry: While a slight excess of the L-glutamic acid diethyl ester hydrochloride (around 1.1 equivalents) is common, a significant excess can complicate purification.[1] Conversely, insufficient amine will leave unreacted activated acid.
-
Base Selection and Amount: N-methylmorpholine (NMM) is a common choice.[1] Ensure you are using the correct equivalents to both neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction. Insufficient base will result in a protonated amine, which is a poor nucleophile.
-
Temperature Control: The initial activation of the carboxylic acid with CDMT is typically performed at low temperatures (0-5 °C) to minimize side reactions.[1][3] Allowing the temperature to rise prematurely can lead to the decomposition of the activated ester.
-
B. Suboptimal Reaction Conditions
-
Pillar of Trustworthiness: Every reaction parameter must be controlled to ensure reproducibility.
-
Troubleshooting Steps:
-
Solvent Purity: Anhydrous N,N-dimethylformamide (DMF) is the standard solvent.[1] The presence of water can lead to hydrolysis of the activated carboxylic acid, reducing the yield. Use a freshly opened bottle or a properly dried solvent.
-
Reaction Time: The reaction is often monitored by HPLC.[1] Ensure the reaction has gone to completion. Stopping the reaction prematurely will result in a lower yield. Conversely, excessively long reaction times can lead to the formation of byproducts.
-
Mixing: Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture, especially during the addition of reagents.
-
C. Issues During Work-up and Isolation
-
Pillar of Authoritative Grounding: The isolation procedure, including washes and precipitation, is critical for both yield and purity.
-
Troubleshooting Steps:
-
Extraction Efficiency: After quenching the reaction, the product is typically extracted into an organic solvent like dichloromethane (DCM).[4] Ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
-
Precipitation/Crystallization: The product is often isolated as a salt, such as the p-toluenesulfonate salt, to improve handling and purity.[1][4] The choice of anti-solvent and the cooling rate can significantly impact the precipitation efficiency. A slow cooling process generally favors the formation of larger, purer crystals.
-
Issue 2: Impurity Formation
Question: My final product shows significant impurities upon analysis (e.g., by HPLC). What are the likely side products and how can I minimize them?
Answer: Impurity profiling is key to optimizing your reaction. Here are some common impurities and strategies to avoid them.
A. Unreacted Starting Materials
-
Cause: Incomplete reaction due to the reasons mentioned in "Low Reaction Yield."
-
Solution: Re-evaluate your reaction conditions, particularly reaction time, temperature, and stoichiometry of coupling reagents. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.
B. Di-acylated Byproducts
-
Pillar of Expertise: While less common with the secondary amine of the pyrrolo[2,3-d]pyrimidine core, over-activation or harsh conditions could potentially lead to side reactions. More commonly, impurities can arise from the starting materials themselves.
C. Epimerization
-
Cause: The chiral center of the L-glutamic acid diethyl ester is susceptible to epimerization under harsh basic conditions or elevated temperatures.
-
Solution: Maintain a controlled temperature throughout the reaction and avoid using an excessive amount of a strong base.
D. Impurities from Starting Materials
-
Pillar of Trustworthiness: The purity of your starting materials directly impacts the purity of your final product.
-
Solution: Ensure the purity of both the 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and L-glutamic acid diethyl ester hydrochloride before starting the reaction.
Issue 3: Difficulty with Product Isolation and Purification
Question: I am having trouble precipitating my this compound, or the isolated solid is difficult to handle (e.g., oily, sticky).
Answer: The physical properties of your product during isolation are often a good indicator of its purity.
A. Oily or Sticky Precipitate
-
Cause: This often indicates the presence of impurities that are inhibiting crystallization. It could also be due to residual solvent.
-
Solution:
-
Improve Purity Pre-precipitation: Ensure the work-up washes are effective at removing unreacted reagents and byproducts. A wash with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities.[5]
-
Optimize Crystallization/Precipitation:
-
Solvent System: Experiment with different solvent/anti-solvent systems. The product is often precipitated from a mixture of ethanol and the reaction solvent after work-up.[1]
-
Seeding: If you have a small amount of pure, solid product from a previous batch, you can use it to seed the crystallization.
-
Temperature Gradient: A slow and controlled cooling process is generally more effective for obtaining a crystalline solid.
-
-
B. Low Recovery After Purification
-
Cause: The product might be too soluble in the chosen crystallization or washing solvent.
-
Solution:
-
Choice of Washing Solvent: Wash the filtered solid with a cold solvent in which the product has low solubility to minimize losses.
-
Minimize Transfer Losses: Be meticulous during transfers between flasks and filtration apparatus.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the coupling reaction?
-
4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid: This is the carboxylic acid component that will form the amide bond.
-
L-Glutamic acid diethyl ester hydrochloride: This is the amine component. The hydrochloride salt improves its stability and handling.
-
CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine): This is the coupling agent that activates the carboxylic acid to facilitate the reaction with the amine.[6]
-
NMM (N-methylmorpholine): This is a base used to neutralize the HCl salt of the amine and to scavenge the HCl generated during the reaction.[1]
-
DMF (N,N-dimethylformamide): This is the aprotic polar solvent used to dissolve the reactants.[1]
Q2: Why is the reaction often carried out at a low temperature initially?
The initial activation of the carboxylic acid with CDMT is an exothermic process.[3] Performing this step at a low temperature (0-5 °C) helps to control the reaction rate, minimize the formation of side products, and prevent the decomposition of the activated intermediate.[1][3]
Q3: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for monitoring the disappearance of starting materials and the formation of the product.[1] Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.[7]
Q4: Is it necessary to isolate the this compound as a p-toluenesulfonate salt?
While not strictly necessary, isolating the product as a p-toluenesulfonate salt can offer several advantages, including improved crystallinity, easier handling of the solid, and enhanced stability.[1][4] This salt formation step can also serve as an effective purification method.
Q5: What are the key safety precautions I should take during this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMF is a reproductive toxin and should be handled with care.
-
Reagents like CDMT and NMM can be irritating. Avoid inhalation and skin contact.
IV. Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from the literature.
Step 1: Preparation of this compound p-toluenesulfonate salt[1]
-
To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-methylmorpholine (NMM) (2.5 eq).
-
Cool the mixture to 0-5 °C.
-
Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, prepare a solution of L-glutamic acid diethyl ester hydrochloride (1.1 eq) and NMM (1.1 eq) in DMF.
-
Add the solution from step 5 to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by HPLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in ethanol and add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in ethanol.
-
Stir the mixture at 50-60 °C for 1-2 hours, then cool to room temperature to allow for precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound p-toluenesulfonate salt.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Starting Acid | 1.0 eq | Limiting reagent |
| L-Glutamic acid diethyl ester HCl | 1.1 eq | Slight excess to drive the reaction to completion[1] |
| CDMT | 1.2 eq | Ensures complete activation of the carboxylic acid[1] |
| NMM (initial) | 2.5 eq | To facilitate the coupling reaction[1] |
| NMM (with amine) | 1.1 eq | To neutralize the hydrochloride salt[1] |
| Initial Temperature | 0-5 °C | To control the exothermic activation step[1][3] |
| Reaction Temperature | Room Temperature | For the amide bond formation |
| Reaction Time | 12-24 hours | Monitor by HPLC for completion[1] |
V. Visualizing the Workflow and Logic
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound synthesis.
VI. References
-
Biochemical Pharmacology of Pemetrexed - CancerNetwork. [Link]
-
What is the mechanism of Pemetrexed Disodium Hydrate? - Patsnap Synapse. [Link]
-
Method for preparing improved intermediate for producing high-purity pemetrexed and ... - Google Patents.
-
KR101308767B1 - Preparation method of this compound with high purity and the ... - Google Patents.
-
A novel process for the synthesis of pemetrexed disodium salt - European Patent Office - EP 2409978 B1 - Googleapis.com. [Link]
-
EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents.
-
Pemetrexed - StatPearls - NCBI - NIH. [Link]
-
Pharmacology and mechanism of action of pemetrexed - PubMed. [Link]
-
New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium - MDPI. [Link]
-
An Improved And Efficient Process For The Preparation Of Pemetrexed Disodium. [Link]
-
Method for preparing improved intermediate for producing high-purity pemetrexed and ... - Google Patents.
-
EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents.
-
Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport - NIH. [Link]
-
Pemetrexed: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC - NIH. [Link]
-
Revisiting cutaneous adverse reactions to pemetrexed - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 4. WO2015034293A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
Introduction: Navigating the Solid-State Landscape of Pemetrexed Diethyl Ester
<_content_type_Crystallization_of_Pemetrexed_Diethyl_Ester_A_Technical_Support_Guide> <_section_title_Introduction_to_Pemetrexed_Diethyl_Ester_Crystallization>
Welcome to the Technical Support Center for Pemetrexed Diethyl Ester Crystallization. As a pivotal intermediate in the synthesis of the potent antifolate drug Pemetrexed, the diethyl ester's solid-state properties are of paramount importance for ensuring high purity, consistent yields, and predictable downstream performance.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of this critical active pharmaceutical ingredient (API) intermediate.
Crystallization is more than just a purification step; it is a critical process that defines the solid-state characteristics of the API, which in turn can significantly impact its stability, solubility, and bioavailability.[3][4] For this compound, achieving a stable, crystalline form with a high degree of purity is essential for the successful synthesis of the final Pemetrexed disodium salt.[5][6]
This resource, structured in a direct question-and-answer format, is born from extensive experience in troubleshooting the common and complex challenges that arise during the crystallization of pharmaceutical compounds. Here, we move beyond simple procedural instructions to delve into the underlying principles governing crystal nucleation and growth. Our goal is to empower you with the scientific rationale behind each troubleshooting step, enabling you to make informed decisions in your own laboratory work.
Whether you are contending with inconsistent yields, the unwelcome appearance of amorphous material, or the complexities of polymorphism, this guide will serve as your expert resource. We will explore the critical process parameters, from solvent selection to cooling rates, and provide systematic approaches to diagnose and resolve the issues you may encounter.
Let's begin by addressing the most pressing challenges in this compound crystallization.
<_section_title_Troubleshooting_Guide_Common_Crystallization_Challenges_and_Solutions>
Troubleshooting Guide: Common Crystallization Challenges and Solutions
This section addresses specific problems that can arise during the crystallization of this compound. Each issue is presented with potential causes and a step-by-step guide to resolution.
Q1: I'm experiencing low or no crystal yield. What are the likely causes and how can I fix this?
Potential Causes:
-
Incomplete Reaction or Low Purity of Starting Material: The initial purity of the crude this compound significantly impacts crystallization. Impurities can inhibit nucleation and crystal growth.[3]
-
Sub-optimal Solvent System: The choice of solvent is critical. The ideal solvent (or solvent/anti-solvent mixture) should exhibit good solubility at elevated temperatures and poor solubility at lower temperatures.[7]
-
Insufficient Supersaturation: Crystallization is driven by supersaturation. If the solution is not sufficiently concentrated, nucleation will not occur.
-
Inappropriate Cooling Profile: A cooling rate that is too slow may not induce nucleation, while one that is too rapid can lead to the formation of fine, poorly-filterable crystals or amorphous precipitation.[]
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Action: Analyze the crude this compound using High-Performance Liquid Chromatography (HPLC) to determine its purity.
-
Rationale: This will confirm if the issue stems from the preceding synthesis step. A purity of less than 95% may require purification before crystallization.[9]
-
-
Optimize the Solvent System:
-
Action: If using a single solvent, consider introducing an anti-solvent. Common solvent systems for this compound include mixtures of a good solvent (e.g., dimethylformamide, dimethyl sulfoxide) and an anti-solvent (e.g., C3-C6 ketones, C3-C6 esters, acetonitrile, or C1-C4 alcohols).[9]
-
Rationale: An anti-solvent reduces the solubility of the compound, thereby increasing supersaturation and promoting crystallization.[]
-
-
Induce Nucleation:
-
Action: If the solution remains clear upon cooling, try the following techniques in order:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[10]
-
Seeding: Introduce a few seed crystals of pure this compound.
-
Concentration: If no crystals form, it's likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]
-
-
Rationale: Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites. Seeding provides a template for crystal growth, bypassing the initial nucleation energy barrier.[]
-
-
Adjust the Cooling Profile:
-
Action: Experiment with different cooling rates. A common approach is to heat the mixture to 50-80°C and then cool it to 0-10°C.[5]
-
Rationale: A controlled cooling rate is crucial for achieving a balance between nucleation and crystal growth, leading to well-formed crystals of a desirable size.[]
-
Q2: Instead of crystals, I'm getting an oil or an amorphous precipitate. What's going wrong?
Potential Causes:
-
High Concentration of Impurities: Certain impurities can act as "crystal growth inhibitors," preventing the ordered arrangement of molecules into a crystal lattice.
-
Rapid Cooling: "Crashing out" the product by cooling too quickly can lead to the formation of an amorphous solid, as molecules do not have sufficient time to orient themselves into a crystal lattice.[11]
-
Inappropriate Solvent: The solvent may have too high a viscosity or may be too good a solvent even at low temperatures, preventing the solute from precipitating in a crystalline form.
Troubleshooting Steps:
-
Re-dissolve and Slow Down Cooling:
-
Action: Gently heat the solution to re-dissolve the oil or amorphous solid. Add a small amount of the primary solvent to ensure complete dissolution. Allow the solution to cool much more slowly. Consider using a Dewar flask or insulating the crystallization vessel to slow heat loss.
-
Rationale: Slower cooling provides more time for molecules to arrange themselves into an ordered crystal lattice.[10]
-
-
Solvent System Modification:
-
Action: If slow cooling doesn't resolve the issue, consider changing the solvent system. If using an anti-solvent, try adding it more slowly and at a slightly elevated temperature.
-
Rationale: The rate of anti-solvent addition directly impacts the rate of supersaturation. A slower addition rate can promote more controlled crystal growth.[]
-
-
Purification Prior to Crystallization:
-
Action: If the problem persists, it is highly likely due to impurities. Purify the crude material using column chromatography before attempting crystallization again.
-
Rationale: Removing impurities that may be inhibiting crystallization is often the most effective solution.
-
Q3: My crystallization is yielding inconsistent polymorphic forms. How can I control this?
Potential Causes:
-
Polymorphism: Pemetrexed and its intermediates can exist in different crystalline forms, known as polymorphs.[4][12] These different forms can have distinct physical properties.
-
Variations in Process Parameters: Subtle changes in solvent, temperature, cooling rate, agitation, and the presence of impurities can favor the formation of different polymorphs.[7]
Troubleshooting Steps:
-
Strictly Control Crystallization Conditions:
-
Action: Standardize all crystallization parameters, including solvent ratios, heating and cooling profiles, and stirring speed. Maintain a detailed laboratory notebook to track these parameters for each batch.
-
Rationale: Consistency in your process is the key to obtaining a consistent polymorphic form.[13]
-
-
Utilize Seeding:
-
Action: Once you have successfully isolated the desired polymorph, use it to seed subsequent crystallizations.
-
Rationale: Seeding with the desired polymorph encourages the growth of that specific crystal form, overriding the spontaneous nucleation of other, less stable forms.
-
-
Characterize the Polymorphic Form:
-
Action: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize the crystal form obtained.[14][15][16]
-
Rationale: These techniques provide a "fingerprint" of the crystal structure, allowing you to confirm that you are consistently producing the desired polymorph.
-
<section_title_Frequently_Asked_Questions_FAQs>
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters I need to control during the crystallization of this compound?
The most critical parameters to control are:
-
Solvent System: The choice of solvent and anti-solvent, and their ratio, is paramount.[7]
-
Temperature Profile: This includes the dissolution temperature, the temperature at which cooling begins, and the final cooling temperature.[7]
-
Cooling Rate: A controlled and consistent cooling rate is essential for reproducible results.[7]
-
Agitation: The stirring speed can influence nucleation and crystal size.
-
Purity of the Starting Material: Impurities can significantly affect the outcome of the crystallization process.[3]
Q2: How does the choice of solvent affect the crystallization process?
The solvent plays a crucial role in several ways:
-
Solubility: It dictates the temperature and concentration at which the this compound will dissolve and subsequently crystallize.
-
Nucleation and Growth Kinetics: The interaction between the solvent and the solute molecules can influence the rate of both nucleation and crystal growth.[7]
-
Polymorph Formation: Different solvents can stabilize different polymorphic forms.[7]
Q3: What analytical techniques are essential for characterizing my crystallized this compound?
A combination of techniques is recommended for thorough characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph).[14][17]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.[14]
-
Thermogravimetric Analysis (TGA): To determine the presence of residual solvents or hydrates.[14]
-
Infrared (IR) Spectroscopy: To confirm the chemical structure and can also be used to differentiate between polymorphs.[14]
Q4: Can I use seeding to improve my crystallization process?
Yes, seeding is a highly recommended technique. It can help to:
-
Control Polymorphism: By providing a template for the desired crystal form to grow.
-
Improve Reproducibility: By initiating crystallization at a consistent level of supersaturation.
-
Control Particle Size: Seeding can lead to a more uniform particle size distribution.
<_section_title_Experimental_Protocols_and_Data>
Experimental Protocols and Data
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. It should be optimized for your specific needs.
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dimethylformamide) at an elevated temperature (e.g., 60-65°C).[5]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Anti-solvent Addition: Slowly cool the solution. If using an anti-solvent (e.g., ethanol), add it dropwise to the warm solution until turbidity is observed.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath (0-5°C) for a specified period (e.g., 4 hours) to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent or a suitable washing solvent.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 60°C) until a constant weight is achieved.[5]
Table 1: Example Solvent Systems for this compound Crystallization
| Solvent (Good) | Anti-solvent | Reference |
| Dimethylformamide | C1-C4 Alcohols (e.g., Ethanol) | [9] |
| Dimethyl Sulfoxide | C3-C6 Ketones (e.g., Acetone) | [9] |
| Dimethylacetamide | C3-C6 Esters (e.g., Ethyl Acetate) | [9] |
| N-Methylpyrrolidone | Acetonitrile | [9] |
<_section_title_Visualizations_and_Workflows>
Visualizations and Workflows
Diagram 1: General Crystallization Workflow
Caption: A generalized workflow for the crystallization of this compound.
Diagram 2: Troubleshooting Decision Tree for Poor Crystallization
Caption: A decision tree for troubleshooting common issues in this compound crystallization.
<_section_title_References>
References
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Cayman Chemical. (2022, December 1). Pemetrexed (sodium salt hydrate) - PRODUCT INFORMATION.
- American Chemical Society. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Malvern Panalytical. (2024, October 22). Detect and control polymorphism: pro tips for pharmaceutical scientists.
- PubMed. (2021, April 15). Genetic polymorphism in ATIC is associated with effectiveness and toxicity of pemetrexed in non-small-cell lung cancer.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
- Thorax. (n.d.). Genetic polymorphism in ATIC is associated with effectiveness and toxicity of pemetrexed in non-small-cell lung cancer.
- ACS Publications. (2014, July 30). Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds.
- PubMed Central. (n.d.). Polymorphisms in folate pathway and pemetrexed treatment outcome in patients with malignant pleural mesothelioma.
- Veeprho. (2025, November 6). Effect of Polymorphism Formulations.
- FTLOScience. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs.
- Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs.
- Monash University. (2017, November 1). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- PubMed. (2014, April 25). Polymorphisms in folate pathway and pemetrexed treatment outcome in patients with malignant pleural mesothelioma.
- Slideshare. (n.d.). Various techniques for study of Crystal Properties.
- PubMed Central. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- Taylor & Francis Online. (n.d.). Correlation of Genetic Polymorphisms with Clinical Outcomes in Pemetrexed-Treated Advanced Lung Adenocarcinoma Patients.
- ResearchGate. (2025, August 7). Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds.
- JOCPR. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavai.
- PubMed Central. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug.
- Google Patents. (n.d.). KR101308767B1 - Preparation method of this compound with high purity and the.
- Benchchem. (n.d.). Pemetrexed: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action.
- PubMed Central. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs.
- Cellagen Technology. (n.d.). Pemetrexed (LY-231514).
- Google Patents. (n.d.). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.
- Google Patents. (n.d.). US8981090B2 - Process for the synthesis of pemetrexed disodium salt.
- Google Patents. (n.d.). Method for preparing improved intermediate for producing high-purity pemetrexed and.
- Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
- ACS Publications. (n.d.). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate.
- At Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates.
- MDPI. (n.d.). New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Selleck Chemicals. (n.d.). Pemetrexed disodium Datasheet.
- European Patent Office. (2011, July 20). A novel process for the synthesis of pemetrexed disodium salt - EP 2409978 B1.
- ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
- Sigma-Aldrich. (n.d.). Pemetrexed = 98 HPLC 357166-29-1.
- Selleck Chemicals. (n.d.). Pemetrexed Disodium Hydrate | DHFR inhibitor | CAS 357166-30-4.
- PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
- Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
- VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
- Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.
Sources
- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. syrris.com [syrris.com]
- 4. veeprho.com [veeprho.com]
- 5. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 6. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 9. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. achievechem.com [achievechem.com]
- 12. ftloscience.com [ftloscience.com]
- 13. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Pemetrexed Diethyl Ester Degradation Analysis
Introduction for the Researcher
Welcome to the technical support guide for the analysis of Pemetrexed Diethyl Ester. As a key intermediate in the synthesis of the potent antifolate chemotherapeutic agent Pemetrexed, understanding its stability and degradation profile is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers, analytical scientists, and drug development professionals. Our approach is grounded in established scientific principles and regulatory expectations, aiming to empower you to confidently navigate the challenges of impurity identification and method development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a primary concern?
This compound is the N-acylated L-glutamic acid diethyl ester form of Pemetrexed.[1][2] It serves as a crucial precursor in the final stages of Pemetrexed synthesis. The degradation of this intermediate is a significant concern for two primary reasons:
-
Hydrolytic Instability: The two ethyl ester groups are susceptible to hydrolysis, which converts the intermediate back to the Pemetrexed diacid.[3][4] While this is a necessary step in planned synthesis, uncontrolled hydrolysis can lead to a heterogeneous mixture of the monoester and the fully hydrolyzed Pemetrexed, complicating purification and affecting yield.
-
Downstream Impurity Generation: Any degradation of the core Pemetrexed moiety within the ester intermediate will be carried through to the final API. The primary degradation pathways for the Pemetrexed molecule itself are oxidation and, to a lesser extent, further hydrolysis and photodegradation.[5][6][7] Therefore, controlling the stability of the diethyl ester is the first line of defense in ensuring the purity of the final drug substance.
Q2: What are the principal degradation pathways for Pemetrexed and its Diethyl Ester?
The degradation of this compound is a multi-step process. First, the ester groups are hydrolyzed. Subsequently, the resulting Pemetrexed molecule undergoes further degradation. The primary pathways are:
-
Hydrolysis (Ester Cleavage): Under acidic or basic conditions, the ethyl esters are cleaved to yield Pemetrexed monoesters and ultimately the Pemetrexed diacid.[3][4]
-
Oxidation: This is the main degradation pathway for the Pemetrexed core structure, particularly in aqueous solutions.[5][8] It leads to a variety of products, including α-hydroxy lactams, keto-pemetrexed, and oxidative dimers.[5][9]
-
Hydrolysis (Core Molecule): Under more strenuous acidic or basic conditions, the glutamic acid side chain can be cleaved from the pteroic acid core, leading to the formation of des-glutamate and glutamic acid.[5][7]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, often through oxidative mechanisms.[6][10]
Caption: Primary degradation pathways of this compound.
Q3: What analytical techniques are recommended for identifying these degradation products?
A multi-tiered approach is essential for the separation and identification of potential degradation products:
-
High-Performance Liquid Chromatography (HPLC/UPLC): A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is the cornerstone for separating the diethyl ester, Pemetrexed, and its degradation products.[5][8] Gradient elution is typically required to resolve compounds with different polarities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse for impurity identification. LC-MS provides the molecular weight of unknown peaks, while tandem MS (MS/MS) provides fragmentation data that is crucial for structural elucidation.[5][6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive, unambiguous structure confirmation of a novel or critical degradation product, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC).[5][7]
Troubleshooting Guide for Experimental Analysis
This section addresses common issues encountered during the analysis of this compound and its degradants.
Issue 1: Poor chromatographic separation of the parent ester, the hydrolyzed Pemetrexed, and early-eluting polar degradants.
-
Causality: The significant polarity difference between the relatively nonpolar diethyl ester and the highly polar degradation products (like glutamic acid) makes isocratic elution challenging. Furthermore, the ionization state of Pemetrexed and its acidic degradants is highly pH-dependent, affecting retention and peak shape.
-
Strategic Solutions:
-
Implement a Gradient Elution: Start with a high aqueous mobile phase composition to retain and separate polar degradants, then ramp up the organic solvent concentration to elute Pemetrexed and its diethyl ester.
-
Optimize Mobile Phase pH: The pH of the aqueous buffer is critical. A pH around 4.5 to 5.0 often provides a good balance of retention and peak shape for both the parent compound and its acidic degradants.[5][11]
-
Select an Appropriate Column: A standard C18 column is a good starting point. If co-elution persists, consider a C8 column for less hydrophobic retention or a phenyl-hexyl phase for alternative selectivity based on aromatic interactions.[5][12]
-
Control Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times and can improve peak symmetry.[5]
-
Issue 2: An unexpected or unknown peak is observed in the chromatogram during a stability study.
-
Causality: Forced degradation studies are designed to generate potential degradation products. An unknown peak signifies the formation of a new entity that requires characterization as per ICH guidelines.
-
Strategic Solutions (Workflow):
-
Obtain Mass Information (LC-MS): The first step is to determine the mass-to-charge ratio (m/z) of the unknown peak. This immediately provides its molecular weight.
-
Generate Fragmentation Data (LC-MS/MS): Perform a product ion scan on the parent mass of the unknown peak. The resulting fragmentation pattern provides vital clues about its substructures. Compare this pattern to the fragmentation of the Pemetrexed parent molecule to identify which part of the structure has been modified.[11]
-
Isolate and Purify (Preparative HPLC): If the structure cannot be confidently determined by MS alone, the impurity must be isolated. Develop a preparative HPLC method to collect a sufficient quantity (typically >1 mg) of the pure compound.
-
Definitive Structure Elucidation (NMR): Analyze the isolated impurity using high-field NMR. This will provide the definitive carbon-hydrogen framework and confirm the structure.[5][7]
-
Caption: A systematic workflow for identifying unknown degradation products.
Issue 3: Inconsistent or minimal degradation observed during forced degradation studies.
-
Causality: The goal of forced degradation is to achieve a target degradation of 5-20%, sufficient to prove the stability-indicating nature of the analytical method without completely destroying the sample.[5] Failure to achieve this is often due to stress conditions being too mild or improperly applied.
-
Strategic Solutions:
-
Intensify Stress Conditions: If degradation is below 5%, systematically increase the stressor concentration (e.g., use 0.5N HCl instead of 0.2N), the temperature (e.g., reflux at 60°C), or the duration of exposure.[5][13]
-
Verify Stressor Application: For photostability studies, ensure the sample is in a quartz cuvette or other UV-transparent vessel and is placed at a controlled distance from a calibrated light source within a photostability chamber.[7] For oxidative studies, ensure the oxidizing agent (e.g., H₂O₂) is fresh and thoroughly mixed with the sample solution.
-
Consider the Sample Matrix: The solvent used to dissolve the this compound can impact degradation rates. Degradation may be faster in purely aqueous solutions (once hydrolyzed) compared to solutions containing organic co-solvents.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method validation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at intermediate time points, cool, and neutralize with an equivalent amount of 0.5 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Keep at room temperature for up to 8 hours (base hydrolysis of esters is rapid). Withdraw samples, neutralize with 0.5 N HCl, and analyze.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% (v/v) hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours, protected from light.[8][13]
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of water. Reflux the solution at 80°C for 48 hours, taking samples at various time points.[5][13]
-
Photolytic Degradation: Place the stock solution in a quartz cuvette and expose it to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7] Analyze a control sample wrapped in aluminum foil alongside.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Primary Degradation Pathway |
| Acid Hydrolysis | 0.5 N HCl | 24 hours @ 60°C | Ester Hydrolysis, Side-chain Cleavage |
| Base Hydrolysis | 0.5 N NaOH | 8 hours @ Room Temp | Ester Hydrolysis |
| Oxidation | 10% H₂O₂ | 24 hours @ Room Temp | Oxidation of Pemetrexed Core |
| Thermal | Water | 48 hours @ 80°C | Hydrolysis, Oxidation |
| Photolytic | UV/Vis Light (ICH Q1B) | Per Guideline | Photo-oxidation |
Table 1: Summary of recommended starting conditions for forced degradation studies.
Protocol 2: Stability-Indicating RP-HPLC Method for Pemetrexed and Related Substances
Objective: To separate this compound from its key degradants. This method serves as a robust starting point for further optimization.
| Parameter | Condition |
| Column | Zorbax SB C18 or equivalent (150 mm x 4.6 mm, 5 µm)[5][11] |
| Mobile Phase A | 10 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid[11] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm or 228 nm[7][13] |
| Injection Volume | 10 µL |
Table 2: Example stability-indicating HPLC method parameters.
System Suitability:
-
Before sample analysis, inject a standard solution containing Pemetrexed and a known impurity.
-
Acceptance Criteria: The resolution between the two peaks should be >2.0. The tailing factor for the Pemetrexed peak should be <1.5. The relative standard deviation (%RSD) for five replicate injections should be <2.0%.
References
- BenchChem Technical Support Team. (2025).
-
Jansen, P. J., Smith, W. K., Baertschi, S. W., Dorman, D. E., Kemp, C. A. J., & McCune, K. A. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3256-3268. [Link]
-
ResearchGate. (n.d.). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium | Request PDF. [Link]
-
Baertschi Consulting. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. [Link]
-
ResearchGate. (n.d.). Preliminary degradation results of Pemetrexed disodium. [Link]
-
PubMed. (2018). Pemetrexed degradation by photocatalytic process: Kinetics, identification of transformation products and estimation of toxicity. [Link]
-
Narenderan, S. T., & Meyyanathan, S. N. (2020). A stability-indicating LC-MS/MS method optimization for Pemetrexed through design of experiments: Identification and characterization of major oxidative degradation product. Journal of Pharmaceutical and Biomedical Analysis, 183, 113150. [Link]
-
Pharmaceutical Technology. (2013). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. [Link]
- Google Patents. (n.d.). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.
- Google Patents. (n.d.). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.
-
NHS. (n.d.). Pemetrexed (as pemetrexed disodium) 2mg/mL and 13.5mg/mL in 100mL Sodium Chloride 0.9%w/v Intravenous Infusion Bags. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. [Link]
- Google Patents. (n.d.). Method for preparing improved intermediate for producing high-purity pemetrexed and....
Sources
- 1. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 4. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. baertschiconsulting.com [baertschiconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. Pemetrexed degradation by photocatalytic process: Kinetics, identification of transformation products and estimation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stability-indicating LC-MS/MS method optimization for Pemetrexed through design of experiments: Identification and characterization of major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
Pemetrexed Diethyl Ester HPLC Method Validation: A Technical Support Guide
Welcome to the technical support center for the HPLC method validation of Pemetrexed Diethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into potential challenges and their resolutions. Here, we move beyond mere procedural lists to explain the underlying scientific principles of experimental choices, ensuring a robust and self-validating analytical method.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the development and validation of HPLC methods for this compound.
Q1: What is a suitable starting point for an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. A good starting point would be a C18 or C8 column with a mobile phase consisting of a phosphate or acetate buffer and acetonitrile.[1][2][3] The pH of the buffer is a critical parameter and should be optimized to ensure good peak shape and retention. For Pemetrexed and its related substances, a slightly acidic pH, typically between 3 and 6, is often employed.[1][2][4]
Q2: How do I select the appropriate detection wavelength?
A2: Pemetrexed and its esters exhibit significant UV absorbance. A detection wavelength in the range of 225-254 nm is commonly used.[5][6][7][8] To determine the optimal wavelength, it is recommended to run a UV scan of this compound in the mobile phase. The lambda max (λmax) will provide the highest sensitivity.
Q3: What are the essential validation parameters I need to consider according to ICH guidelines?
A3: For a quantitative impurity method like the analysis of this compound, the key validation parameters according to ICH Q2(R1) guidelines include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11][12][13]
Q4: Why is a forced degradation study necessary?
A4: A forced degradation or stress testing study is crucial to establish the stability-indicating nature of your HPLC method.[1][14][15] By subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, light), you can generate potential degradation products. A validated stability-indicating method must be able to resolve the main peak from all these degradation products and any process-related impurities.[15][16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with the latter half being broader (tailing) or the first half being broader (fronting).
-
Tailing factor (asymmetry factor) significantly greater or less than 1.0.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Secondary Silanol Interactions | Free silanol groups on the silica backbone of the column can interact with basic analytes, causing peak tailing. | 1. Lower Mobile Phase pH: Protonating the silanol groups (by lowering the pH) can reduce these interactions. 2. Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups. 3. Add a Competing Base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can mask the silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | 1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: Lower the concentration of the sample. |
| Inappropriate Solvent for Sample Dissolution | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | 1. Use Mobile Phase as Diluent: Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape. | 1. Flush the Column: Use a strong solvent to wash the column. 2. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
Problem 2: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary significantly between injections or runs.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Pump Issues (Flow Rate Fluctuation) | Inconsistent flow from the HPLC pump will directly affect retention times. | 1. Check for Leaks: Inspect all fittings for any signs of leakage.[17] 2. Degas the Mobile Phase: Air bubbles in the pump can cause pressure fluctuations. 3. Check Pump Seals: Worn pump seals can lead to inconsistent flow rates. |
| Mobile Phase Composition Changes | Evaporation of the more volatile component of the mobile phase can alter its composition and affect retention. | 1. Prepare Fresh Mobile Phase: Use freshly prepared mobile phase for each run. 2. Cover Mobile Phase Reservoirs: This minimizes evaporation. |
| Column Temperature Fluctuations | Retention times can be sensitive to changes in column temperature. | 1. Use a Column Oven: A column oven provides a stable temperature environment.[1] |
Problem 3: Poor Resolution Between this compound and Other Impurities
Symptoms:
-
Peaks are not baseline separated, making accurate quantification difficult.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Chromatographic Selectivity | The mobile phase and stationary phase are not providing adequate separation between the analytes. | 1. Optimize Mobile Phase Composition: Adjust the ratio of organic modifier to aqueous buffer. 2. Change the Organic Modifier: Try a different organic solvent (e.g., methanol instead of acetonitrile). 3. Adjust the pH: Small changes in pH can significantly alter the selectivity for ionizable compounds. |
| Low Column Efficiency | A poorly packed or old column will have lower efficiency, resulting in broader peaks and reduced resolution. | 1. Check System Suitability Parameters: Monitor theoretical plates and tailing factor.[18] 2. Replace the Column: If efficiency is low, the column may be at the end of its life. |
| Inappropriate Column Chemistry | The chosen stationary phase may not be optimal for the separation. | 1. Try a Different Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl or C8 column).[1][5][18] |
Experimental Workflows
Workflow for Method Validation
Caption: Workflow for HPLC Method Validation.
Troubleshooting Decision Tree for Peak Tailing
Caption: Decision Tree for Troubleshooting Peak Tailing.
References
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 588-610. Available from: [Link]
-
Reddy, B. P., et al. (2024). Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Britton, R. G., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3256-3268. Available from: [Link]
-
Reddy, B. P., et al. (2024). Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection. PubMed. Available from: [Link]
-
Srinivasu, M. K., et al. (2011). A Stability-Indicating LC Assay Method for Pemetrexed Disodium. ResearchGate. Available from: [Link]
-
Britton, R. G., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. ResearchGate. Available from: [Link]
-
Hemchand, S., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. ResearchGate. Available from: [Link]
-
Dhalape, V. M., et al. (2020). RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. Research Journal of Pharmacy and Technology, 13(1), 24-29. Available from: [Link]
-
Raju, V. K., et al. (2023). RP-HPLC Method Development, Validation Including Stability Indicating and Forced Degradation Studies for the Estimation of Pemetrexed in API and Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2011). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology, 35(9). Available from: [Link]
-
Rao, J. V., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 113-117. Available from: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. Available from: [Link]
-
Rao, J. V., et al. (2012). Development and validation of RP-HPLC method for related substance of pemetrexed disodium. ResearchGate. Available from: [Link]
-
Patel, A. D., et al. (2011). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC AND UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PEMETREXED DISODIUM IN BULK DRUG AND PHARMACEUTICAL FORMULATION. International Journal of Drug Development & Research, 3(2), 301-307. Available from: [Link]
-
Kumar, A., et al. (2011). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. ResearchGate. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Dotse, K. L., et al. (2023). Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. Walsh Medical Media. Available from: [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
Dotse, K. L., et al. (2023). Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. Walsh Medical Media. Available from: [Link]
-
Dhalape, V. M., et al. (2020). RP-hplc method validation for quantitative analysis of pemetrexed disodium hemipentahydrate. ResearchGate. Available from: [Link]
-
Supelco. (n.d.). HPLC Troubleshooting Guide. Washington State University. Available from: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijddr.in [ijddr.in]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of Pemetrexed Diethyl Ester
Welcome to the technical support center for the synthesis of Pemetrexed Diethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize impurities and enhance the robustness of your synthesis.
Section 1: Troubleshooting Guide - Navigating Common Impurity Challenges
This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Q1: My final product shows a persistent impurity at a low level (around 0.02-0.05%) identified as an N-methyl derivative. What is the source and how can I control it?
Root Cause Analysis:
The N-methyl impurity is typically formed during the peptide coupling step when using 2-chloro-4,6-dimethoxytriazine (CDMT) as an activator in the presence of N-methylmorpholine (NMM). The source of the methyl group is the CDMT itself, not the NMM as might be initially suspected. The CDMT and NMM can form a complex that, when in excess and with prolonged reaction times or elevated temperatures, can act as a methylating agent, transferring a methyl group to the N1-nitrogen of the pyrrolo[2,3-d]pyrimidine core of the pemetrexed molecule.[1][2]
Troubleshooting & Mitigation Strategy:
Control of the N-methyl impurity hinges on precise management of the coupling reaction conditions.
-
Stoichiometry Control: Use only a slight excess of the CDMT coupling reagent. A large excess increases the concentration of the methylating species. A typical excess of 5% is sufficient, but increasing this to 35% has been shown to increase N-methyl impurity formation, especially with extended reaction times.[3]
-
Temperature Management: Maintain a low temperature during the formation of the active ester intermediate. The reaction of the pemetrexed core acid with CDMT/NMM should be conducted at approximately 0°C.[3] After the addition of L-glutamic acid diethyl ester, the reaction can be allowed to warm to room temperature, but careful monitoring is essential.[3][4]
-
Reaction Time: Do not prolong the coupling reaction unnecessarily. Once the reaction is complete (as monitored by HPLC or TLC), proceed with the workup. Extended stirring at room temperature can lead to a slight increase in the N-methyl impurity.[3]
Experimental Protocol: Optimized Coupling Step
-
In a reaction vessel under an inert atmosphere, dissolve the starting benzoic acid precursor (1.0 eq) and N-methylmorpholine (NMM) (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of 2-chloro-4,6-dimethoxytriazine (CDMT) (1.05 eq) in DMF, maintaining the temperature at 0-5°C.
-
Stir the mixture at this temperature for 1 hour to form the active ester.
-
Add a solution of L-glutamic acid diethyl ester hydrochloride (1.1-1.3 eq) in DMF.
-
Allow the reaction to slowly warm to 20-25°C and stir for 1-2 hours, monitoring for completion.
-
Proceed immediately to the aqueous workup upon completion.
Q2: I'm observing a significant amount of the D-enantiomer (Impurity E) in my product. What causes this and how can it be prevented?
Root Cause Analysis:
The presence of the undesired (R)-enantiomer of pemetrexed can originate from two primary sources:
-
Contaminated Starting Material: The commercial diethyl L-glutamate used in the coupling reaction may contain small amounts of the diethyl D-glutamate enantiomer.[1]
-
Racemization during Hydrolysis: The subsequent saponification of the diethyl ester to form the pemetrexed diacid can cause racemization at the chiral center of the glutamate moiety. This is particularly problematic under harsh basic conditions, such as elevated temperatures (e.g., >30°C) and prolonged reaction times.[1][5]
Troubleshooting & Mitigation Strategy:
-
Starting Material Qualification: Source high-purity diethyl L-glutamate with a low enantiomeric impurity content. It is advisable to test the enantiomeric purity of the starting material using a validated chiral HPLC method before use.
-
Controlled Hydrolysis Conditions: The saponification step must be carefully controlled to prevent racemization.
-
Temperature: Perform the hydrolysis at a controlled, low temperature. A range of 5-20°C is recommended.[6] Avoid heating the reaction mixture.
-
Reaction Time: Monitor the reaction closely and neutralize the mixture as soon as the saponification is complete to minimize the exposure time to the basic environment.
-
pH Control: During the subsequent neutralization and precipitation of the diacid, control the pH carefully.
-
Analytical Protocol: Chiral HPLC for Enantiomeric Purity
A validated chiral HPLC method is essential for monitoring this impurity.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.[3][4] |
| Mobile Phase | A mixture of n-Hexane, Ethanol, Isopropyl alcohol, and Trifluoroacetic acid (TFA). A typical ratio is 250:650:100:1 (v/v/v/v).[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[3] |
| Detection | UV at 240 nm[3] |
Q3: My HPLC chromatogram shows peaks corresponding to dimer impurities, especially after the hydrolysis step. How are these formed and what is the remedy?
Root Cause Analysis:
Dimer impurities are typically formed during the basic hydrolysis of the this compound.[1] Exposing the molecule to strong basic conditions (e.g., 0.1 M NaOH) and high temperatures (e.g., 70°C) can promote oxidative coupling or other intermolecular reactions, leading to the formation of various dimeric structures.[1] The European Pharmacopoeia even describes this method to intentionally prepare a reference standard for these impurities.[1]
Troubleshooting & Mitigation Strategy:
The key to preventing dimer formation is to use milder conditions for the saponification of the diethyl ester.
-
Temperature Control: As with preventing racemization, avoid high temperatures during hydrolysis. Conduct the reaction at room temperature or below (5-20°C).[6]
-
Base Concentration: Use the minimum necessary concentration of the base (e.g., NaOH) to drive the reaction to completion in a reasonable time.
-
Inert Atmosphere: While oxidation is a primary degradation pathway in aqueous solutions, performing the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of oxidative dimers.[7]
Q4: I am having difficulty purifying the crude this compound. What is an effective purification protocol?
Root Cause Analysis:
Crude this compound from the coupling reaction will contain unreacted starting materials, coupling reagents and their byproducts, and any side-products formed during the reaction. A robust purification protocol is essential to achieve the high purity required for the subsequent hydrolysis step.
Troubleshooting & Mitigation Strategy:
A multi-step approach involving an aqueous wash followed by recrystallization or precipitation is highly effective.
Experimental Protocol: Purification of this compound
-
Aqueous Workup:
-
After the coupling reaction is complete, dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM).
-
Wash the organic phase with a mild basic aqueous solution, such as a saturated sodium bicarbonate solution. This will remove acidic components, including unreacted starting acid and byproducts from the coupling reagent. A pH between 7 and 8 is often preferred for this wash.[8]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization/Precipitation:
-
Method A (Recrystallization): Dissolve the crude ester in a minimal amount of a hot solvent mixture, such as DMSO/ethanol or DMF/ethanol.[3][4] A patent suggests dissolving the crude product in DMSO at 45-55°C, followed by the addition of ethanol to induce crystallization.[9]
-
Method B (Anti-solvent Precipitation): Dissolve the crude ester in a polar aprotic solvent like DMF or DMSO at a moderate temperature (e.g., 40-70°C). Then, add a polar organic anti-solvent, such as ethanol, acetone, or ethyl acetate, to precipitate the purified product.[7][8] Cool the mixture to 0-10°C to maximize recovery.[8]
-
Filter the purified solid, wash with a cold solvent (e.g., cold ethanol), and dry under vacuum.
-
The choice of solvent system can be critical and may require some optimization based on the specific impurity profile of your crude material.
Section 2: Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
What is the optimal reaction temperature for the coupling step?
-
To minimize the formation of byproducts, the initial activation of the carboxylic acid with CDMT should be performed at a low temperature, ideally between 0-5°C. After the addition of the diethyl L-glutamate, the reaction can be allowed to warm to room temperature (20-25°C). Some studies suggest that maintaining a lower temperature throughout the reaction (e.g., 5-15°C) can significantly improve the final purity of the diethyl ester.[4][6]
-
-
Which solvent is best for the coupling reaction?
-
Can I use a different coupling agent instead of CDMT?
-
While CDMT is widely used, other peptide coupling reagents can be employed. However, it's important to consider that alternative reagents may have different side reaction profiles. For example, using HATU has also been reported to result in diastereomeric mixtures in certain contexts.[1] If switching from CDMT, a thorough investigation into potential new impurities is necessary.
-
Impurity Profiling & Analysis
-
My HPLC peak for Pemetrexed is tailing. What should I check?
-
Peak tailing for basic compounds like Pemetrexed is often caused by secondary interactions with free silanol groups on the silica-based HPLC column.
-
Check Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3-4) to keep the silanol groups protonated and reduce interaction.[10]
-
Use an End-capped Column: High-quality, end-capped columns are designed to minimize exposed silanol groups.
-
Consider a Different Stationary Phase: C8 or Phenyl columns can sometimes offer better peak shape and selectivity compared to C18 for this class of compounds.[11]
-
-
-
I am seeing poor resolution between this compound and an impurity. How can I improve the separation?
-
Optimizing the mobile phase is the most effective way to improve resolution.
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to their different solvent properties.[12]
-
Modify Buffer pH: Small changes in the mobile phase pH can significantly impact the retention times of ionizable impurities, thereby improving resolution.[13]
-
-
Section 3: Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the main reaction pathway and the formation of a key impurity.
Diagram 1: General Synthesis Workflow
Caption: Synthetic workflow for this compound and subsequent hydrolysis.
Diagram 2: N-Methyl Impurity Formation Pathway
Caption: Mechanism of N-Methyl impurity formation from the CDMT-NMM complex.
References
-
Kjell, D.P., et al. (2005). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development, 9, 738–742. Available at: [Link]
-
Michalak, O., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10004-10031. Available at: [Link]
- Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using the intermediate. (2016). Google Patents. US20160214987A1.
-
Michalak, O., et al. (2016). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. PeerJ Preprints. Available at: [Link]
-
Pemetrexed (as pemetrexed disodium) 2mg/mL and 13.5mg/mL in 100mL Sodium Chloride 0.9%w/v Intravenous Infusion Bags (Baxter Viaflo). (n.d.). SPS. Available at: [Link]
-
Michalak, O., et al. (2016). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. ResearchGate. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]
-
LabVeda. (2021). Poor HPLC Peak Shapes: Troubleshooting. Available at: [Link]
-
Ucci, A. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]
-
Michalak, O., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Semantic Scholar. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
- A novel process for the synthesis of pemetrexed disodium salt. (2012). Google Patents. EP2409978A2.
-
Berthemy, A., et al. (2004). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. Journal of Chromatography A, 1030(1-2), 43-51. Available at: [Link]
-
Chromatography Central. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]
- Method for preparing an intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using the intermediate. (2016). Google Patents. US20160214987A1.
-
The Chromatography Guru. (2025). How to Prepare and Optimise HPLC Mobile Phases. Available at: [Link]
-
Michalak, O., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. ResearchGate. Available at: [Link]
-
Won, D.H., et al. (2020). Effect of pH on the pemetrexed degradation induced by stress condition at 60 °C in aqueous solution. ResearchGate. Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
Cmoch, P., et al. (2016). New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium. Molecules, 21(11), 1446. Available at: [Link]
-
van Hout, M., et al. (2020). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Journal of Chromatography B, 1143, 122061. Available at: [Link]
-
Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Available at: [Link]
-
Warner, A., et al. (2015). Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 105, 46-54. Available at: [Link]
-
Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5293. Available at: [Link]
-
Kemp, D.S., et al. (1970). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 92(15), 4756-4757. Available at: [Link]
Sources
- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug [PeerJ Preprints] [peerj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20160214987A1 - Method for preparing an intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using the intermediate - Google Patents [patents.google.com]
- 7. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 8. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. molnar-institute.com [molnar-institute.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sepscience.com [sepscience.com]
Pemetrexed Diethyl Ester stability and storage conditions
Welcome to the dedicated technical support resource for Pemetrexed Diethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability, storage, and handling of this compound. Our goal is to empower you with the knowledge to mitigate common experimental challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound.
1. What is this compound and how does it differ from Pemetrexed?
This compound (CAS 146943-43-3) is a protected intermediate used in the synthesis of Pemetrexed.[1][2] Pemetrexed is a multi-targeted antifolate agent that inhibits key enzymes in the folate pathway, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), making it an effective antineoplastic agent.[3] The diethyl ester form has the carboxylic acid groups of the glutamic acid portion of the molecule protected as ethyl esters. This modification alters its solubility and requires hydrolysis to yield the active Pemetrexed molecule.
2. What are the recommended storage conditions for solid this compound?
Proper storage is crucial to maintain the integrity of the compound. The following conditions are recommended for the solid powder form:
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
The compound is stable for several weeks at ambient temperature during shipping.[1] For optimal longevity, it is advised to store it under the recommended long-term conditions upon receipt.
3. How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, it is critical to use anhydrous DMSO to minimize hydrolysis of the ester groups.
Stock Solution Storage Recommendations:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months): -20°C
It is best practice to prepare fresh solutions for experiments. If you need to store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.
4. What are the primary degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, the degradation of the parent compound, Pemetrexed, in aqueous solutions is well-understood and primarily occurs through oxidation and hydrolysis.[4][5] It is reasonable to infer that the diethyl ester is also susceptible to these pathways, particularly hydrolysis of the ester groups, which can be accelerated by acidic or alkaline conditions. Oxidation is another significant degradation route for Pemetrexed, leading to the formation of various byproducts.[4][5]
Troubleshooting Guide
This section provides solutions to specific issues that you may encounter during your experiments with this compound.
Issue 1: Precipitation of the compound in aqueous media.
Symptoms:
-
You observe cloudiness or visible precipitate after diluting your DMSO stock solution into an aqueous buffer or cell culture medium.
Causality:
-
This compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of the solution if its solubility limit is exceeded.
Self-Validating Protocol to Resolve Precipitation:
-
Initial Assessment:
-
Visually inspect the solution for any signs of precipitation immediately after dilution and after a short incubation period.
-
If possible, centrifuge a small aliquot of the solution to see if a pellet forms.
-
-
Step-by-Step Solution:
-
Step 1: Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous medium.
-
Step 2: Optimize the Dilution Method:
-
Pre-warm your aqueous buffer or medium to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous medium, add the DMSO stock solution dropwise. This rapid mixing can help to keep the compound in solution.
-
-
Step 3: Use a Surfactant (with caution): For in vitro assays, a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) can help to maintain solubility. However, you must first validate that the surfactant does not interfere with your experimental assay.
-
Step 4: Consider a different solvent system: If your experiment allows, you might explore using a co-solvent system, but this needs to be carefully validated for compatibility with your biological system.
-
-
Validation:
-
After implementing the changes, visually inspect the solution again for any signs of precipitation.
-
Run a control experiment to ensure that any changes to the solvent or additives do not affect your experimental outcome.
-
Issue 2: Inconsistent or lower-than-expected activity in assays.
Symptoms:
-
You observe high variability between replicate experiments.
-
The compound shows lower potency than reported in the literature for the active form (Pemetrexed).
Causality:
-
Degradation of Stock Solution: The ester groups may have hydrolyzed over time, especially if the DMSO stock was not anhydrous or if it was stored improperly.
-
Incomplete Hydrolysis to Active Form: If your assay relies on the activity of Pemetrexed, the diethyl ester must be hydrolyzed to the active diacid form. This hydrolysis may not be efficient under your experimental conditions.
-
Precipitation: As discussed in the previous issue, if the compound is not fully dissolved, the actual concentration in your assay will be lower than intended.
Logical Workflow for Troubleshooting Inconsistent Activity:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol for Stock Solution Integrity Check:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Aliquot the new stock solution into single-use vials and store them at -20°C.
-
Repeat the experiment using a freshly thawed aliquot of the new stock solution.
-
Compare the results to those obtained with the old stock solution. If the results are now consistent and show the expected activity, it is likely that the old stock solution had degraded.
Issue 3: Appearance of unexpected peaks in HPLC analysis.
Symptoms:
-
When analyzing your sample by HPLC, you observe additional peaks that are not present in the reference standard of this compound.
Causality:
-
Degradation: The compound may have degraded due to exposure to light, high temperatures, or incompatible solvents. The primary degradation pathways are likely hydrolysis and oxidation.[4][5]
-
Contamination: The sample may have been contaminated during handling.
Hypothetical Degradation Pathway of this compound:
Caption: Potential degradation pathways of this compound.
Protocol for Investigating Unexpected HPLC Peaks:
-
Protect from Light: Repeat the sample preparation procedure in a dark environment or using amber vials to minimize light-induced degradation.
-
Control Temperature: Ensure that the sample is kept cool during preparation and analysis.
-
Check Solvent Compatibility: Verify that the solvents used in your sample preparation and HPLC mobile phase are compatible with the compound and will not cause degradation.
-
Analyze a Fresh Sample: Prepare a new sample from the solid compound and analyze it immediately to determine if the degradation is time-dependent.
-
Stress Studies (Advanced): To identify the nature of the degradation products, you can perform forced degradation studies by exposing the compound to acidic, basic, oxidative, and photolytic conditions and analyzing the resulting samples by HPLC-MS. This can help to identify the degradation products.
References
-
Physical and chemical stability of pemetrexed in infusion solutions. PubMed. Available at: [Link]
-
Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags. National Institutes of Health. Available at: [Link]
-
Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. PubMed. Available at: [Link]
-
Pemetrexed (as pemetrexed disodium) 2mg/mL and 13.5mg/mL in 100mL Sodium Chloride 0.9%w/v Intravenous Infusion Bags (Baxter Viaf...). Available at: [Link]
-
Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. ResearchGate. Available at: [Link]
- Method for preparing improved intermediate for producing high-purity pemetrexed and... Google Patents.
- A novel process for the synthesis of pemetrexed disodium salt. Google Patents.
-
Development of stable formulations of pemetrexed. DergiPark. Available at: [Link]
- Preparation method of this compound with high purity and the... Google Patents.
-
This compound | C24H29N5O6 | CID 135487707. PubChem. Available at: [Link]
-
This compound TOSYLATE. Gsrs. Available at: [Link]
Sources
Technical Support Center: Pemetrexed Diethyl Ester Synthesis
Welcome to the technical support center for the synthesis of Pemetrexed Diethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly in overcoming poor yields and managing impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
I. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most frequent issues encountered during the synthesis of this compound, which is the key intermediate in the production of Pemetrexed disodium.
Q1: My overall yield is consistently low (<75%). What are the primary factors I should investigate?
A1: Low yield in this peptide coupling reaction is a multifaceted issue. The investigation should systematically address three areas: quality of starting materials, reaction conditions, and the work-up/purification process.
-
Quality of Starting Materials:
-
L-Glutamic Acid Diethyl Ester: It is critical to use the free base form of L-glutamic acid diethyl ester rather than its hydrochloride (HCl) salt directly in the coupling reaction. If you are starting with the HCl salt, an explicit desalting step or an in-situ free-basing with a suitable base is necessary to ensure the nucleophilicity of the amine.[1][2][3] Incomplete conversion to the free base will result in a lower concentration of the active nucleophile, leading to an incomplete reaction.
-
Pemetrexed Precursor Acid: The purity of the core intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, is paramount.[4][5][6] Impurities in this starting material can interfere with the coupling reaction or co-precipitate with the final product, complicating purification and reducing the isolated yield of the desired compound.
-
-
Reaction Conditions:
-
Temperature Control: The coupling reaction is often exothermic, especially during the addition of reagents.[2] A lack of stringent temperature control (ideally maintained between 0-15°C) can lead to the formation of a significant amount of byproducts, which directly consumes starting materials and reduces the theoretical yield.[2][3]
-
Reagent Stoichiometry: The molar ratios of the coupling agent (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT) and the base (e.g., N-methylmorpholine, NMM) to the carboxylic acid are critical. An excess of the coupling agent can lead to side reactions, while insufficient base can result in incomplete activation and reaction.
-
-
Work-up and Purification:
-
Extraction and Washing: The initial work-up, often involving washing with a basic aqueous solution, is crucial for removing unreacted coupling agents and their byproducts.[7][8][9]
-
Crystallization/Precipitation: The isolation of this compound as a solid is a critical step for achieving high purity and yield. The choice of solvent and anti-solvent (e.g., dissolving in DMSO or DMF and precipitating with ethanol) and the control of temperature during precipitation and cooling are vital.[1][7][10] An optimized crystallization protocol can dramatically improve the isolated yield from a crude reaction mixture.[7][8][9]
-
Q2: My HPLC analysis shows a persistent impurity with a Relative Retention Time (RRT) of approximately 1.01-1.03. What is this impurity and how can it be minimized?
A2: This is a well-documented process-related impurity. Its formation is strongly correlated with the reaction temperature during the coupling step.[2][3]
-
Cause: Elevated temperatures, often resulting from an uncontrolled exotherm upon reagent addition, promote the side reaction that generates this byproduct.[2]
-
Mitigation Strategy: The most effective way to minimize this impurity to below 0.15% is to implement strict temperature control. The reaction mixture should be maintained at a lower temperature, typically between 0°C and 15°C, throughout the addition of the coupling agent and the glutamate ester.[2][3] This reduces the rate of the side reaction relative to the desired peptide bond formation.
Q3: I have identified the N-Methyl Pemetrexed impurity in my final product. What is the source of this methylation?
A3: The N-methylation impurity is a known byproduct that can arise from the specific reagents used in the coupling step.
-
Source: The primary source is often the coupling agent, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which can act as a methylating agent.[11] The solvent, N,N-dimethylformamide (DMF), in the presence of a base like N-methylmorpholine (NMM), has also been reported as a potential source for related impurities.[12]
-
Mechanism: The methyl groups on CDMT can be transferred to the nucleophilic nitrogen on the pyrrolo[2,3-d]pyrimidine ring system.
-
Mitigation Strategy: While this impurity typically forms at very low levels (ca. 0.02%), ensuring that the stoichiometry of CDMT is not excessively high can help.[11] If this impurity becomes problematic, investigating alternative coupling reagents that do not possess methylating potential may be necessary.
Q4: The reaction appears incomplete, with significant amounts of the starting benzoic acid derivative remaining. What are the likely causes?
A4: An incomplete reaction points to a failure in one of the two key processes: the activation of the carboxylic acid or the availability of the amine nucleophile.
-
Ineffective Carboxylic Acid Activation:
-
Reagent Quality: Ensure the coupling agent (e.g., CDMT) has not degraded. These reagents can be sensitive to moisture.
-
Activation Conditions: The formation of the active ester from the benzoic acid derivative and the coupling agent requires an appropriate base (like NMM) and anhydrous conditions. The presence of water can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid.
-
-
Insufficient Active Nucleophile:
-
Incomplete Free-Basing: As mentioned in A1, if you are using L-glutamic acid diethyl ester hydrochloride, the most common cause of an incomplete reaction is insufficient free-basing. The protonated amine is not nucleophilic. Ensure the pH is adjusted correctly (typically to 8.5-9.5) during the desalting step or that a sufficient molar equivalent of base is used for the in-situ process.[1]
-
II. Scientific FAQs: Understanding the "Why"
This section explores the fundamental chemistry behind the synthesis to provide a deeper understanding of the critical parameters.
Q5: What is the precise role of the coupling agent (e.g., CDMT) and the base (e.g., NMM) in the reaction?
A5: This reaction is a classic peptide coupling, where an amide bond is formed between a carboxylic acid and an amine.
-
CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine): The carboxylic acid is not reactive enough to form an amide bond directly with the amine under mild conditions. CDMT acts as a carboxylic acid activator . In the presence of a base, it reacts with the benzoic acid derivative to form a highly reactive triazinyl active ester. This active ester is an excellent electrophile.[11][12]
-
NMM (N-methylmorpholine): NMM serves two primary functions. First, it acts as a base to abstract a proton from the carboxylic acid, facilitating its reaction with CDMT. Second, it neutralizes the hydrochloric acid (HCl) that is generated during the formation of the active ester, driving the reaction forward.
The subsequent step is a nucleophilic acyl substitution, where the free amine of the L-glutamic acid diethyl ester attacks the carbonyl carbon of the activated ester, displacing the triazine moiety and forming the desired amide bond.
Q6: Why is purification via a p-toluenesulfonic acid (PTSA) salt often employed for the diethyl ester intermediate?
A6: Isolating the this compound as its p-toluenesulfonate (PTSA) salt is a common and effective purification strategy.[2][10]
-
Enhanced Crystallinity: The free base of the diethyl ester can sometimes be difficult to crystallize or may precipitate as an amorphous solid or oil. The formation of a salt with p-toluenesulfonic acid often results in a highly crystalline solid that is much easier to handle and purify through recrystallization.[2]
-
Improved Purity: This method allows for the selective precipitation of the desired product, leaving many process-related impurities behind in the mother liquor. It is possible to achieve very high purity (>99.5%) for the intermediate using this technique.[2][3]
-
Caution: It is important to note that the use of p-toluenesulfonic acid in the presence of alcohols (like ethanol, which is often used as a solvent) carries a risk of forming genotoxic p-toluenesulfonic acid esters.[8][9] Therefore, processes utilizing this step must be carefully controlled and validated to ensure the final active pharmaceutical ingredient is free from these harmful impurities.
III. Data Summary & Protocols
Key Parameters for Optimization
| Parameter | Recommended Setting | Rationale & Impact on Yield/Purity |
| Reaction Temperature | 0 - 15°C | Minimizes the formation of temperature-dependent byproducts (e.g., impurity at RRT ~1.01-1.03), thereby increasing yield and purity.[2][3] |
| Starting Amine | L-Glutamic Acid Diethyl Ester (Free Base) | Ensures the availability of the nucleophilic amine for the coupling reaction. Using the HCl salt directly will prevent the reaction.[1][2] |
| Purification Method | Crystallization / Precipitation | Critical for isolating a pure, solid product. Solvent systems like DMF/Ethanol or DMSO/Ethanol are effective.[1][7][10] |
| Work-up | Aqueous basic wash (e.g., NaHCO₃) | Removes acidic impurities and unreacted coupling agent byproducts.[7][8] |
Protocol: Free-Basing of L-Glutamic Acid Diethyl Ester Hydrochloride
-
Dissolve L-Glutamic acid diethyl ester hydrochloride in dichloromethane (DCM).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium carbonate or sodium bicarbonate while monitoring the pH, adjusting it to between 8.5 and 9.5.[1]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer again with DCM to recover any remaining product.
-
Combine the organic layers and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution of the free base directly in the coupling reaction.
IV. Visualized Workflows
General Synthesis Workflow
Caption: High-level workflow for this compound synthesis.
Troubleshooting Decision Tree
Sources
- 1. An Improved And Efficient Process For The Preparation Of Pemetrexed [quickcompany.in]
- 2. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 3. WO2015034293A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 4. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid | 137281-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 10. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method Development for Pemetrexed Isomers: A Technical Support Center
Welcome to the technical support center for chiral HPLC method development of Pemetrexed isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As your partner in chromatography, we aim to empower you with the knowledge to develop robust and reliable methods for the critical task of separating Pemetrexed enantiomers.
Understanding the Challenge: The Chirality of Pemetrexed
Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2][3] Its chemical structure contains a single chiral center at the α-carbon of the glutamate moiety, leading to the existence of two enantiomers: the therapeutically active L-form (S-isomer) and the D-form (R-isomer).[4] Regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs, making a reliable chiral separation method essential for quality control and regulatory compliance.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a chiral environment, most commonly by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and, thus, separation.[5]
Section 1: A Step-by-Step Guide to Chiral Method Development for Pemetrexed
Developing a successful chiral HPLC method is often an empirical process, but a systematic approach can significantly streamline your efforts.[5] This section provides a detailed workflow for developing a robust method for separating Pemetrexed isomers.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
The choice of the CSP is the most critical factor in chiral method development. For Pemetrexed, polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives coated or immobilized on a silica support, have proven to be highly effective.[1][6]
A recommended starting point for Pemetrexed is an amylose-based CSP, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[1][6] These phases are known for their broad applicability and have demonstrated success in resolving a wide range of chiral compounds, including those with structures similar to Pemetrexed.
Table 1: Recommended Chiral Stationary Phases for Pemetrexed Isomer Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Particle Size (µm) | Column Dimensions (mm) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
This table provides examples of commonly used CSPs. Other phases may also be suitable.
Mobile Phase Optimization: Fine-Tuning the Selectivity
The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. For polysaccharide-based CSPs, normal-phase, polar organic, and reversed-phase modes can be employed. For Pemetrexed, a normal-phase or polar organic mode is often preferred.
A typical starting mobile phase for the separation of Pemetrexed isomers on an amylose-based CSP consists of a mixture of a non-polar solvent (like n-hexane), an alcohol (like ethanol or isopropanol), and an acidic additive (like trifluoroacetic acid - TFA).[1][6]
Experimental Protocol: Initial Mobile Phase Screening
-
Prepare the mobile phase: A common starting composition is n-Hexane:Ethanol:Isopropyl Alcohol:TFA in a ratio of 250:650:100:1 (v/v/v/v).[1][6]
-
Equilibrate the column: Flush the column with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample: Dissolve the Pemetrexed standard in the mobile phase to a concentration of approximately 1-2 mg/mL.[6]
-
Inject the sample: Inject 10 µL of the sample solution.[6]
-
Monitor the separation: Use a UV detector set to 240 nm to monitor the elution of the isomers.[1][6]
The Role of Additives: Enhancing Peak Shape and Resolution
Acidic or basic additives are often essential in chiral separations to suppress the ionization of the analyte and improve peak shape and resolution. For Pemetrexed, which is an acidic compound, an acidic additive like TFA is crucial.[1][6] The acidic additive ensures that Pemetrexed is in a neutral form, leading to more consistent interactions with the CSP.
Optimizing Temperature and Flow Rate
-
Temperature: The effect of temperature on chiral separations can be complex.[7][8] Generally, lower temperatures lead to better resolution but longer analysis times and higher backpressure. A good starting point for Pemetrexed is 35°C.[1][6] It is advisable to evaluate a temperature range (e.g., 25°C to 40°C) to find the optimal balance between resolution and efficiency.
-
Flow Rate: The flow rate affects both the analysis time and the efficiency of the separation. A lower flow rate generally improves resolution but increases the run time. For a 4.6 mm ID column, a flow rate of 0.5 to 1.0 mL/min is a typical starting range.[6]
Section 2: Troubleshooting Guide for Pemetrexed Chiral HPLC
This section addresses common problems encountered during the chiral separation of Pemetrexed isomers in a question-and-answer format.
Q1: Why am I seeing poor or no resolution between the Pemetrexed enantiomers?
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP):
-
Incorrect Mobile Phase Composition:
-
Explanation: The polarity and composition of the mobile phase are critical for achieving selectivity.
-
Solution: Systematically vary the ratio of the mobile phase components. For a n-hexane/ethanol/isopropanol mobile phase, try altering the percentage of the alcohols. Sometimes, a small change can have a significant impact on resolution.
-
-
Absence of an Acidic Additive:
-
Explanation: Pemetrexed has acidic functional groups. Without an acidic additive like TFA, the molecule can be in an ionized state, leading to poor peak shape and loss of resolution.
-
Solution: Ensure that a suitable concentration of an acidic additive (e.g., 0.1% TFA) is present in your mobile phase.[1][6]
-
Q2: My peaks are broad and tailing. What can I do to improve the peak shape?
Possible Causes & Solutions:
-
Secondary Interactions:
-
Explanation: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing.
-
Solution: The acidic additive (TFA) should help minimize these interactions. You can also try adding a small amount of a basic modifier like diethylamine (DEA), but be cautious as this can significantly alter the selectivity.
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Flush the column with a strong solvent (compatible with the CSP) to remove contaminants. If the problem persists, the column may need to be replaced. Always check the manufacturer's guidelines for column cleaning procedures.
-
-
Extra-Column Volume:
-
Explanation: Excessive tubing length or a large-volume detector cell can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Use a low-volume flow cell if available.
-
Q3: The retention times of my peaks are drifting. What is causing this instability?
Possible Causes & Solutions:
-
Column Equilibration:
-
Explanation: Chiral separations, especially with polysaccharide-based CSPs, can require long equilibration times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. It's not uncommon for these columns to require several hours of flushing with a new mobile phase.
-
-
Mobile Phase Instability:
-
Explanation: Evaporation of volatile mobile phase components (like n-hexane) can alter the composition and lead to shifting retention times.
-
Solution: Keep the mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily.
-
-
Temperature Fluctuations:
-
Explanation: Changes in ambient temperature can affect retention times.[7]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
"Memory Effects" of Modifiers:
-
Explanation: Some mobile phase additives, particularly TFA, can be strongly retained by the stationary phase and can be difficult to completely remove.[9] This can affect subsequent analyses with different mobile phases.
-
Solution: If you are switching between methods with and without TFA, dedicate a column to each method or use a rigorous flushing procedure between methods.
-
Q4: I am seeing co-elution of the D-isomer with an impurity. How can I resolve this?
Possible Causes & Solutions:
-
Insufficient Resolution:
-
Explanation: The current method may not have enough resolving power to separate the closely eluting peaks.
-
Solution:
-
Optimize the mobile phase: Fine-tune the mobile phase composition as described in Q1.
-
Lower the temperature: A decrease in temperature can sometimes increase the separation factor between two peaks.[7]
-
Reduce the flow rate: This can improve the efficiency of the separation.
-
-
-
Method Specificity:
-
Explanation: The method needs to be specific for the D-isomer in the presence of all potential process-related impurities.[6]
-
Solution: Spike your sample with known impurities to confirm their retention times relative to the Pemetrexed enantiomers. This will help in optimizing the method for specificity.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is a typical resolution value I should aim for between the Pemetrexed enantiomers?
A: For quantitative analysis, a resolution (Rs) of greater than or equal to 2.0 is generally considered desirable to ensure accurate integration of the peaks.[6]
Q: Can I use a gradient elution for this separation?
A: While isocratic elution is more common for chiral separations on polysaccharide-based CSPs, a gradient can sometimes be used to reduce the analysis time, especially if there are late-eluting impurities. However, re-equilibration times between runs will be longer.
Q: How can I determine the elution order of the L- and D-isomers?
A: The elution order can be determined by injecting a standard of the pure L-isomer (the active pharmaceutical ingredient).
Q: How stable are Pemetrexed solutions?
A: The stability of Pemetrexed solutions can depend on the diluent. It is recommended to prepare solutions fresh daily. In some cases, solutions have been found to be stable for up to 24 hours at room temperature.[6]
Q: What detection wavelength is optimal for Pemetrexed?
A: Pemetrexed has two wavelength maxima, but 240 nm is commonly used for monitoring the D-isomer.[1][6]
Visualizing the Workflow
Diagram 1: Chiral Method Development Workflow for Pemetrexed
Caption: A systematic workflow for chiral HPLC method development for Pemetrexed.
Diagram 2: Troubleshooting Logic for Poor Resolution
Caption: A logical flow for troubleshooting poor resolution in Pemetrexed chiral separations.
References
- Chiral HPLC Separ
- Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology.
- Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology.
- Quality Control North West (Liverpool).
- Enantiomeric separation and validation of D-isomer in Pemetrexed disodium-An anti-cancer agent using Chiral HPLC | Request PDF.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. International Journal of Pharmaceutical Sciences Review and Research.
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
- Pemetrexed | C20H21N5O6 | CID 135410875. PubChem - NIH.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Recent Advances on Chiral Mobile Phase Additives: A Critical Review.
- HPLC Column and Separation and Separ
- Pemetrexed.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
- Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace.
- Chemical structure of pemetrexed disodium. | Download Scientific Diagram.
- Trouble with chiral separations.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.
- Pemetrexed. Wikipedia.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pemetrexed - Wikipedia [en.wikipedia.org]
- 4. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. rjptonline.org [rjptonline.org]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Forced Degradation Studies of Pemetrexed Diethyl Ester
Welcome to the technical support center for forced degradation studies of Pemetrexed Diethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. As there is a notable scarcity of published forced degradation studies specifically for this compound, this document synthesizes information from extensive studies on the active pharmaceutical ingredient, Pemetrexed Disodium, with fundamental chemical principles of ester degradation.
Part 1: Understanding the Degradation Landscape of this compound
This compound is a key intermediate in the synthesis of the antifolate drug Pemetrexed. Its stability profile is crucial for ensuring the purity of the final active pharmaceutical ingredient (API). Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
The primary degradation pathways for the Pemetrexed core structure are known to be oxidation and hydrolysis .[1][2] For this compound, the two ester functionalities introduce a higher susceptibility to hydrolysis, which is expected to be a principal degradation route.
Below is a visual representation of the expected primary degradation pathways for this compound.
Caption: Expected degradation pathways for this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the forced degradation of this compound.
Q1: What are the primary degradation pathways I should expect for this compound?
A1: Based on the structure and data from Pemetrexed Disodium, you should anticipate two main degradation pathways:
-
Hydrolysis: The diethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, yielding the monoethyl ester and subsequently the Pemetrexed diacid.[3]
-
Oxidation: The pyrrolo[2,3-d]pyrimidine core is prone to oxidation, similar to the parent drug, Pemetrexed.[1][2]
You should also investigate for potential photodegradation and thermal degradation .
Q2: I am observing rapid degradation under basic conditions. Is this normal?
A2: Yes, this is expected. Esters are generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. The rate of hydrolysis is expected to be significant at a pH above 8. For a controlled degradation, you may need to use milder basic conditions or shorter exposure times.
Q3: My chromatogram shows multiple new peaks. How can I distinguish between hydrolytic and oxidative degradants?
A3: A systematic approach is necessary:
-
Compare stress conditions: Peaks that are prominent in your acid/base stress samples are likely hydrolytic products (monoester, diacid). Peaks that are more significant in your oxidative stress samples (e.g., treated with H₂O₂) are likely oxidative degradants.
-
Mass Spectrometry (LC-MS): This is the most definitive method. The mass-to-charge ratio (m/z) will help you identify the molecular weights of the degradation products and infer their structures. For example, the loss of one ethyl group (-28 Da) would indicate the formation of the monoester, and the loss of two ethyl groups (-56 Da) would indicate the diacid.
-
Reference Standards: If available, co-injecting reference standards of potential impurities, such as Pemetrexed diacid, can confirm the identity of a peak. This compound is itself considered a process-related impurity in the final Pemetrexed drug product.[4]
Q4: I am not seeing significant degradation under photolytic conditions. What should I do?
A4: Pemetrexed itself has shown some susceptibility to photodegradation.[1] If you are not observing degradation, consider the following:
-
Light Source and Intensity: Ensure your light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.
-
Physical State: Test both solid and solution forms of this compound. Degradation can be different in the solid state versus in solution.
-
Solvent: The solvent used can influence photostability. Consider using a solvent that is transparent in the UV-Vis region of your light source.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during forced degradation studies of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Degradation Levels | - Inaccurate concentration of stressor (acid, base, oxidizing agent).- Temperature fluctuations.- Inconsistent light exposure. | - Prepare fresh stressor solutions for each experiment.- Use a calibrated oven or water bath with precise temperature control.- Ensure consistent sample placement and light exposure in the photostability chamber. |
| Poor Chromatographic Resolution | - Inappropriate HPLC column or mobile phase.- Co-elution of the parent compound and degradation products. | - Screen different C18 columns from various manufacturers.- Optimize the mobile phase composition (organic modifier, pH, buffer concentration).- Employ a gradient elution program to improve separation.[4] |
| Mass Balance Issues | - Formation of non-UV active or volatile degradation products.- Degradants not eluting from the HPLC column.- Inaccurate quantification due to different response factors. | - Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV.- Perform a column wash with a strong solvent after each run.- Determine the relative response factors for the major degradation products. |
| Precipitation of Sample | - Poor solubility of this compound or its degradants in the stress medium. | - Use a co-solvent if compatible with the stress condition.- Reduce the initial concentration of the sample.- Ensure the pH of the solution is within the solubility range of the compound. |
Part 4: Experimental Protocols
Here are detailed, step-by-step methodologies for key forced degradation experiments.
Protocol 1: Hydrolytic Degradation
Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
HPLC grade Acetonitrile and Methanol
-
pH meter
-
Calibrated oven or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.[3]
-
Keep the solution at room temperature due to the high reactivity.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Incubate at 60°C and withdraw aliquots at the same time points as the acid hydrolysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Materials:
-
This compound stock solution (1 mg/mL)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade solvents
Procedure:
-
Sample Preparation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Workflow for Forced Degradation Studies:
Caption: General workflow for forced degradation studies.
Part 5: Data Presentation
Summarize your quantitative data in a clear and organized table.
| Stress Condition | Time (hours) | This compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.1 (Monoester) | 1.5 (Diacid) | 14.8 | |
| 24 | 65.7 | 25.3 (Monoester) | 5.8 (Diacid) | 34.3 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 1 | 45.3 | 40.2 (Monoester) | 11.5 (Diacid) | 54.7 | |
| 2 | 10.1 | 55.6 (Monoester) | 30.2 (Diacid) | 89.9 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.2 (Oxidized PDE) | - | 7.5 | |
| 24 | 80.1 | 15.8 (Oxidized PDE) | - | 19.9 | |
| Photostability | 24 | 98.2 | 1.1 | - | 1.8 |
| Thermal, 80°C | 24 | 95.6 | 2.5 | - | 4.4 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
References
-
Jansen, P. J., Smith, W. K., Baertschi, S. W., Dorman, D. E., Kemp, C. A. J., & McCune, K. A. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(10), 3071–3080. [Link]
-
Baertschi, S. W. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Baertschi Consulting. [Link]
-
Vora, C., Gothi, A., Patel, F., Upadhyay, P., & Shah, S. (2024). Development of stable formulations of pemetrexed. Journal of Research in Pharmacy, 28(5), 1516-1525. [Link]
-
Hemchand, S., Babu, R. R., & Annapurna, M. M. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 9(3-s), 463-473. [Link]
-
Semantic Scholar. (n.d.). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Retrieved from [Link]
- Google Patents. (n.d.). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.
-
Trissel, L. A., Xu, Q. A., & Zhang, Y. (2006). Physical and chemical stability of pemetrexed in infusion solutions. Journal of the American Pharmacists Association, 46(4), 442-446. [Link]
-
Trissel, L. A., Xu, Q. A., & Zhang, Y. (2006). Physical and Chemical Stability of Pemetrexed in Infusion Solutions. ResearchGate. [Link]
Sources
- 1. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baertschiconsulting.com [baertschiconsulting.com]
- 3. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 4. jddtonline.info [jddtonline.info]
Validation & Comparative
A Tale of Two Molecules: A Comparative Guide to the Synthesis of Pemetrexed Diethyl Ester and Pemetrexed Diacid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, Pemetrexed stands as a critical multitargeted antifolate agent, effective against a range of solid tumors.[1][2] Its efficacy is intrinsically linked to its chemical form, and for the synthetic chemist, the journey to the active pharmaceutical ingredient (API), Pemetrexed diacid, is a multi-step process where the diethyl ester derivative plays a pivotal role. This guide provides an in-depth, objective comparison of the synthesis of Pemetrexed diethyl ester and its subsequent conversion to Pemetrexed diacid, offering experimental insights and data to inform laboratory practice and process development.
The Strategic Importance of the Diethyl Ester in Pemetrexed Synthesis
The synthesis of Pemetrexed, in its therapeutically active diacid form, commonly proceeds through the formation of its diethyl ester.[3] This ester acts as a protected intermediate, facilitating purification and handling before the final deprotection step to yield the diacid.[4][5] This strategy is crucial for achieving the high purity required for pharmaceutical applications. The core of the synthesis involves the coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid diethyl ester.[6][7]
The following diagram illustrates the pivotal relationship between this compound and Pemetrexed diacid in the overall synthetic pathway.
Caption: Synthetic relationship between this compound and diacid.
Comparative Analysis of Synthetic Methodologies
The synthesis of Pemetrexed diacid is intrinsically linked to the synthesis of its diethyl ester precursor. The following sections break down the key aspects of each stage.
This compound Synthesis: The Foundation
The formation of the peptide bond between the carboxylic acid of the pyrrolopyrimidine core and the amine of L-glutamic acid diethyl ester is the cornerstone of this synthesis.
Key Experimental Considerations:
-
Coupling Agents: The choice of coupling agent is critical for high yield and purity. 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a base like N-methylmorpholine (NMM) is a commonly employed and effective method.[3][8]
-
Solvent System: Aprotic organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are typically used to facilitate the reaction.[6][8]
-
Purification Strategy: The crude this compound is often converted to a salt, such as the p-toluenesulfonate salt, to enhance its crystallinity and facilitate purification by filtration.[9][10] This step is instrumental in removing process-related impurities.
Pemetrexed Diacid Synthesis: The Final Unveiling
The conversion of the diethyl ester to the diacid is a straightforward saponification reaction. However, precise control of conditions is necessary to ensure high purity of the final product.
Key Experimental Considerations:
-
Hydrolysis Conditions: Basic hydrolysis using an aqueous solution of a base like sodium hydroxide (NaOH) is the standard method.[11][12] The reaction is typically conducted at controlled temperatures, often between 5-15°C, to minimize the formation of degradation products.[11]
-
Precipitation and pH Adjustment: After hydrolysis, the pH of the reaction mixture is carefully adjusted to the isoelectric point of Pemetrexed diacid (around pH 3.0) using an acid such as hydrochloric acid (HCl) to induce precipitation.[11][12]
-
Crystallization and Purification: The precipitated crude Pemetrexed diacid can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and ethanol, to yield different polymorphic forms with high purity.[12][13]
The logical flow from the purified ester to the final diacid is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of Pemetrexed diacid from its diethyl ester.
Quantitative Comparison: Yield and Purity
The efficiency of each synthetic step is paramount in pharmaceutical manufacturing. The following table summarizes representative data for the synthesis of this compound (as its p-toluenesulfonate salt) and its subsequent conversion to Pemetrexed diacid.
| Parameter | This compound (p-toluenesulfonate salt) | Pemetrexed Diacid |
| Typical Yield | ~85%[10] | ~95%[11] |
| Reported HPLC Purity | >99.5%[10] | >99.9%[11] |
| Key Purification Step | Salt formation and crystallization[9][10] | Precipitation and recrystallization[11][12] |
| Common Impurities | Unreacted starting materials, side-products from coupling reaction.[10] | (R)-Pemetrexed, dimeric impurities from hydrolysis.[3] |
Detailed Experimental Protocols
The following protocols are provided as illustrative examples based on published procedures. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of this compound p-toluenesulfonate salt
Materials:
-
4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
-
L-glutamic acid diethyl ester hydrochloride
-
N-methylmorpholine (NMM)
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
p-toluenesulfonic acid
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate solution
-
Purified water
Procedure:
-
In a suitable reactor, suspend L-glutamic acid diethyl ester hydrochloride in a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
To the separated organic layer, add DMF and concentrate under reduced pressure to remove most of the DCM.
-
To the concentrated solution, add 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and cool the mixture to 0-10°C.
-
Sequentially add NMM and CDMT to the cooled mixture.
-
Stir the reaction mixture at 5-15°C for approximately 1 hour.
-
Add DCM and purified water to the reaction mixture and extract the organic layer.
-
To the extracted organic layer, add DMF, EtOH, and p-toluenesulfonic acid.
-
Heat the mixture to approximately 50°C and stir for 2 hours to induce crystallization.
-
Cool the resulting solid to 30°C, filter, wash with EtOH, and dry under vacuum at 50-60°C to obtain this compound p-toluenesulfonate salt as a white solid.[8]
Protocol 2: Synthesis of Pemetrexed Diacid from Diethyl Ester
Materials:
-
This compound p-toluenesulfonate salt
-
1N Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl) solution
-
Ethanol (EtOH)
-
Purified water
Procedure:
-
To a reactor, add 1N aqueous NaOH solution and cool to 5-15°C.
-
Slowly add this compound p-toluenesulfonate salt to the cooled NaOH solution while maintaining the temperature between 5-15°C.
-
Stir the reaction mixture at 5-15°C for 2 hours.
-
Filter the reaction mixture.
-
To the filtrate, add EtOH, and then slowly add 2N HCl aqueous solution dropwise at 5-15°C to adjust the pH to 3.0.
-
Stir the resulting crystalline mixture at 40-50°C for 1 hour.
-
Filter the product at 40°C.
-
Wash the filtered product with purified water followed by EtOH.
-
For further purification, the product can be recrystallized from a mixture of EtOH and purified water.
-
Dry the final product under vacuum at 40-45°C to yield Pemetrexed diacid as a white solid.[11]
Conclusion
The synthesis of Pemetrexed diacid via its diethyl ester intermediate is a well-established and efficient method for producing the high-purity active pharmaceutical ingredient. The use of the diethyl ester as a protected and purifiable intermediate is a key strategic decision that facilitates the removal of impurities early in the synthetic sequence. While the overall process involves multiple steps, the high yields and exceptional purity achievable at each stage underscore the robustness of this synthetic route. For researchers and drug development professionals, a thorough understanding of the nuances of both the ester formation and its subsequent hydrolysis is essential for successful and scalable synthesis of Pemetrexed.
References
- European Patent Office. A novel process for the synthesis of pemetrexed disodium salt - EP 2409978 B1.
-
MDPI. New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium. [Link]
- Google Patents. A novel process for the synthesis of pemetrexed disodium salt - EP2409978A2.
- Google Patents. Preparation method of this compound with high purity and the... - KR101308767B1.
- Google Patents. Preparation method of pemetrexed diacid - CN103254196A.
-
ResearchGate. (PDF) New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. [Link]
-
ACS Publications. Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate | Organic Process Research & Development. [Link]
-
New Drug Approvals. PEMETREXED. [Link]
- Google Patents. Method for preparing improved intermediate for producing high-purity pemetrexed and...
-
IP.com. An Improved And Efficient Process For The Preparation Of Pemetrexed Disodium. [Link]
-
NIH National Center for Biotechnology Information. New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium. [Link]
-
Amsbio. This compound, AMS.T70583-50-MG. [Link]
-
PubMed. Biochemical pharmacology of pemetrexed. [Link]
- Google Patents. Method for preparing improved intermediate for producing high-purity pemetrexed and...
-
PubChem. This compound | C24H29N5O6 | CID 135487707. [Link]
-
PubMed. Pemetrexed: a multitargeted antifolate agent with promising activity in solid tumors. [Link]
Sources
- 1. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemetrexed: a multitargeted antifolate agent with promising activity in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. amsbio.com [amsbio.com]
- 6. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 7. An Improved And Efficient Process For The Preparation Of Pemetrexed [quickcompany.in]
- 8. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 9. KR101308767B1 - Preparation method of this compound with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]
- 10. WO2015034293A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 11. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
- 12. New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Pemetrexed Synthesis Routes: A-Guide for Researchers and Drug Development Professionals
Abstract
Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer.[1] Its chemical synthesis has been a subject of extensive research, leading to the development of several distinct routes, each with its own set of advantages and challenges. This guide provides a comprehensive comparative analysis of the major synthesis routes for Pemetrexed, offering in-depth technical insights and experimental data to inform researchers, scientists, and drug development professionals in their selection of an optimal synthetic strategy. We will delve into the chemical logic behind each route, compare their performance based on key metrics, and provide detailed experimental protocols for critical steps.
Introduction
Pemetrexed, marketed under the brand name Alimta®, was discovered by Professor Edward C. Taylor at Princeton University and subsequently developed by Eli Lilly and Company.[1] It functions as a multi-targeted antifolate agent by inhibiting key enzymes essential for purine and pyrimidine biosynthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3][4][5] This disruption of folate-dependent metabolic processes ultimately prevents the formation of DNA and RNA, which are necessary for the growth and survival of cancer cells.[2][4][5] The initial synthesis of Pemetrexed was disclosed in U.S. Patent No. 5,344,932.[6][7][8] However, this route was not well-suited for industrial production due to its numerous steps and low overall yield.[9] This led to the development of more efficient and scalable synthetic strategies, which are the focus of this guide.
Key Synthetic Intermediates
The majority of modern Pemetrexed syntheses converge on a few key intermediates. Understanding the preparation of these building blocks is crucial to appreciating the nuances of the overall synthetic routes. The primary intermediates include:
-
4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid: This is a pivotal intermediate that contains the core pyrrolo[2,3-d]pyrimidine heterocyclic system.[1]
-
L-Glutamic acid diethyl ester: This chiral starting material provides the glutamate portion of the final Pemetrexed molecule.[1]
The various synthetic routes primarily differ in their approach to constructing the core heterocyclic intermediate and the subsequent coupling and purification strategies.
Comparative Analysis of Major Synthesis Routes
This section will dissect the most prominent synthetic routes to Pemetrexed, highlighting their chemical logic, advantages, and disadvantages.
Route 1: The Original Taylor Synthesis (Academic Route)
The initial synthesis developed by Taylor and his group at Princeton University laid the groundwork for all subsequent routes.[6][7][8]
Chemical Logic: This route involves the construction of the pyrrolo[2,3-d]pyrimidine core from simpler precursors, followed by a Sonogashira coupling with an appropriate benzoyl glutamate derivative.
Key Features:
-
Multi-step synthesis of the heterocyclic core.
-
Use of organometallic coupling reactions.
Advantages:
-
Demonstrated the feasibility of the synthesis and established the core structure.
Disadvantages:
-
Long synthetic sequence with a low overall yield, making it unsuitable for large-scale production.[9]
-
Use of potentially hazardous reagents and reaction conditions.
Route 2: The Eli Lilly Process (Convergent Industrial Route)
Eli Lilly and Company developed a more efficient and scalable convergent synthesis, which has become the basis for the industrial production of Pemetrexed.[7] This route is detailed in patents such as U.S. Patent No. 5,416,211.[9][10]
Chemical Logic: This approach involves the separate synthesis of the key pyrrolo[2,3-d]pyrimidine benzoic acid intermediate and the L-glutamic acid diethyl ester, followed by a peptide coupling reaction to form the final molecule.[1][2]
Key Steps:
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This is typically achieved through a multi-step sequence starting from commercially available materials.
-
Peptide Coupling: The carboxylic acid of the heterocyclic intermediate is activated and then coupled with the amino group of L-glutamic acid diethyl ester.[1][2] Common coupling agents include 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a base like N-methylmorpholine (NMM).[1][2][6]
-
Purification of the Diethyl Ester Intermediate: The resulting pemetrexed diethyl ester is often isolated and purified as a p-toluenesulfonate salt to enhance its stability and facilitate handling.[1][2][7]
-
Saponification: The final step involves the hydrolysis of the diethyl ester to the diacid form, Pemetrexed, using a base such as sodium hydroxide.[1]
Advantages:
-
Scalability: This route is well-suited for large-scale industrial production.
-
Higher Overall Yield: Compared to the original academic route, this process provides a significantly better overall yield.
-
Convergent Approach: The separate synthesis of key fragments allows for optimization of individual steps and efficient assembly.
Disadvantages:
-
Use of DMF: The peptide coupling step often utilizes N,N-dimethylformamide (DMF) as a solvent, which has toxicity concerns.[7]
-
Impurity Formation: The synthesis can generate several process-related impurities that require careful control and monitoring.[2][4][11] These include the N-methyl impurity, which can arise from the coupling agent CDMT, and various diastereomers.[2][12]
Route 3: Improved and Greener Synthetic Approaches
In recent years, research has focused on developing more environmentally friendly and cost-effective syntheses of Pemetrexed.[13][14] These routes aim to reduce the use of hazardous solvents and reagents and improve the overall efficiency.
Chemical Logic: These innovative routes often introduce novel starting materials or catalytic systems to streamline the synthesis and avoid problematic steps. For example, one efficient method starts from methyl 4-iodobenzoate and 3-buten-1-ol, avoiding tedious workup procedures and unfriendly reagents.[13][14]
Key Innovations:
-
Avoidance of DMF: Some newer processes utilize alternative solvent systems, such as water-alcohol mixtures, for the coupling reaction, allowing for direct precipitation of the intermediate.[7]
-
Improved Yield and Purity: By optimizing reaction conditions and purification methods, these routes can achieve higher overall yields and purity of the final product.[13][14] For instance, one improved process reported an increase in overall yield from 12.8% to 34.9%.[13][14]
-
Alternative Intermediates: Some approaches utilize different key intermediates, such as a cyano-substituted precursor, which may lead to higher purity Pemetrexed.[9]
Advantages:
-
Environmental Friendliness: Reduced use of toxic solvents and reagents aligns with the principles of green chemistry.[15]
-
Cost-Effectiveness: Higher yields and fewer steps can lead to a more economical manufacturing process.[13][14]
-
Enhanced Safety Profile: Avoiding hazardous materials improves the overall safety of the synthesis.
Disadvantages:
-
Scalability Challenges: Some novel routes may not yet be fully optimized for large-scale industrial production.
-
Intellectual Property: Newer synthetic routes may be subject to patent protection.[16][17][18]
Quantitative Data Summary
The following table provides a comparative summary of the key performance indicators for the different Pemetrexed synthesis routes.
| Metric | Route 1: Original Taylor Synthesis | Route 2: Eli Lilly Industrial Process | Route 3: Improved/Greener Routes |
| Overall Yield | Low | Moderate to High | High[13][14] |
| Number of Steps | High | Moderate | Moderate to Low |
| Scalability | Poor | Excellent | Variable, under development |
| Key Reagents | Organometallic catalysts | CDMT, NMM, p-TSA[1][2] | Novel catalysts, alternative solvents[7] |
| Solvent Usage | Various organic solvents | DMF, Dichloromethane, Ethanol[7] | Water-alcohol mixtures, greener solvents[7] |
| Purity | Requires extensive purification | High, but with potential for specific impurities[2][12] | Very high, with reduced impurity profiles[9][13][14] |
Experimental Protocols
Protocol 1: Peptide Coupling and Salt Formation (Eli Lilly Route)[1]
Step 1: Preparation of this compound p-toluenesulfonate salt
-
To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-methylmorpholine (NMM) (2.5 eq).
-
Cool the mixture to 0-5 °C and add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add a solution of L-glutamic acid diethyl ester hydrochloride (1.1 eq) and NMM (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by HPLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in ethanol and add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in ethanol.
-
Stir the mixture at 50-60 °C for 1-2 hours, then cool to room temperature to allow for precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford this compound p-toluenesulfonate salt.
Protocol 2: Saponification to Pemetrexed Diacid[1]
-
Suspend the this compound p-toluenesulfonate salt (1.0 eq) in a mixture of ethanol and water.
-
Cool the suspension to 0-5 °C and add a solution of sodium hydroxide (2.2 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the saponification is complete (monitored by HPLC).
-
After completion, adjust the pH of the solution to 3-4 with 1N hydrochloric acid to precipitate the product.
-
Stir the resulting suspension for 1-2 hours at room temperature.
-
Filter the solid, wash with water and then with ethanol.
-
Dry the solid under vacuum at 40-50 °C to yield pemetrexed diacid.
Visualization of Synthetic Pathways
Caption: Comparative workflow of major Pemetrexed synthesis routes.
Conclusion and Future Perspectives
The synthesis of Pemetrexed has evolved significantly from its initial discovery to the highly optimized industrial processes used today. The Eli Lilly convergent route remains the benchmark for large-scale production due to its scalability and relatively high yield. However, the ongoing drive for greener and more cost-effective manufacturing processes has spurred the development of innovative new routes that minimize the use of hazardous materials and improve overall efficiency.
For researchers in academic settings, the choice of synthesis may depend on the availability of starting materials and the desired scale of the reaction. For drug development professionals, the focus will be on routes that are scalable, robust, and economically viable, while also adhering to increasingly stringent environmental regulations. Future research in this area will likely continue to focus on the development of catalytic and environmentally benign methodologies for the synthesis of Pemetrexed and other complex pharmaceutical agents.
References
-
PEMETREXED - New Drug Approvals. Available at: [Link]
- US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents.
-
An Efficient Synthesis of Pemetrexed Disodium - Semantic Scholar. Available at: [Link]
-
Major win for Eli Lilly pemetrexed patent in Germany. Available at: [Link]
-
Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC - NIH. Available at: [Link]
- WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof - Google Patents.
- US7994180B2 - Processes for preparing intermediates of pemetrexed - Google Patents.
-
An Efficient Synthesis of Pemetrexed Disodium - ResearchGate. Available at: [Link]
-
PEMETREXED patent infringement in France: €28 million in damages for Eli Lilly (“France is back”?) - Wolters Kluwer. Available at: [Link]
- A novel process for the synthesis of pemetrexed disodium salt - European Patent Office - EP 2409978 B1 - Googleapis.com.
- EP2675808A2 - Process for pemetrexed disodium - Google Patents.
- EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents.
-
Intermediates of Pemetrexed disodium | Manufacturers - Manus Aktteva Biopharma LLP. Available at: [Link]
-
Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - MDPI. Available at: [Link]
-
Pemetrexed - StatPearls - NCBI - NIH. Available at: [Link]
-
New pemetrexed-peptide conjugates: synthesis, characterization and in vitro cytostatic effect on non-small cell lung carcinoma (NCI-H358) and human leukemia (HL-60) cells - PubMed. Available at: [Link]
-
Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - ResearchGate. Available at: [Link]
-
Eli Lilly v. Fresenius Kabi - Pierre Véron. Available at: [Link]
- Method for preparing improved intermediate for producing high-purity pemetrexed and ... - Google Patents.
-
Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Pemetrexed Pathway-Associated Germline Polymorphisms: A Useful Tool for Treatment Individualization? - ResearchGate. Available at: [Link]
-
Footprint of green synthesizing ingredients on the environment and pharmaceuticals. Available at: [Link]
-
Potential Process Control Issues with Pemetrexed | Request PDF - ResearchGate. Available at: [Link]
-
A Comparative Pharmacokinetic Study of 2 Pemetrexed Formulations in Indian Adult Chemonaive Patients With Adenocarcinoma Stage III/IV Non-Small Cell Lung Cancer - PubMed. Available at: [Link]
-
Pemetrexed - Wikipedia. Available at: [Link]
-
Physical and chemical stability of pemetrexed in infusion solutions - PubMed. Available at: [Link]
-
Impact of pemetrexed chemotherapy on the gut microbiota and intestinal inflammation of patient-lung-derived tumor xenograft (PDX) mouse models - NIH. Available at: [Link]
-
Top-down synthesis of luminescent microplastics and nanoplastics by incorporation of upconverting nanoparticles for environmental assessment - RSC Publishing. Available at: [Link]
-
Exploring the effects of pemetrexed on drug resistance mechanisms in human lung adenocarcinoma and its association with PGRMC1 - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pemetrexed - Wikipedia [en.wikipedia.org]
- 6. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 7. WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof - Google Patents [patents.google.com]
- 8. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 9. US7994180B2 - Processes for preparing intermediates of pemetrexed - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Major win for Eli Lilly pemetrexed patent in Germany - JUVE Patent [juve-patent.com]
- 17. legalblogs.wolterskluwer.com [legalblogs.wolterskluwer.com]
- 18. veron.com [veron.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pemetrexed Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of Pemetrexed impurities, grounded in scientific principles and regulatory expectations. We will move beyond rote protocol recitation to explore the causality behind experimental choices, empowering you to develop and select robust, trustworthy analytical methods.
The Critical Role of Impurity Profiling for Pemetrexed
Pemetrexed is a multi-targeted antifolate agent used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1][2][3] Its mechanism of action involves the inhibition of multiple enzymes crucial for pyrimidine and purine synthesis.[4] Given its cytotoxic nature, even minute quantities of structurally similar impurities can have significant toxicological implications or affect the drug's stability and efficacy.
The primary degradation pathways for Pemetrexed are oxidation and hydrolysis.[5][6][7] This chemical instability necessitates the development of a "stability-indicating" analytical method—a method capable of accurately quantifying Pemetrexed in the presence of its degradation products, process-related impurities, and isomers.[1][8][9]
The entire validation process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[10][11][12][13][14] This guideline provides a comprehensive framework for the validation characteristics required for various analytical tests, including quantitative tests for impurities.[12][13][14]
The Analytical Challenge: Designing a Stability-Indicating Method
The core challenge lies in developing a single method that can separate the Pemetrexed API from a range of potential impurities. These can include:
-
Process-related impurities: Byproducts from the synthetic route, such as N-Methyl Pemetrexed or Pemetrexed diethyl ester.[8][9]
-
Degradation products: Formed under stress conditions like acid, base, oxidation, heat, or light.[5][7][15]
A successful method must demonstrate specificity, proving that it can unequivocally assess the analyte without interference from these other components.[14][16] This is typically established through forced degradation studies.[1][17]
Workflow for Development and Validation of a Stability-Indicating Method
Caption: Workflow for Pemetrexed stability-indicating assay development.
Comparative Analysis of Analytical Methodologies
We will compare two prevalent liquid chromatography approaches: a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a modern Ultra-High-Performance Liquid Chromatography (UPLC) method, often coupled with Mass Spectrometry (MS).
This is the workhorse of quality control labs. Its robustness and reliability are well-established. The goal is to achieve baseline separation of all known impurities and degradation products from the main Pemetrexed peak.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 or C8 stationary phase is typically chosen for its hydrophobic retention characteristics, which are well-suited for the Pemetrexed molecule.[8][17][18] The choice between C18 and C8 depends on the hydrophobicity of the impurities; C8 provides slightly less retention, which can be advantageous for faster elution if all impurities are sufficiently retained.
-
Mobile Phase pH: Pemetrexed has multiple ionizable groups. Controlling the mobile phase pH (e.g., around 3.0 to 5.3) is critical to ensure consistent retention times and peak shapes.[17][18][19] A buffer, such as phosphate or perchlorate, is essential to maintain a stable pH.[8][18]
-
Gradient Elution: Due to the range of polarities among Pemetrexed and its impurities, a gradient elution (where the proportion of organic solvent like acetonitrile is increased over time) is often necessary to resolve all peaks within a reasonable run time.[8][9][18]
-
Detection Wavelength: A UV detection wavelength of around 225-240 nm is commonly used, as it provides a good response for Pemetrexed and its related substances.[8][9][17]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV/PDA detector.[19][20]
-
Column: Zorbax SB C8 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[19]
-
Mobile Phase A: 0.02 M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start at 10-20% B, ramping up to 60-80% B over 30-40 minutes to elute all impurities.
-
Detection: 230 nm.[18]
-
Diluent: Methanol:water (1:1) or a similar mixture.[8]
UPLC utilizes columns with sub-2 µm particles, offering significantly higher resolution, speed, and sensitivity compared to HPLC.[6][16] Coupling it with tandem mass spectrometry (MS/MS) provides an orthogonal detection method, offering mass information that confirms the identity of known impurities and helps elucidate the structure of unknown ones. This is particularly valuable during drug development and for characterizing degradation pathways.[7]
Causality Behind Experimental Choices:
-
UPLC System: The higher backpressure generated by sub-2 µm particles requires a specialized UPLC system capable of handling it.
-
Mass Spectrometry: Provides mass-to-charge ratio (m/z) data. MS/MS fragments the ions, giving structural information that is highly specific and can be used to identify impurities definitively, even if they co-elute chromatographically.[6]
-
Sensitivity: UPLC-MS/MS methods are exceptionally sensitive, capable of detecting and quantifying impurities at much lower levels (sub-µg/L) than UV-based methods.[2][3] This is critical for identifying potentially genotoxic impurities.
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[2][3]
-
Column: A sub-2 µm particle column, such as an Acquity UPLC BEH C18 (50-100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A much faster gradient can be used, often with a total run time of under 10 minutes.[2][3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection (MS/MS): Electrospray Ionization (ESI) in positive or negative mode. Specific Multiple Reaction Monitoring (MRM) transitions would be set for Pemetrexed and each known impurity.
Method Validation and Performance Comparison
According to ICH Q2(R1), the method must be validated for several key parameters.[12][14] Below is a comparative summary of expected performance data for the two methods.
| Validation Parameter | Method A: RP-HPLC-UV | Method B: UPLC-MS/MS | Rationale & ICH Guideline Reference |
| Specificity | Demonstrated by peak purity analysis (PDA) in forced degradation samples. Resolution > 2 between adjacent peaks. | Demonstrated by unique MRM transitions and lack of cross-talk. Chromatographic separation confirms isomer specificity. | Ensures the method is free from interference from impurities, degradants, or excipients. (ICH Q2(R1))[14] |
| Linearity (r²) | ≥ 0.999[17][18] | ≥ 0.995 | Establishes a direct proportional relationship between concentration and analytical response. (ICH Q2(R1))[13] |
| Range | Typically 0.05% to 0.5% of the nominal API concentration for impurities. | Can extend to much lower levels (e.g., 0.001% to 0.1%) depending on sensitivity. | The interval over which the method is precise, accurate, and linear. (ICH Q2(R1))[13] |
| Accuracy (% Recovery) | 90-110% for impurities.[18] | 85-115% at lower limits, 90-110% at higher levels. | Measures the closeness of the test results to the true value. (ICH Q2(R1))[12] |
| Precision (%RSD) | Repeatability < 5.0%; Intermediate Precision < 8.0%.[18] | Repeatability < 10.0%; Intermediate Precision < 15.0% (especially at LLOQ).[3] | Measures the degree of scatter between a series of measurements. (ICH Q2(R1))[14] |
| Limit of Quantitation (LOQ) | Typically ~0.03% (e.g., ~0.3 µg/mL).[17] | Can be orders of magnitude lower (e.g., ~0.025 µg/L or ~0.0000025%).[2][3] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1))[13] |
| Robustness | Small variations in pH (±0.2), temperature (±5°C), flow rate (±10%) should not significantly impact results. | Assessed by varying similar parameters. Source parameters in MS can also be evaluated. | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. (ICH Q2(R1))[14] |
Decision Logic: Choosing the Right Method
The choice between HPLC-UV and UPLC-MS/MS is not about which is "better," but which is "fitter for purpose."
Caption: Decision tree for selecting an analytical method.
-
For routine quality control (QC) and release testing of commercial batches, a well-validated, robust RP-HPLC-UV method is often the most practical and cost-effective choice. Its reliability and transferability between labs are key advantages.
-
During early-stage development, for characterizing forced degradation samples, or for investigating out-of-specification (OOS) results, the structural elucidation power of UPLC-MS/MS is invaluable. It provides the certainty needed to identify unknown peaks and understand degradation pathways.
By understanding the principles behind method development and the specific strengths of each technology, you can confidently design and validate analytical procedures that are not only compliant but also scientifically sound, ensuring the quality and safety of Pemetrexed formulations.
References
-
A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. (2019). Journal of Drug Delivery and Therapeutics, 9(3-s), 588-610.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
-
Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
Identifying and characterizing pemetrexed degradation products. BenchChem.
-
Development of a Stability-Indicating Assay for Pemetrexed and Its Impurities. BenchChem.
-
Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection. (2024). Journal of AOAC INTERNATIONAL.
-
Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Baertschi Consulting.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
-
Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. ResearchGate.
-
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Pemetrexed Impurities. BenchChem.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
-
RP-HPLC Method Development, Validation Including Stability Indicating and Forced Degradation Studies for the Estimation of Pemetrexed in API and Pharmaceutical Dosage Form. (2023). ResearchGate.
-
A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. (2019). ResearchGate.
-
Preliminary degradation results of Pemetrexed disodium. ResearchGate.
-
RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. (2018). Research Journal of Pharmacy and Technology.
-
Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (2016). Molecules.
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. (2012). International Journal of Pharmaceutical Sciences Review and Research.
-
Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Semantic Scholar.
-
Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (2022). Radboud Repository.
-
Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (2022). Biomedical Chromatography.
-
A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. (2017). Journal of Applied Pharmaceutical Science.
-
Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology.
-
Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. jordilabs.com [jordilabs.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Pemetrexed Diethyl Ester
Introduction: The Critical Role of Pemetrexed Diethyl Ester Analysis
Pemetrexed is a potent multi-targeted antifolate agent, pivotal in the treatment of non-small cell lung cancer and mesothelioma.[1][2] The synthesis of this complex molecule involves several key intermediates, among which this compound is of significant interest.[3] As a direct precursor to the final active pharmaceutical ingredient (API), the purity and concentration of this compound must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison and cross-validation of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the robust analysis of this critical intermediate. Our objective is to equip researchers and drug development professionals with the technical insights needed to select the most appropriate analytical tool for their specific application, grounded in the principles of scientific integrity and regulatory compliance.[4][5]
The Analytical Imperative: Method Selection Rationale
The choice of an analytical method is not arbitrary; it is dictated by the intended purpose of the analysis. For a pharmaceutical intermediate like this compound, analytical applications can range from high-concentration measurements for routine quality control to trace-level detection of impurities.
-
HPLC-UV is the workhorse of the pharmaceutical industry, revered for its simplicity, cost-effectiveness, and reliability. It is exceptionally well-suited for assay and purity determinations where the analyte concentration is relatively high.
-
LC-MS/MS offers unparalleled sensitivity and selectivity. By coupling the separating power of liquid chromatography with the specificity of tandem mass spectrometry, this technique can unambiguously identify and quantify analytes at extremely low concentrations, even in the presence of interfering matrix components.[6] This makes it the gold standard for impurity profiling, stability testing, and bioanalytical studies.[1][7]
This guide will dissect these two methods, presenting detailed protocols and a rigorous cross-validation study to demonstrate their respective strengths and limitations in the context of this compound analysis.
Methodology Deep Dive I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase method is typically employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[8][9][10] As the mobile phase carries the sample through the column, compounds with higher polarity elute faster. Following separation, the eluate passes through a UV detector. This compound, containing a chromophore, absorbs light at a specific wavelength (e.g., ~254 nm), and the amount of light absorbed is directly proportional to its concentration.[11][12]
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatographic Column: C18, 4.6 x 250 mm, 5 µm particle size.[11]
Reagents and Solutions:
-
Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 3.8 with phosphoric acid.[8]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Methanol:Water (50:50, v/v).[8]
Chromatographic Conditions:
-
Elution Mode: Isocratic.[12]
-
Mobile Phase Composition: Buffer:Acetonitrile (68:32, v/v).[11]
-
Column Temperature: 25°C.[11]
-
Run Time: 10 minutes.
Procedure:
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, as per ICH guidelines.[16]
-
Standard Preparation: Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution. Further dilute to create a working standard of 100 µg/mL.[11]
-
Sample Preparation: Prepare the sample solution in the same manner as the standard to achieve an expected final concentration of 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Methodology Deep Dive II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of LC-MS/MS
LC-MS/MS elevates the analytical capability by feeding the eluate from the LC system into a mass spectrometer. Inside the MS, molecules are ionized (e.g., via Electrospray Ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion (precursor ion) for this compound is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and sensitivity, effectively eliminating background noise.[7][17]
Detailed Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Column: C18, 2.1 x 150 mm, 3.5 µm particle size.[18]
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).[1][18]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).[1][18]
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
This compound Reference Standard.
Chromatographic Conditions:
-
Elution Mode: Gradient.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transition (MRM):
-
This compound: Precursor Ion (m/z) 484.2 -> Product Ion (m/z) [Specific fragment to be determined experimentally, e.g., based on the core structure].
-
-
Capillary Voltage: 2.7 kV.[17]
-
Source Temperature: 150°C.[17]
-
Desolvation Temperature: 350°C.[17]
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard. Perform serial dilutions to create a calibration curve ranging from ~0.1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute the sample to fall within the linear range of the calibration curve.
-
Analysis: Inject the calibration standards followed by the samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Cross-Validation Study: A Head-to-Head Performance Comparison
To objectively compare these two techniques, a cross-validation study was designed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][19][20] The same batch of this compound was analyzed using both the HPLC-UV and LC-MS/MS methods described above. The performance was evaluated against key validation parameters.
Comparative Data Summary
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality & Insight |
| Specificity | Method is specific in the presence of known impurities.[8] | Highly specific due to unique MRM transition.[17] | LC-MS/MS can distinguish the analyte from co-eluting species with identical UV spectra, offering superior specificity. |
| Linearity (r²) | > 0.999[8][9] | > 0.998[17] | Both methods demonstrate excellent linearity, a prerequisite for accurate quantification. |
| Range | 20 - 120 µg/mL[12][21] | 0.025 - 25.0 µg/L (0.025 - 25 ng/mL)[1][2] | The range reflects the application: HPLC for high-concentration assays, LC-MS/MS for trace-level analysis. |
| Accuracy (% Recovery) | 98.8% - 101.9%[21] | 96.5% - 103.5%[1][17] | Both methods are highly accurate, meeting the typical acceptance criteria of 98-102%.[16][22] |
| Precision (%RSD) | |||
| - Repeatability | < 1.0%[9] | < 4.0%[17][18] | Both methods show excellent repeatability. The slightly higher RSD for LC-MS/MS is typical for trace-level analysis. |
| - Intermediate Precision | < 2.0%[9][23] | < 9.0%[1][2] | Both methods are precise across different days and analysts, ensuring method reliability. |
| LOD | ~0.45 µg/mL[21] | ~2.5 ng/mL (0.0025 µg/mL)[7] | The ~180-fold lower LOD of LC-MS/MS highlights its profound sensitivity advantage. |
| LOQ | ~1.35 µg/mL[21] | ~5.0 ng/mL (0.005 µg/mL)[7] | The quantifiable limit of LC-MS/MS is suitable for detecting minute impurities or for pharmacokinetic studies. |
| Robustness | Unaffected by minor changes in pH, flow rate.[9][23] | Robust to minor changes in mobile phase composition. | Both methods are reliable under slight variations, a key requirement for routine use in a QC environment.[22] |
Senior Scientist's Recommendation: Choosing the Right Tool for the Job
The data from our cross-validation study clearly demonstrates that both HPLC-UV and LC-MS/MS are robust and reliable methods, but their applications are distinct. The choice is not about which method is "better," but which is "fitter for purpose," a core principle of analytical procedure lifecycle management.[5][24]
-
For Routine Quality Control (QC), In-Process Control, and Release Testing: HPLC-UV is the recommended method. Its operational simplicity, lower cost, and excellent performance in the µg/mL range make it ideal for verifying the identity and purity of this compound as a bulk substance.[9][12]
-
For Impurity Profiling, Stability Studies, and Bioanalysis: LC-MS/MS is the superior choice. Its exceptional sensitivity (low ng/mL LOQ) is essential for detecting and quantifying trace-level degradation products or for measuring concentrations in biological matrices.[1][2][17] The specificity of MRM ensures that results are definitive, which is critical for regulatory submissions and safety assessments.
Conclusion
The successful synthesis of Pemetrexed relies on the stringent control of its intermediates. This guide has demonstrated the cross-validation of two powerful analytical techniques for the analysis of this compound. HPLC-UV stands out as a reliable and efficient method for routine, high-concentration quality control. In contrast, LC-MS/MS provides the unparalleled sensitivity and specificity required for trace-level analysis and research applications. By understanding the distinct capabilities and validation performance of each technique, scientists can confidently select the appropriate tool to ensure the quality and integrity of their analytical results, ultimately contributing to the development of safe and effective medicines.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- Highlights from FDA's Analytical Test Method Valid
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures. (2024).
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. (2019). Journal of Drug Delivery and Therapeutics.
- ICH Q2(R2)
- Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. (2022).
- This compound. SRIRAMCHEM.
- Method for analyzing and detecting pemetrexed disodium intermediate. (2015).
- Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. (2022).
- DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC AND UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PEMETREXED. (2011). International Journal of Drug Development & Research.
- RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. (2020). Research Journal of Pharmacy and Technology.
- A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. (2017). Journal of Applied Pharmaceutical Science.
- Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. (2012).
- Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (2022). PubMed.
- RP-HPLC Method Development, Validation Including Stability Indicating and Forced Degradation Studies for the Estimation of Pemetrexed in API and Pharmaceutical Dosage Form. (2023).
- Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. (2021).
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. (2012). International Journal of Pharmaceutical Sciences Review and Research.
- Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. (2023). Walsh Medical Media.
- (PDF) RP-hplc method validation for quantitative analysis of pemetrexed disodium hemipentahydrate. (2020).
- Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. (2023).
- Development and Validation of High Performance Liquid Chromatographic and UV Spectroscopic method for estimation of Pemetrexed disodium in Bulk drug and Pharmaceutical formulation. (2021).
- This compound. (n.d.). MedKoo.
- LC-MS Resource Guide. MilliporeSigma.
- This compound. SRIRAMCHEM.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103884784A - Method for analyzing and detecting pemetrexed disodium intermediate - Google Patents [patents.google.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. This compound - SRIRAMCHEM [sriramchem.com]
- 14. This compound - SRIRAMCHEM [sriramchem.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 21. ijddr.in [ijddr.in]
- 22. propharmagroup.com [propharmagroup.com]
- 23. researchgate.net [researchgate.net]
- 24. biopharminternational.com [biopharminternational.com]
Comparing Pemetrexed Diethyl Ester crystallization solvents
Defining the Crystallization Task
Okay, I'm setting the stage. My initial focus is defining the scope of this crystallization solvent comparison for Pemetrexed Diethyl Ester. I'm breaking down the user's requirements into concrete tasks to ensure I'm hitting all the key aspects of the comprehensive guide they requested.
Outlining the Guide Structure
I'm now outlining the structure, keeping the user's need for a comprehensive, self-validating guide at the forefront. My goal is to craft a guide that goes beyond mere protocol listing. I'm focusing on the "why" behind experimental design and choices, ensuring clear, trustworthy explanations. I am prioritizing in-text citations and detailed, self-validating protocols to ensure scientific integrity and meet the E-E-A-T criteria.
Prioritizing Guide's Structure
I've been meticulously organizing the guide's structure, focusing on the user's need for a comprehensive, easily understood resource. I'm prioritizing clear explanations and self-validating protocols to ensure trustworthiness and scientific integrity. The goal is to go beyond basic instructions, explaining the "why" and ensuring the information meets E-E-A-T criteria.
I'm now outlining a detailed framework that will include an introduction to this compound, followed by background information on crystallization principles. I intend to present this information in a way that is easily understood by researchers and scientists in drug development, the target audience.
Defining Project Scope
I've clarified the project's scope, acting as a Senior Application Scientist. My focus is on crafting a comprehensive guide comparing this compound crystallization solvents. I've broken down the user's requirements into concrete tasks and defined the target audience and content. My priority is to create a self-validating guide with clear explanations and in-text citations. I've outlined an introduction, background, and experimental design.
Defining Guide's Content
I'm now integrating the user's detailed requirements to flesh out the guide's content. I've broken it into introductions, background, and experimental design. I'm focusing on crafting a thorough comparison of crystallization solvents for this compound, while focusing on experimental data. I'm prioritizing scientific integrity by providing detailed protocols and supporting data with citations. I'm also preparing for the use of Graphviz diagrams. The goal is to provide a guide that is understandable and trusted by the target audience.
Defining Guide Parameters
Defining Guide Parameters
I've also begun research, specifically on this compound synthesis, crystallization processes, and solvent selection to ensure that the user's E-E-A-T criteria are met. I've outlined solvent screening methods, crystallization protocols, and analytical methods. I have a plan for presenting results and creating a Graphviz diagram.
A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of Pemetrexed Diethyl Ester
Introduction: The Stereochemical Challenge of Pemetrexed Diethyl Ester
This compound is a critical intermediate in the synthesis of Pemetrexed, a multi-targeted antifolate agent used in the treatment of various cancers.[1][2] The molecular structure of Pemetrexed contains a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The desired biological activity resides in the (S)-enantiomer, which is derived from L-glutamic acid.[3][4] The (R)-enantiomer, arising from trace impurities in starting materials or potential racemization during synthesis, is considered an impurity.[4]
In pharmaceutical development, the differential biological activity of enantiomers is a paramount concern; one enantiomer can be therapeutic while the other may be inactive, less potent, or even contribute to toxicity.[5][6] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of active pharmaceutical ingredients (APIs).[6][7] For process chemists and quality control analysts, the ability to accurately and robustly quantify the enantiomeric excess (e.e.) of this compound is not merely a procedural step but a cornerstone of ensuring the final API's safety and efficacy.[8]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will explore the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate strategy for their developmental or quality control needs.
Chapter 1: The Primary Workhorse - Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is the gold standard for enantiomeric separations due to its accuracy, versatility, and direct nature.[9][10] The fundamental principle lies in the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers of the analyte. This results in the formation of transient, diastereomeric complexes with different binding energies, causing one enantiomer to be retained longer than the other, thus achieving separation.[11]
For molecules like this compound, polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are often the first choice for method development due to their broad applicability.[11]
Experimental Workflow: Direct Chiral HPLC
The workflow for direct chiral HPLC is straightforward, making it highly efficient for routine analysis in a quality control environment.
Caption: Workflow for direct enantiomeric purity analysis by Chiral HPLC.
Causality in Method Design:
-
Choice of CSP: Polysaccharide-based columns (e.g., Chiralpak® series) are selected for their proven ability to resolve a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Mobile Phase: A typical mobile phase for this type of separation is a mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., ethanol, isopropanol).[12] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. An acidic or basic additive (like trifluoroacetic acid - TFA) is often included to suppress ionization of acidic or basic functional groups on the analyte, leading to sharper peaks and improved resolution.[12]
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is used. Pemetrexed and its esters have strong chromophores, allowing for sensitive detection around 240 nm.[12]
Chapter 2: An Alternative Strategy - Indirect Analysis via Chiral Derivatization
When direct chiral methods are unavailable or fail to provide adequate resolution, an indirect approach using chiral derivatization offers a powerful alternative.[13] This technique converts the pair of enantiomers into a pair of diastereomers by reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA).[14][15]
Unlike enantiomers, diastereomers have different physical and chemical properties, allowing them to be separated on a standard, less expensive achiral HPLC column (e.g., C18).[13]
Mechanism & Workflow: Chiral Derivatization
The primary amine or other reactive groups in the this compound molecule can be targeted for derivatization. A common CDA for primary amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[14]
The workflow involves an additional chemical reaction step prior to chromatographic analysis.
Caption: Workflow for indirect analysis via chiral derivatization.
Causality in Method Design:
-
Self-Validation: The key to a trustworthy derivatization protocol is ensuring the reaction goes to completion without causing racemization of the analyte. The reaction must be quantitative. A control experiment using a racemic standard of the analyte should yield two diastereomer peaks with a 50:50 area ratio, confirming the absence of kinetic resolution or CDA-induced bias.
-
CDA Purity: The enantiomeric purity of the CDA must be exceptionally high (>99.5%). Any impurity in the CDA will react with the analyte to form the opposite diastereomer, leading to an inaccurate determination of the analyte's enantiomeric purity.[13]
-
Chromatography: Standard reversed-phase HPLC on a C18 column with a mobile phase like acetonitrile/water is typically sufficient for separating the resulting diastereomers. This avoids the need for specialized and more expensive chiral columns.
Chapter 3: The "Green" Alternative - Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, particularly in the pharmaceutical industry.[16] It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase.[17]
Advantages of SFC:
-
Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster separations compared to HPLC, often reducing run times by a factor of 3 to 5.[16]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ makes SFC a "greener" technology.[18]
-
Efficiency: SFC often provides higher chromatographic efficiency, leading to sharper peaks and better resolution.
SFC utilizes the same chiral stationary phases as HPLC, making method transfer and development relatively straightforward for those experienced with chiral HPLC.[19]
Chapter 4: Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development. Optimization will be required based on the specific instrumentation and sample matrix.
Protocol 1: Direct Chiral HPLC Method
-
Chromatographic System: HPLC or UPLC system with a UV/DAD detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane, Ethanol, Isopropyl Alcohol, and Trifluoroacetic Acid (TFA) in a ratio of 250:650:100:1 (v/v/v/v).[12]
-
Scientist's Note: The ratio of alcohols (Ethanol/IPA) to the non-polar n-Hexane is the primary driver of retention and selectivity. TFA is added to ensure any acidic/basic sites on the analyte are protonated for consistent peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[12]
-
Scientist's Note: Temperature control is critical for reproducible retention times and resolution in chiral chromatography.
-
-
Detection Wavelength: 240 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject a solution containing both the (S)- and (R)-enantiomers. The resolution between the two peaks should be greater than 2.0.
-
Analysis: Inject the sample solution and integrate the peak areas for the (S)- and undesired (R)-enantiomers. Calculate the percentage of the undesired enantiomer relative to the total area of both peaks.
Protocol 2: Indirect Chiral Derivatization HPLC Method
-
Derivatization Step: a. Accurately weigh ~5 mg of this compound into a vial. b. Add 1 mL of anhydrous dichloromethane and 10 µL of triethylamine. c. Add 1.1 equivalents of (R)-Mosher's acid chloride. d. Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. e. Quench the reaction by adding 10 µL of methanol. f. Evaporate the solvent to dryness and reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Scientist's Note: Anhydrous conditions are important to prevent hydrolysis of the acid chloride. Using a slight excess of the CDA ensures the reaction goes to completion.
-
-
Chromatographic System: Standard HPLC system with a UV/DAD detector.
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: 40% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Analysis: Inject the derivatized sample. The two diastereomer peaks will be resolved. Calculate the enantiomeric purity based on their relative peak areas.
Chapter 5: Comparative Performance Analysis
The choice of analytical method depends on a balance of performance, speed, cost, and available resources. The table below provides a comparative summary.
| Parameter | Direct Chiral HPLC | Indirect Derivatization HPLC | Chiral SFC |
| Principle | Direct separation on CSP | Forms diastereomers, separation on achiral phase | Direct separation on CSP with supercritical CO₂ |
| Selectivity | High, but CSP-dependent | High, dependent on CDA | High, often enhanced compared to HPLC |
| Resolution | Good to Excellent | Good to Excellent | Excellent |
| Analysis Time | Moderate (e.g., 15-30 min)[12] | Long (includes reaction time) | Fast (e.g., <10 min)[16] |
| Solvent Usage | High (Organic) | Moderate (Organic/Aqueous) | Low (Primarily CO₂)[18] |
| Method Development | Empirical, requires screening of multiple CSPs and mobile phases.[9] | Complex, requires reaction optimization and validation. | Similar to HPLC but requires specialized hardware. |
| Cost | High (expensive chiral columns) | Low (uses standard C18 columns) | High (initial instrument cost) |
| Key Advantage | Direct, no sample modification | Uses standard equipment | High speed, "Green" chemistry |
| Key Disadvantage | High cost of columns, long run times | Potential for side reactions, CDA impurity issues | High initial capital investment |
Conclusion and Recommendations
For the routine quality control of this compound, Direct Chiral HPLC remains the preferred method. Its direct nature eliminates the risks associated with chemical derivatization, providing a robust and reliable system for batch release testing. While the initial method development can be intensive, a validated method is highly efficient for high-throughput analysis.
The Indirect Derivatization method serves as an excellent problem-solving tool. It is invaluable when a suitable chiral column cannot be found or when confirming results from an orthogonal method is necessary. Its reliance on standard, achiral columns makes it accessible to any laboratory with basic HPLC capabilities.
Chiral SFC represents the future of high-throughput chiral analysis. For laboratories focused on process development, reaction monitoring, or high-volume screening, the significant reduction in analysis time and solvent waste offers a compelling return on investment. As SFC technology becomes more widespread, it is poised to become the new workhorse for enantiomeric purity analysis in the pharmaceutical industry.[16][18]
Ultimately, the selection of the optimal analytical method requires a thorough evaluation of the specific project needs, balancing the demand for speed and throughput with the constraints of available instrumentation and developmental timelines.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]
-
AGI. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. AGI. Retrieved from [Link][7]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link][9]
-
Sobińska, M., et al. (2016). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. Retrieved from [Link][4]
-
Research Journal of Pharmacy and Technology. (2019). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link][12]
-
Ariëns, E. J. (1993). Biological significance of the enantiomeric purity of drugs. Arzneimittel-Forschung. Retrieved from [Link][5]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link][18]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link][13]
-
Enveda Biosciences. (2025). Enantiomeric purity: Significance and symbolism. Enveda Biosciences. Retrieved from [Link][8]
-
ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link][16]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. Retrieved from [Link][17]
-
G. D'Orazio, et al. (2023). Recent trends in fast and ultrafast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][10]
-
Grokipedia. (n.d.). Chiral derivatizing agent. Grokipedia. Retrieved from [Link][15]
-
De Klerck, K., et al. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link][19]
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Retrieved from [Link][6]
-
Al-Saeed, F. A., et al. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Molecules. Retrieved from [Link][11]
-
GLP Pharma Standards. (n.d.). Pemetrexed. GLP Pharma Standards. Retrieved from [Link][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. This compound | C24H29N5O6 | CID 135487707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure-synth.com [pure-synth.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sfera.unife.it [sfera.unife.it]
- 11. Analytical Separation of Closantel Enantiomers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 18. selvita.com [selvita.com]
- 19. afmps.be [afmps.be]
A Technical Guide to Pemetrexed Synthesis: A Comparative Analysis of Diethyl Ester and Other Precursors
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of oncology, Pemetrexed stands as a cornerstone therapy for non-small cell lung cancer and mesothelioma. Its efficacy is intrinsically linked to its chemical structure, and the synthesis of this complex molecule is a subject of considerable interest within the drug development community. The choice of precursors in the synthetic route can significantly impact the final yield, purity, and impurity profile of the active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of Pemetrexed diethyl ester with other precursors, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Central Role of Ester Precursors in Pemetrexed Synthesis
The most common and industrially applied synthetic routes to Pemetrexed converge on the formation of a peptide bond between 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and a protected L-glutamic acid derivative. The protecting groups on the glutamic acid moiety are typically esters, with the diethyl and dimethyl esters being the most prominent. These ester precursors are critical as they protect the carboxylic acid groups of the glutamic acid, allowing for the selective formation of the amide bond. Following the coupling reaction, these ester groups are hydrolyzed to yield the final Pemetrexed diacid.
This compound: The Workhorse of Pemetrexed Synthesis
This compound has emerged as the most widely utilized precursor in the synthesis of Pemetrexed. Its popularity stems from a combination of factors including its relative stability, ease of handling, and the ability to be purified to a high degree, which is crucial for the quality of the final API.
Synthetic Workflow Utilizing this compound
The synthesis of Pemetrexed via the diethyl ester precursor typically follows a well-established pathway. The core transformation involves the coupling of the key benzoic acid intermediate with L-glutamic acid diethyl ester.
Diagram of the Pemetrexed Synthesis Workflow via Diethyl Ester
Caption: Synthetic workflow for Pemetrexed starting from key intermediates via the diethyl ester route.
Performance and Experimental Data
Numerous patents and publications have detailed the synthesis of Pemetrexed using the diethyl ester precursor, consistently reporting high yields and purity.
| Parameter | This compound Route | Reference |
| Intermediate Purity (p-toluenesulfonate salt) | >99.5% (HPLC) | [1] |
| Final Product Purity (Pemetrexed Disodium) | >99.9% (HPLC) | [1] |
| Overall Yield (from benzoic acid intermediate) | ~85% for the p-toluenesulfonate salt, ~87% for the final disodium salt | [1] |
The high purity of the isolated this compound p-toluenesulfonate salt is a key advantage of this route. This purification step effectively removes many of the impurities generated during the coupling reaction, leading to a cleaner final product.
Impurity Profile
A well-defined impurity profile is critical for any pharmaceutical manufacturing process. For the this compound route, several process-related impurities have been identified and characterized.
-
N-Methyl Impurity: Formation of an N-methyl derivative on the pyrrolo[2,3-d]pyrimidine ring has been reported. This impurity can arise from the decomposition of the coupling agent complex, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[2][3]
-
Di-ester Related Impurities: Incomplete hydrolysis of the diethyl ester can lead to the presence of mono-ester impurities.
-
Degradation Products: Pemetrexed is susceptible to degradation, and various degradation products can be formed if the reaction and storage conditions are not carefully controlled.[4]
Pemetrexed Dimethyl Ester: A Viable Alternative
While less common than its diethyl counterpart, Pemetrexed dimethyl ester also serves as a viable precursor for the synthesis of Pemetrexed. The synthetic pathway is analogous to the diethyl ester route, involving a peptide coupling followed by hydrolysis.
Comparative Analysis: Diethyl vs. Dimethyl Ester
The choice between diethyl and dimethyl esters can have implications for reaction kinetics and impurity profiles.
| Feature | This compound | Pemetrexed Dimethyl Ester | Rationale |
| Steric Hindrance | Higher | Lower | The smaller methyl groups present less steric hindrance at the reaction center. |
| Reactivity | Potentially Slower | Potentially Faster | Reduced steric hindrance and slightly higher electrophilicity of the carbonyl carbon in the dimethyl ester can lead to faster reaction rates.[5] |
| Hydrolysis Rate | Generally Slower | Generally Faster | Methyl esters are typically more susceptible to hydrolysis than ethyl esters due to less steric hindrance and greater electrophilicity of the carbonyl carbon. |
| Impurity Profile | Well-characterized | Less public data available for direct comparison, but similar impurity types are expected. | The fundamental reaction pathway is the same, suggesting a similar, though not identical, impurity profile. |
A key consideration is the potential for different impurity profiles. While not extensively documented in a comparative manner, the difference in the alcohol byproduct of hydrolysis (ethanol vs. methanol) and potential variations in side reactions due to different reaction kinetics could lead to distinct impurity profiles that require separate analytical validation.
Experimental Data for the Dimethyl Ester Route
A patented process for the preparation of Pemetrexed disodium utilizing the dimethyl ester precursor reports the following:
| Parameter | Pemetrexed Dimethyl Ester Route |
| Final Product Purity (Pemetrexed Disodium) | >99.8% (HPLC) |
This demonstrates that a high-purity final product can also be achieved using the dimethyl ester precursor.
Other Pemetrexed Precursors
While the focus is often on the diethyl and dimethyl esters of L-glutamic acid, it is important to acknowledge other starting points in the broader synthetic landscape of Pemetrexed. The initial synthesis of Pemetrexed, for instance, utilized (S)-dimethyl 2-(4-ethynylbenzamido)pentanedioate, which was then subjected to a series of reactions to form the core pyrrolo[2,3-d]pyrimidine structure. However, for industrial-scale production, the convergent synthesis involving the pre-formed pyrrolo[2,3-d]pyrimidine benzoic acid and an L-glutamic acid ester has proven to be more efficient.
Experimental Protocols
General Procedure for the Synthesis of this compound p-toluenesulfonate
-
To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid in a suitable solvent (e.g., DMF), add N-methylmorpholine (NMM).
-
Cool the mixture to 0-5 °C and add a coupling agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add a solution of L-glutamic acid diethyl ester hydrochloride and NMM in the same solvent.
-
After the reaction is complete, the mixture is worked up, and the crude this compound is isolated.
-
The crude product is then dissolved in a suitable solvent (e.g., ethanol), and p-toluenesulfonic acid is added to precipitate the p-toluenesulfonate salt.
-
The salt is collected by filtration, washed, and dried to yield the purified intermediate.[1]
General Procedure for the Hydrolysis of this compound to Pemetrexed Diacid
-
Suspend this compound p-toluenesulfonate in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by HPLC).
-
Adjust the pH of the solution with an acid (e.g., HCl) to precipitate the Pemetrexed diacid.
-
Collect the solid by filtration, wash with water, and dry to obtain the Pemetrexed diacid.[6]
Diagram of the Hydrolysis of this compound
Caption: The hydrolysis step to convert this compound to Pemetrexed diacid.
Conclusion: Making an Informed Choice
Both this compound and Pemetrexed dimethyl ester are effective precursors for the synthesis of high-purity Pemetrexed. The diethyl ester route is more established and extensively documented in the literature, with a well-understood impurity profile. The potential for faster reaction kinetics with the dimethyl ester may offer process efficiency advantages.
The ultimate choice of precursor will depend on a variety of factors, including:
-
Process Development Goals: Prioritizing a well-established route versus exploring potential time savings.
-
Analytical Capabilities: The ability to identify and control the specific impurity profile associated with the chosen precursor.
-
Economic Considerations: The relative cost and availability of the starting materials.
This guide provides a framework for understanding the key differences between these precursors. Researchers and drug development professionals are encouraged to use this information as a starting point for their own process development and optimization efforts, always grounding their decisions in rigorous experimental validation.
References
- A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate. Benchchem. Accessed January 22, 2026.
- KR101308767B1 - Preparation method of this compound with high purity and the ...
- Method for preparing improved intermediate for producing high-purity pemetrexed and ...
- Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate | Organic Process Research & Development - ACS Public
- Pemetrexed Impurities and Related Compound - Veeprho. Accessed January 22, 2026.
- Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - MDPI. Accessed January 22, 2026.
- A Comparative Guide to the Reactivity of Dimethyl vs. Diethyl Esters in Alkylation Reactions - Benchchem. Accessed January 22, 2026.
- A Comparative Guide to Dimethyl 2- Propylmalonate and Diethyl 2 - Benchchem. Accessed January 22, 2026.
- US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google P
- EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google P
- EP2882753B1 - Process for the preparation of pemetrexed and lysin salt thereof - Google P
- An Improved And Efficient Process For The Preparation Of Pemetrexed Disodium. Accessed January 22, 2026.
- Pemetrexed synthesis - ChemicalBook. Accessed January 22, 2026.
- EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google P
- Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - ResearchG
- RU2609006C2 - Process for preparation of pemetrexed and lysin salt thereof - Google P
- Synthesis and physicochemical characterization of the impurities of pemetrexed disodium, an anticancer drug. | Sigma-Aldrich - Merck Millipore. Accessed January 22, 2026.
- Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow Lessons from Thermodynamics and the Importance of Catalyst Stability - ACS Public
- Rate of DMC Hydrolysis in Aqueous Solution a - ResearchG
- Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl
- The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. - Bradford Scholars - University of Bradford. Accessed January 22, 2026.
- DIMETHYL and DIETHYL PHTHALATES SUMMARY REPORT | EMA. Accessed January 22, 2026.
- MALONIC ACID DIESTERS - OECD Existing Chemicals D
- Functional Groups In Organic Chemistry. Accessed January 22, 2026.
Sources
- 1. EP3042904A1 - Method for preparing improved intermediate for producing high-purity pemetrexed and method for producing high-purity pemetrexed using intermediate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
Navigating Pemetrexed Diethyl Ester in ANDA Filings: A Comparative Guide to Analytical Control
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of generic drug development, a thorough understanding and control of impurities are paramount for a successful Abbreviated New Drug Application (ANDA) filing. This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of Pemetrexed Diethyl Ester, a potential process-related impurity in the synthesis of Pemetrexed Disodium. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support robust analytical method development and validation.
The Critical Role of Impurity Profiling in Pemetrexed ANDAs
Pemetrexed, an antifolate antineoplastic agent, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma.[1] For generic manufacturers, demonstrating bioequivalence is only part of the challenge; ensuring the purity and safety of the drug substance and product is a stringent regulatory requirement. Process-related impurities, such as this compound, can arise during the synthesis of the active pharmaceutical ingredient (API), Pemetrexed Disodium.[2] The presence of such impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust analytical strategy for their detection and control is a critical component of any ANDA submission.
The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established clear guidelines for the reporting, identification, and qualification of impurities in new drug substances and products. These guidelines necessitate the development of highly sensitive and specific analytical methods to ensure that all impurities are controlled within acceptable limits.
This compound: Origin and Control Strategies
This compound is a key intermediate in some synthetic routes of Pemetrexed.[3][4] Its presence as an impurity in the final Pemetrexed Disodium API typically results from an incomplete hydrolysis of the diethyl ester intermediate during the final stages of synthesis.
Likely Formation Mechanism:
The final step in many Pemetrexed synthesis pathways involves the saponification (hydrolysis) of this compound to Pemetrexed Disodium using a base, such as sodium hydroxide. If this reaction does not go to completion, unreacted this compound will remain as an impurity.
Factors that can contribute to incomplete hydrolysis include:
-
Insufficient reaction time: The hydrolysis reaction may not have been allowed to proceed for a sufficient duration.
-
Sub-optimal temperature: The reaction temperature may not have been high enough to drive the reaction to completion.
-
Inadequate amount of base: An insufficient stoichiometric amount of the hydrolyzing agent (e.g., NaOH) will result in incomplete conversion.
-
Poor process control: Variations in mixing, solvent quality, or other process parameters can affect the reaction kinetics.
Control Strategies:
To minimize the levels of this compound in the final API, the following control strategies are essential:
-
Optimization of the hydrolysis step: Rigorous process development and optimization of reaction parameters (time, temperature, stoichiometry of reagents) are crucial.
-
In-process controls (IPCs): Implementing IPCs to monitor the disappearance of this compound during the hydrolysis step can ensure the reaction has gone to completion before proceeding to the next step.
-
Purification techniques: Effective purification methods, such as crystallization and washing, can be employed to remove any residual this compound from the final product.[3]
Comparative Analysis of Analytical Techniques: HPLC vs. UPLC
The two most prominent analytical techniques for the quantification of Pemetrexed and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While both are based on the principles of liquid chromatography, they differ significantly in their performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size of Stationary Phase | 3-5 µm | Sub-2 µm |
| Column Dimensions | Longer columns (e.g., 150-250 mm) | Shorter columns (e.g., 50-100 mm) |
| Operating Pressure | Lower (typically < 6000 psi) | Higher (up to 15,000 psi or more) |
| Analysis Time | Longer run times | Significantly shorter run times |
| Resolution | Good | Higher resolution and sharper peaks |
| Sensitivity | Good | Higher sensitivity due to narrower peaks |
| Solvent Consumption | Higher | Lower |
Expertise & Experience Insights:
From a practical standpoint, the choice between HPLC and UPLC often depends on the specific needs of the laboratory. HPLC is a well-established and robust technique, with a vast body of literature and regulatory acceptance. It is often the workhorse of quality control laboratories for routine release testing.
UPLC, on the other hand, offers significant advantages in terms of speed and efficiency, making it ideal for high-throughput screening during method development and for the analysis of a large number of samples. The enhanced resolution of UPLC can also be critical for separating closely eluting impurities that may not be resolved by conventional HPLC. However, the higher operating pressures of UPLC systems require more stringent sample preparation to prevent column clogging and necessitate careful method transfer and validation.
dot
Caption: Comparative workflow of HPLC and UPLC for impurity analysis.
Experimental Protocols: Step-by-Step Methodologies
The following protocols are provided as a starting point for method development and validation. It is essential that each laboratory validates the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Pemetrexed and its Impurities
This method is a robust, stability-indicating HPLC method suitable for the quantification of Pemetrexed and the separation of its process-related impurities, including this compound.[5][6][7]
Chromatographic Conditions:
-
Column: Hypersil BDS C18, 100 x 4.6 mm, 3 µm particle size (or equivalent)
-
Mobile Phase A: 0.02 M Sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 60 25 60 26 10 | 30 | 10 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 27°C
-
Detector: UV at 240 nm
-
Injection Volume: 10 µL
-
Diluent: Methanol:Water (1:1 v/v)
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Pemetrexed Disodium and this compound reference standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Pemetrexed Disodium drug substance or product in the diluent to obtain a target concentration.
System Suitability:
Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas for the main components should be less than 2.0%. The resolution between Pemetrexed and this compound should be greater than 2.0.
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method for Pemetrexed and its Impurities
This UPLC method offers a significant reduction in analysis time while maintaining excellent resolution and sensitivity.[8]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 3 95 4 95 4.1 5 | 5 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detector: UV at 230 nm
-
Injection Volume: 2 µL
-
Diluent: Water
Sample Preparation:
Follow the same procedure as for the HPLC method, using water as the diluent.
System Suitability:
Similar to the HPLC method, ensure that the RSD for replicate injections of the standard is less than 2.0% and the resolution between critical pairs is adequate.
dot
Caption: General workflow for chromatographic analysis of Pemetrexed impurities.
Setting Acceptance Criteria for this compound
The acceptance criteria for any impurity in an ANDA submission must be justified based on regulatory guidelines, pharmacopeial standards, and a thorough risk assessment.
According to ICH Q3A(R2) guidelines, the threshold for reporting impurities is typically 0.05%, and the threshold for identification is 0.10% or 1.0 mg/day intake, whichever is lower. The qualification threshold is generally 0.15% or 1.0 mg/day intake.[1]
The United States Pharmacopeia (USP) monograph for Pemetrexed for Injection specifies a limit for unspecified impurities of not more than 0.10%. While this compound is not specifically named, it would fall under this category. Therefore, a proposed acceptance criterion of NMT 0.10% for this compound would be in line with pharmacopeial expectations and is a common starting point for justification in an ANDA filing.
It is crucial to note that these are general guidelines, and the final acceptance criteria should be based on a comprehensive evaluation of the manufacturing process, batch analysis data, and stability studies.
Conclusion
The successful development of a generic Pemetrexed product hinges on a robust and well-documented control strategy for all potential impurities. This compound, as a key process-related impurity, requires a highly sensitive and specific analytical method for its accurate quantification. This guide has provided a comparative overview of HPLC and UPLC methodologies, complete with detailed experimental protocols, to aid researchers and drug development professionals in this critical task. By leveraging the information presented here and adhering to the principles of scientific integrity and regulatory compliance, generic drug manufacturers can confidently navigate the complexities of ANDA filings and bring safe and effective medicines to patients.
References
-
Michalak, O., Gruza, M. M., Witkowska, A., Bujak, I., & Cmoch, P. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10002–10022. [Link]
-
U.S. Food and Drug Administration. (2009). Guidance for Industry: ANDAs: Impurities in Drug Substances. [Link]
-
U.S. Food and Drug Administration. (2010). Guidance for Industry: ANDAs: Impurities in Drug Products. [Link]
-
Barnett, C. J., Wilson, T. M., & Kobierski, M. E. (1999). A Practical Synthesis of LY231514. Organic Process Research & Development, 3(3), 184–188. [Link]
-
Kjell, D. P., et al. (2007). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development, 11(5), 856-862. [Link]
-
European Patent Office. (2012). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt. [Link]
- Google Patents. (2015). US8981090B2 - Process for the synthesis of pemetrexed disodium salt.
-
Drugs.com. (2025). Pemetrexed: Package Insert / Prescribing Information / MOA. [Link]
- USP. (2021). Pemetrexed Disodium. USP-NF.
-
Journal of Drug Delivery and Therapeutics. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. 9(3-s), 2918-2926. [Link]
-
Journal of Applied Pharmaceutical Science. (2017). A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. 7(10), 063-071. [Link]
-
Research Journal of Pharmacy and Technology. (2018). RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. 11(11), 4875-4881. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. 15(2), 133-137.
Sources
- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 4. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 5. jddtonline.info [jddtonline.info]
- 6. rjptonline.org [rjptonline.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to the Identification and Qualification of Pemetrexed Diethyl Ester Impurity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for the identification and qualification of Pemetrexed Diethyl Ester, a critical process-related impurity in the synthesis of the anticancer agent Pemetrexed. We will explore the scientific rationale behind analytical choices and navigate the regulatory landscape to ensure product quality and patient safety.
The Criticality of Impurity Control in Pemetrexed
Pemetrexed is a potent antifolate antineoplastic agent used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of key folate-dependent enzymes, thereby disrupting the synthesis of DNA and RNA required for cell replication.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines to control these unwanted chemicals.[5][6]
This guide focuses specifically on this compound (CAS 146943-43-3), a known process-related impurity.[7] Understanding its origin, developing robust analytical methods for its detection, and appropriately qualifying its presence are paramount for regulatory compliance and ensuring the safety of the therapeutic.
Genesis of an Impurity: The Synthesis Pathway
This compound is not a degradation product but rather a key intermediate in the synthesis of Pemetrexed.[8] The common synthetic route involves a peptide coupling reaction between an activated benzoic acid derivative and L-glutamic acid diethyl ester.[8] The resulting intermediate, this compound, is then subjected to saponification (hydrolysis, typically with a base like sodium hydroxide) to cleave the two ethyl ester groups and form the final Pemetrexed diacid.[8][9]
The presence of this compound in the final API is almost always a result of incomplete saponification. If the reaction conditions (e.g., temperature, time, reagent concentration) are not optimized, residual amounts of the diethyl ester intermediate can carry through the purification process into the final drug substance.
Caption: Synthesis of Pemetrexed and formation of the Diethyl Ester impurity.
A Comparative Analysis of Analytical Methodologies
The cornerstone of impurity control is the ability to accurately detect and quantify the impurity of interest. A stability-indicating method is crucial, meaning the method can separate the impurity from the API, other known impurities, and any potential degradation products.[10] High-Performance Liquid Chromatography (HPLC) is the most common and validated technique for this purpose.[2][6][10][11]
Comparison of Analytical Techniques
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase; detection by UV absorbance. | Robust, reproducible, and widely available. Excellent for quantification when a reference standard is available.[2][10] | Requires a chromophore for detection (present in Pemetrexed). Structure is not determined directly. |
| UPLC-UV | Similar to HPLC but uses smaller particles, allowing for faster analysis and better resolution.[10] | Higher throughput and improved separation efficiency compared to HPLC. | Higher initial instrument cost. |
| LC-MS | Combines the separation power of HPLC with the mass detection of a mass spectrometer. | Provides molecular weight information, which is crucial for identifying unknown impurities.[10][12] Highly sensitive. | Quantification can be more complex than UV detection. Ionization efficiency can vary. |
| NMR Spectroscopy | Uses magnetic fields to determine the precise structure of a molecule. | The definitive technique for structural elucidation of unknown impurities.[10][11][12] | Low sensitivity, requiring isolation of the impurity. Not suitable for routine quantification. |
For routine quality control, a validated Reverse-Phase HPLC method with UV detection is the industry standard for quantifying this compound. LC-MS is invaluable during development for confirming the identity of this and other unknown peaks observed in the chromatogram.
Caption: General workflow for impurity identification and quantification.
Navigating the Regulatory Maze: Qualification of Impurities
The identification of an impurity is only the first step. The next is qualification: the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[13] The ICH Q3A(R2) guideline provides a clear framework for this process, based on thresholds tied to the maximum daily dose (MDD) of the drug.[5][14][15]
The recommended dose of Pemetrexed is 500 mg/m², which for an average adult can be around 0.9 g/day .[8] For drugs with an MDD between 200 mg and 2 g, the ICH Q3A(R2) thresholds are as follows:
-
Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in a regulatory submission.
-
Identification Threshold: 0.10%. Any impurity at or above this level must have its structure identified.
-
Qualification Threshold: 0.15%. An impurity above this level must be qualified, meaning its safety must be established.[13]
The Qualification Process
If the level of this compound in a batch exceeds the 0.15% qualification threshold, a justification for its safety at that level is required. This can be achieved by:
-
Literature Review: Demonstrating that the impurity has been adequately studied in toxicology studies.
-
Metabolite Data: Showing the impurity is also a significant metabolite in animal or human studies.[13]
-
Toxicology Studies: Conducting specific toxicology studies on the impurity itself.
Since this compound is a process intermediate, it is unlikely to be a metabolite. Therefore, its qualification would rely on data from non-clinical safety studies of the drug substance batches that contained the impurity at or above the proposed acceptance criterion.
Caption: ICH Q3A decision tree for impurity identification and qualification.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To demonstrate the specificity and stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the API.[10]
-
Stock Solution: Prepare a 1 mg/mL solution of Pemetrexed Disodium in water.[10]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Incubate at room temperature for up to 80 hours.[10][16]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH. Incubate at room temperature for up to 60 hours.[10][16]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 0.5% H₂O₂. Incubate at room temperature for up to 7 hours.[10][16]
-
Thermal Degradation: Reflux the stock solution at 60°C for 48 hours.[10][16]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 48 hours.[16]
-
Analysis: Before injection, neutralize acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC method below. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Pemetrexed peak and the this compound peak.
Protocol 2: Comparative HPLC Method for Pemetrexed and Impurities
Objective: To separate and quantify this compound and other related substances. (This is a representative method; optimization is required).
| Parameter | Condition | Rationale |
| Column | Zorbax SB-Phenyl, 250 x 4.6 mm, 5.0 µm | Phenyl columns can offer different selectivity for aromatic compounds compared to standard C18 columns.[2] |
| Mobile Phase A | 0.03% Trifluoroacetic Acid (TFA) in Water | TFA is a common ion-pairing agent that improves peak shape for acidic and basic compounds.[2] |
| Mobile Phase B | 0.025% TFA in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography.[2] |
| Gradient | Time (min) | %B |
| 0 | 10 | |
| 25 | 70 | |
| 30 | 70 | |
| 32 | 10 | |
| 40 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[10] |
| Detection | UV at 228 nm | A common wavelength for detecting Pemetrexed and related substances.[2] |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve sample in Water:Acetonitrile (1:1) to a concentration of 1.0 mg/mL.[2] |
References
- BenchChem. (n.d.). Identifying and characterizing pemetrexed degradation products. BenchChem.
- Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3256-3268.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Prolytix. (n.d.). Ester Impurity Profiling Testing. Prolytix.
- Gajda, M., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10004-10023.
- Baertschi, S. W., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Baertschi Consulting.
- ResearchGate. (n.d.). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. ResearchGate.
- ResearchGate. (n.d.). Preliminary degradation results of Pemetrexed disodium. ResearchGate.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. IJPI.
- NHS. (n.d.). Pemetrexed (as pemetrexed disodium) 2mg/mL and 13.5mg/mL in 100mL Sodium Chloride 0.9%w/v Intravenous Infusion Bags (Baxter Viaf. NHS.
- Lee, Y., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics, 12(1), 49.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
- PeerJ Preprints. (2016). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. PeerJ Preprints.
- ResearchGate. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. ResearchGate.
- Pharmaceutical Technology. (2013). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology.
- Kjell, D. P., et al. (2006). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development, 10(5), 954-960.
- SynThink Research Chemicals. (n.d.). Pemetrexed EP Impurities & USP Related Compounds. SynThink.
- Pharmaffiliates. (n.d.). Pemetrexed-impurities. Pharmaffiliates.
- Oceanic Pharmachem. (n.d.). Impurity quantification in pharmaceutical dosage forms. Oceanic Pharmachem.
- Journal of Advanced Pharmaceutical Technology & Research. (2010). Recent trends in the impurity profile of pharmaceuticals. JAPTR.
- ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. ResolveMass.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 146943-43-3 this compound Impurity. Anant Pharmaceuticals.
Sources
- 1. Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug [PeerJ Preprints] [peerj.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. CAS 146943-43-3 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. testinglab.com [testinglab.com]
- 12. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. jpionline.org [jpionline.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pemetrexed Diethyl Ester
For professionals engaged in the fast-paced world of drug discovery and development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. Pemetrexed Diethyl Ester, an intermediate in the synthesis of the potent antineoplastic agent Pemetrexed[1], demands our full attention not only in its application but critically, in its disposal. Because Pemetrexed and its related compounds are classified as cytotoxic, they possess inherent hazards, including the potential to cause genetic defects, damage fertility, and harm vital organs through repeated exposure[2][3][4].
This guide provides a direct, operational framework for the proper disposal of this compound. It is structured not as a rigid template, but as a logical workflow that mirrors the decision-making process in a laboratory setting. Our objective is to ensure that every step, from the initial risk assessment to the final hand-off to certified waste management personnel, is clear, justified, and grounded in established safety protocols.
Part 1: Hazard Identification and Foundational Principles
Before any handling or disposal begins, a thorough understanding of the compound's risk profile is essential. The active form, Pemetrexed, is a cytotoxic drug designed to disrupt cellular replication in cancer treatment[5][6]. Consequently, this compound must be managed with the same level of caution. The disposal protocols are therefore governed by guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) for worker protection and the Environmental Protection Agency (EPA) for environmental safety[7][8].
The foundational principle of cytotoxic waste management is absolute segregation . Under no circumstances should materials contaminated with this compound enter the general, biomedical, or non-hazardous chemical waste streams.[4][8] Cross-contamination renders the entire volume of waste hazardous, leading to significant safety risks and disposal complexities.[8]
Table 1: Hazard Profile of Pemetrexed and Related Compounds
| Hazard Classification | Description | Primary Concerns for Laboratory Personnel | Source(s) |
|---|---|---|---|
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Long-term health risks from chronic, low-level exposure. | [2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child. | Significant risk for personnel of reproductive age. | [2][3] |
| STOT-RE | Causes damage to organs (e.g., blood, immune system) through prolonged or repeated exposure. | Risk of systemic toxicity from cumulative exposure. | [2][3] |
| Environmental Hazard | Harmful to aquatic life. | Improper disposal can contaminate water systems. |[3][4] |
Part 2: The Core Protocol: A Step-by-Step Guide to Waste Segregation
Proper disposal begins the moment a material comes into contact with this compound. The following decision tree and detailed protocols will guide the correct segregation of all waste generated.
Caption: Waste Segregation Decision Tree for this compound.
Protocol 2.1: Bulk this compound Waste
This category includes the pure compound, expired solutions, grossly contaminated spill cleanup materials, and any container holding more than 3% of its original volume. This is considered RCRA (Resource Conservation and Recovery Act) hazardous waste.[8][9]
-
Container: Use a designated, DOT-approved BLACK hazardous waste container.[9] This container must be rigid, leak-proof, and have a secure lid.
-
Labeling: The container must be clearly labeled "Hazardous Waste," "Cytotoxic," and list "this compound" as a constituent.
-
Procedure:
-
Carefully place solids or containers directly into the black bin.
-
For liquids, use a funnel to transfer the waste into a designated black liquid waste container to prevent splashing. Do not overfill.
-
All materials used for cleaning up a major spill are considered bulk waste.[9]
-
Protocol 2.2: Trace Contaminated Solid Waste
This is the most common waste type, including used PPE, empty vials, plasticware, and absorbent pads used for minor drips.
-
Container: Use a designated YELLOW trace chemotherapy waste container.[9][10] These are typically rigid, puncture-resistant bins lined with a yellow plastic bag.
-
Labeling: The container must be clearly marked with "Trace Chemotherapy Waste," "Incinerate Only," and the cytotoxic hazard symbol.[10]
-
Procedure:
-
Place all non-sharp, contaminated items directly into the yellow container.
-
Do not place free liquids into this container.
-
Protocol 2.3: Contaminated Sharps Waste
This includes any item that can puncture skin, such as needles, syringes, contaminated glass vials, or slides.
-
Container: Use a designated YELLOW (or other institutionally approved color, like red) puncture-proof, leak-proof sharps container specifically for cytotoxic waste.[10][11][12]
-
Labeling: The container must be clearly labeled "Cytotoxic Sharps" and display the universal biohazard and cytotoxic symbols.
-
Procedure:
-
Activate any safety mechanisms on needles before disposal.
-
Drop sharps into the container immediately after use. Do not attempt to recap needles.
-
Do not overfill the container; close and lock it when it is three-quarters full.
-
Part 3: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
The primary routes of occupational exposure to cytotoxic agents are inhalation of aerosols, dermal absorption, and accidental ingestion.[7][13] Therefore, the use of appropriate PPE is mandatory for all handling and disposal activities.
Table 2: Required Personal Protective Equipment (PPE) for Disposal Procedures
| PPE Item | Specification | Rationale for Use | Source(s) |
|---|---|---|---|
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. | Double-gloving provides a substantial barrier against permeation, a known risk with cytotoxic agents.[4][14] | [7][14][15] |
| Gown | Disposable, solid-front gown made of a low-lint, non-permeable material (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from splashes and contamination. Must be discarded after use or if contaminated. | [4][14][15] |
| Eye/Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over goggles if splashing is likely. | Protects mucous membranes of the eyes and face from accidental splashes of liquid waste or powders. | [4][14][15] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required. | Essential when handling the powder form, generating aerosols, or cleaning up large spills to prevent inhalation.[2][14] |[2][14] |
Procedure for Donning and Doffing:
-
Donning: Perform hand hygiene. Don the inner pair of gloves, followed by the gown. Don the outer pair of gloves, ensuring the cuffs are pulled over the gown's sleeves. Finally, don eye and respiratory protection.
-
Doffing: Remove PPE in a manner that prevents self-contamination. Remove the outer gloves first. Remove the gown and roll it inward. Remove eye and respiratory protection. Remove the inner gloves. Perform thorough hand hygiene immediately after.
Part 4: Spill and Decontamination Procedures
Accidents happen. A prepared and rapid response is critical to containing contamination and ensuring personnel safety. All laboratories handling this compound must have a dedicated cytotoxic spill kit readily accessible.[14][15]
Caption: Emergency Spill Response Workflow.
Decontamination Note:
Research has demonstrated that solutions such as 0.5% sodium hypochlorite can be effective in the surface decontamination of various antineoplastic drugs.[16] Following chemical decontamination, the area should be rinsed with a neutral detergent and then water. All materials used in this process, including wipes and pads, must be disposed of as bulk cytotoxic waste.[9]
Part 5: Final Packaging, Storage, and Disposal
The final steps ensure that the segregated waste is safe for storage and transport.
-
Secure Packaging: All waste containers must be securely sealed to prevent any leakage.[4] Liners and bags should be closed and tied, and the lids of rigid containers must be firmly locked.
-
External Decontamination: Wipe the exterior of the final waste containers with a suitable disinfectant to remove any surface contamination before moving them.
-
Temporary Storage: Store the sealed and labeled containers in a designated, secure area away from general laboratory traffic.[4] This area should be clearly marked with hazard warnings.
-
Professional Disposal: The disposal of cytotoxic waste is a regulated activity that must be performed by a licensed hazardous waste contractor.[4][8] This contractor will transport the waste for final destruction, which is typically accomplished through high-temperature incineration to ensure the complete breakdown of the active compound.[8]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of our environment.
References
-
OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. Retrieved from [Link]
-
PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. National Library of Medicine. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. National Library of Medicine. Retrieved from [Link]
-
WorkSafe QLD. (2018). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]
-
Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet - Pemetrexed. Retrieved from [Link]
-
Eugia US. (2022). Pemetrexed for Injection - Safety Data Sheet. Retrieved from [Link]
-
San Diego Medical Waste. (2025). How to Dispose of Chemotherapy Waste: A Step-by-Step Guide. Retrieved from [Link]
-
PubChem. (n.d.). Pemetrexed. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. National Library of Medicine. Retrieved from [Link]
-
The Association for Radiologic & Imaging Nursing. (n.d.). Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. Retrieved from [Link]
-
MDPI. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Retrieved from [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
PubMed Central. (2021). Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags. National Library of Medicine. Retrieved from [Link]
-
Ohio EPA. (n.d.). Chemowaste Disposal. Retrieved from [Link]
-
Wisconsin Department of Natural Resources. (n.d.). Managing Chemotherapy Waste. Retrieved from [Link]
-
NHS. (n.d.). Pemetrexed (as pemetrexed disodium) 2mg/mL and 13.5mg/mL in 100mL Sodium Chloride 0.9%w/v Intravenous Infusion Bags. Retrieved from [Link]
-
StatPearls. (2024). Pemetrexed. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Stable liquid compositions of pemetrexed.
-
PubMed Central. (2025). Postmarketing safety evaluation of pemetrexed using FAERS and JADER databases. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2024). Phosphodiesterase Inhibition to Sensitize Non-Small-Cell Lung Cancer to Pemetrexed: A Double-Edged Strategy. Retrieved from [Link]
-
European Medicines Agency (EMA). (2016). Assessment report - Pemetrexed Fresenius Kabi. Retrieved from [Link]
-
PubMed Central. (n.d.). Pemetrexed induced pneumonitis. National Library of Medicine. Retrieved from [Link]
-
PLOS ONE. (n.d.). Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway. Retrieved from [Link]
-
PubMed. (n.d.). Physical and chemical stability of pemetrexed in infusion solutions. National Library of Medicine. Retrieved from [Link]
-
PubMed Central. (2021). GZ17-6.02 and Pemetrexed Interact to Kill Osimertinib-Resistant NSCLC Cells That Express Mutant ERBB1 Proteins. National Library of Medicine. Retrieved from [Link]
-
PubMed. (2021). Haematological toxicity of pemetrexed in patients with metastatic non-squamous non-small cell carcinoma of lung with third-space fluid. National Library of Medicine. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. eugiaus.com [eugiaus.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 11. danielshealth.ca [danielshealth.ca]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 13. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kingstonhsc.ca [kingstonhsc.ca]
- 15. arinursing.org [arinursing.org]
- 16. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Pemetrexed Diethyl Ester
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. Pemetrexed and its analogs, such as Pemetrexed Diethyl Ester, are potent antineoplastic agents.[1] Their mechanism of action, disrupting folate-dependent metabolic processes, is not selective for cancer cells and poses significant risks to all dividing cells, including those of the researchers handling them.[1][2] This guide provides a comprehensive, experience-driven framework for personal protective equipment (PPE) when working with this cytotoxic compound.
The health hazards associated with Pemetrexed are significant, including the potential to cause skin irritation, genetic defects, and damage to fertility or an unborn child.[3][4][5][6] Occupational exposure can lead to skin rashes, adverse reproductive outcomes, and potentially leukemia or other cancers.[7] Therefore, a rigorous and well-understood PPE protocol is not merely a recommendation—it is an essential component of your experimental design and laboratory safety culture.
The Core Principle: Multi-Layered Barrier Protection
Handling cytotoxic compounds like this compound demands a multi-layered barrier approach to prevent exposure through the primary routes: inhalation, skin absorption, and accidental injection.[8] No single piece of PPE is sufficient. Instead, we must create a comprehensive ensemble where each component serves a specific protective function. All personnel involved in handling must receive documented training on the associated risks and the correct procedures for using and disposing of PPE.[9][10][11]
PPE Selection Matrix: Matching the Gear to the Task
The required level of PPE is dictated by the specific procedure and the physical form of the compound. Handling a volatile powder presents a greater inhalation risk than managing a dilute solution. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Gloves | Gown | Eye & Face Protection | Respiratory Protection |
| Receiving & Unpacking | 2 Pairs, Chemo-Rated | Disposable, Impermeable Gown | Safety Glasses | Recommended: N95 Respirator (in case of damaged packaging)[12] |
| Weighing Solid Compound | 2 Pairs, Chemo-Rated | Disposable, Impermeable Gown | Chemical Splash Goggles & Face Shield | Required: N95 Respirator (minimum) within a certified Chemical Fume Hood or BSC.[1][8] |
| Preparing Solutions | 2 Pairs, Chemo-Rated | Disposable, Impermeable Gown | Chemical Splash Goggles & Face Shield | Work within a certified Chemical Fume Hood or Biological Safety Cabinet (BSC).[3][8] |
| Handling Solutions | 2 Pairs, Chemo-Rated | Disposable, Impermeable Gown | Safety Glasses with Side Shields | Work within a certified Chemical Fume Hood or BSC.[8] |
| Cleaning & Decontamination | 2 Pairs, Chemo-Rated | Disposable, Impermeable Gown | Chemical Splash Goggles & Face Shield | N95 Respirator (minimum) |
| Waste Disposal | 2 Pairs, Chemo-Rated | Disposable, Impermeable Gown | Safety Glasses with Side Shields | As needed, based on risk of aerosolization. |
Deep Dive: Understanding Your Protective Gear
Merely listing PPE is insufficient. Understanding the why behind each selection is critical for ensuring compliance and safety.
Gloves: The First Line of Dermal Defense
Your hands are the most likely point of direct contact. Therefore, glove selection and use are paramount.
-
Material and Rating: Always use powder-free, chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[12] Standard nitrile or latex examination gloves are not sufficient as they lack documented resistance to permeation by chemotherapy agents.
-
Double Gloving: Two pairs of chemotherapy gloves are required for most handling tasks.[1][13] The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier and protects the skin during the doffing (removal) process. The outer glove should have its cuff pulled over the gown cuff, and the inner glove cuff should be under the gown cuff.
-
Integrity and Replacement: Change gloves every 30-60 minutes during continuous use or immediately if they are torn, punctured, or known to be contaminated.[12] Never wear gloves outside of the immediate work area.[12]
Gowns: Protecting Your Body and Clothing
A standard lab coat is inadequate protection against cytotoxic agents.
-
Specifications: Use disposable, lint-free gowns made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[14] The gown must have a solid front, long sleeves, and a back closure design to eliminate frontal splash vulnerabilities.[12]
-
Cuff Integrity: Cuffs must be tight-fitting, preferably knit or elastic, to create a secure interface with your inner glove.[12]
-
Use Limitations: Gowns should be changed every 2-3 hours or immediately after a splash or spill.[12] Never wear a protective gown outside of the designated handling area.[12]
Respiratory Protection: Preventing Inhalation Exposure
This compound in its powdered form can be easily aerosolized, creating a significant inhalation hazard.
-
Engineering Controls First: All procedures involving powdered Pemetrexed or those with the potential to create aerosols (e.g., vortexing, sonicating) must be performed within a certified containment device such as a Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[3][8][9]
-
Respirator Use: When weighing the powder, even within a fume hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[1] For large-scale powder handling or spill cleanup, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.[12]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Protection: ANSI-rated safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Enhanced Protection: For any task with a splash hazard—such as preparing solutions or cleaning up spills—you must upgrade to chemical splash goggles.[4][15] For maximum protection, a face shield should be worn in conjunction with goggles to protect the entire face.[14]
Procedural Discipline: Donning and Doffing Protocols
The sequence of putting on and taking off PPE is a critical control point to prevent contaminating yourself and the surrounding environment.
Step-by-Step Donning (Putting On) Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don the impermeable gown, ensuring complete back closure.
-
Respiratory Protection: If required, fit-check your N95 respirator or other device.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Inner Gloves: Don the first pair of chemotherapy-rated gloves, pulling the cuffs under the sleeves of the gown.
-
Outer Gloves: Don the second pair of chemotherapy-rated gloves, pulling the cuffs over the sleeves of the gown.
Step-by-Step Doffing (Taking Off) Protocol
This process is designed to contain contamination.
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one outer glove and peel it off, turning it inside out. Ball it into the palm of your other gloved hand. Slide two fingers of your bare hand under the cuff of the remaining glove and peel it off without touching the outside. Dispose of both in a cytotoxic waste container.
-
Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side facing inward and dispose of it in a cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove goggles and face shield by handling the strap or earpieces.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water as the final step.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12];
} caption: "Workflow for donning and doffing cytotoxic handling PPE."
Disposal: A Critical Final Step
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated for proper disposal.[14]
-
Trace Chemotherapy Waste: This includes items contaminated with residual amounts of the drug, such as empty vials, used gloves, gowns, bench paper, and syringes.[8][16] These items must be placed in a designated, leak-proof, puncture-resistant container clearly labeled "Cytotoxic Waste" or "Trace Chemotherapy Waste" for incineration.[1][14][16]
-
Bulk Chemotherapy Waste: This includes unused or expired solutions, grossly contaminated materials from a large spill, or containers with more than a residual amount of the drug (typically >3% of the original volume).[8][16] This waste must be collected in a designated, sealed hazardous waste container and managed according to institutional and regulatory guidelines for hazardous chemical waste.[1][8]
-
Never do the following: Do not pour Pemetrexed waste down the drain.[14] Do not dispose of cytotoxic waste in regular trash or standard biohazard bags.[8] Do not recap, bend, or break used needles.[1][14]
By adhering to these stringent PPE and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and your research environment from the potent hazards of this compound.
References
- Benchchem. Safeguarding Health and Environment: Proper Disposal of Pemetrexed L-glutamic acid.
- Ovid. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL).
- Santa Cruz Biotechnology. Pemetrexed Disodium - Safety Data Sheet.
- University of California San Diego. Handling Antineoplastic or Investigational New Drugs.
- Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace.
- Rivosem. NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
- eviQ. 188-Safe handling and waste management of hazardous drugs.
- The Pharmaceutical Journal. Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories.
- Kingston Health Sciences Centre. Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
- Centers for Disease Control and Prevention (CDC). NIOSH Publication Number 2004-102 - Antineoplastic Agents - Occupational Hazards in Hospitals.
- Sigma-Aldrich. SAFETY DATA SHEET - Diethyl Ether.
- Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.
- AA Blocks. Safety Data Sheet - D-Pemetrexed Dimethyl Diester.
- European Directorate for the Quality of Medicines & HealthCare. Pemetrexed - Safety Data Sheet.
- The Oncology Pharmacist. Chemotherapy: Current and Emerging Issues in Safe Handling of Antineoplastic and Other Hazardous Drugs.
- CHEMM. Personal Protective Equipment (PPE).
- University of Toledo. HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS.
- Sigma-Aldrich. SAFETY DATA SHEET - Pemetrexed disodium heptahydrate.
- POGO Satellite Manual. Personal Protective Equipment.
- Apollo Scientific. Pemetrexed disodium heptahydrate - Safety Data Sheet.
- PubChem. This compound.
- Eugia US. Pemetrexed for Injection - Safety Data Sheet.
- Fresenius Kabi USA. SAFETY DATA SHEET - Pemetrexed for Injection.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. SAFETY DATA SHEET - Pemetrexed disodium salt 2.5 hydrate.
- Medical Systems. A Guide to Dealing with Chemotherapy Waste.
- UCLA Environment, Health & Safety. Trace Chemo and Chemotherapy Waste.
- Defense Centers for Public Health. Waste Management of Hazardous Drugs.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. eugiaus.com [eugiaus.com]
- 6. fishersci.ie [fishersci.ie]
- 7. rivosem.com.tr [rivosem.com.tr]
- 8. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 9. ovid.com [ovid.com]
- 10. hse.gov.uk [hse.gov.uk]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. utoledo.edu [utoledo.edu]
- 13. pogo.ca [pogo.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aablocks.com [aablocks.com]
- 16. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
